p-Toluquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWDKFNVVLAELH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060290 | |
| Record name | 2-Methyl-p-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] Yellow, gold colored, or light green crystalline solid; [MSDSonline] | |
| Record name | 2-Methyl-1,4-benzoquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3125 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble in water; soluble in ethanol and ether, Very sol in acetone, ethyl acetate, alcohol, ether, and benzene; soluble in hot water | |
| Record name | 2-METHYL-1,4-BENZOQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5495 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.08 @ 75.5 °C/4 °C | |
| Record name | 2-METHYL-1,4-BENZOQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5495 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.03 [mmHg] | |
| Record name | 2-Methyl-1,4-benzoquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3125 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
YELLOW PLATES OR NEEDLES, YELLOW LEAFLETS OR NEEDLES | |
CAS No. |
553-97-9 | |
| Record name | Methyl-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Toluquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Toluquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-p-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-1,4-BENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF06HB6AZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-METHYL-1,4-BENZOQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5495 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
69 °C | |
| Record name | 2-METHYL-1,4-BENZOQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5495 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Synthesis of p-Toluquinone from Cresol Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic routes for producing p-Toluquinone, a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals, from the three isomers of cresol (B1669610): p-cresol (B1678582), m-cresol (B1676322), and o-cresol (B1677501). This document details experimental protocols, presents quantitative data for comparative analysis, and illustrates key reaction pathways and workflows.
Executive Summary
The synthesis of this compound (2-methyl-1,4-benzoquinone) from cresol is a pivotal transformation in organic chemistry. The choice of the starting cresol isomer significantly influences the synthetic strategy. Direct oxidation is the most straightforward approach for p-cresol, employing reagents like Fremy's salt or Salcomine catalysts. The conversion of m-cresol is efficiently achieved through a copper-catalyzed aerobic oxidation. The synthesis from o-cresol is more complex, involving either a multi-step process via a hydroquinone (B1673460) intermediate or a direct electrochemical oxidation. This guide offers detailed methodologies for these key transformations to aid researchers in selecting and implementing the most suitable pathway for their specific needs.
Synthesis from p-Cresol via Direct Oxidation
The most direct route to this compound is the oxidation of p-cresol. This section details two effective methods: the Teuber reaction using Fremy's salt and a catalytic aerobic oxidation using Salcomine.
Fremy's Salt (Teuber) Oxidation
The Teuber reaction, which utilizes Fremy's salt (dipotassium nitrosodisulfonate), is a classic and highly selective method for the oxidation of phenols to quinones.[1] The reaction proceeds through a radical mechanism.
A general procedure for the Fremy's salt oxidation of a phenol (B47542) to a p-benzoquinone is as follows:
-
Preparation of Reagents: Prepare a solution of the phenol (1.0 eq.) in a suitable solvent such as diethyl ether, acetone, or methanol. In a separate, large vessel, prepare a buffered aqueous solution of Fremy's salt (a slight excess, typically 2.2 eq.) and a phosphate (B84403) buffer (e.g., sodium dihydrogen phosphate).[2]
-
Reaction Execution: Add the phenol solution to the vigorously stirred Fremy's salt solution at room temperature. The reaction is typically rapid, as indicated by a color change from the purple of Fremy's salt to a reddish-brown.[2]
-
Work-up and Purification: After the reaction is complete (typically monitored by TLC), the quinone product is extracted from the aqueous phase using an organic solvent like chloroform (B151607) or dichloromethane. The combined organic extracts are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude this compound can be further purified by crystallization or column chromatography.
Salcomine-Catalyzed Aerobic Oxidation
Salcomine, a cobalt(II)-salen complex, is an effective catalyst for the aerobic oxidation of phenols to p-benzoquinones, offering a greener alternative by using molecular oxygen as the terminal oxidant.[3]
The following is a general protocol for the Salcomine-catalyzed aerobic oxidation of phenols:
-
Catalyst Preparation/Activation: Salcomine can be synthesized or purchased. The "inactive" brick-red form can be activated by dissolving it in a coordinating solvent or by adding an axial ligand.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the p-cresol (1.0 eq.) in a suitable solvent (e.g., chloroform, methanol). Add the Salcomine catalyst (typically 1-10 mol%).[3]
-
Reaction Execution: Purge the flask with oxygen and maintain a positive pressure of O₂ using a balloon or by bubbling a gentle stream of oxygen through the reaction mixture. Stir the solution at room temperature.
-
Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, the solvent is removed, and the crude product can be purified by column chromatography to isolate this compound.
Synthesis from m-Cresol via Copper-Catalyzed Oxidation
A patented process describes the efficient synthesis of this compound from m-cresol using a copper(I) halide catalyst and molecular oxygen in a mixed solvent system. This method is notable for its high conversion and selectivity.
Experimental Protocol
The following protocol is adapted from the procedure described in US Patent 5,932,753:
-
Reaction Setup: In a pressure-resistant reactor, charge m-cresol (1.0 eq.), a copper(I) halide catalyst (e.g., CuCl, 0.01 to 2.0 mol per mol of m-cresol), and a mixed solvent of a ketone (e.g., acetone) and acetonitrile. The weight ratio of the mixed solvent to m-cresol is typically between 1 and 30.
-
Reaction Execution: Pressurize the reactor with a gas containing molecular oxygen (e.g., air) and heat to the desired reaction temperature (e.g., 60-120 °C). Stir the reaction mixture for a specified duration.
-
Work-up and Isolation: After the reaction, cool the reactor and release the pressure. The this compound product can be isolated by standard procedures such as distillation or crystallization.
Synthesis from o-Cresol
The synthesis of this compound from o-cresol is less direct and can be achieved through a multi-step chemical synthesis or a direct electrochemical oxidation.
Multi-step Synthesis via Toluquinol Intermediate
This pathway involves the initial formation of a substituted hydroquinone (toluquinol) derivative from o-cresol, which is then oxidized to this compound. A key intermediate is 2-bromo-5-methylbenzene-1,4-diol.[4]
-
Bromination: To a solution of o-cresol (1.0 eq.) in acetic acid at 0 °C, add bromine (2.0 eq.) dropwise over 15 minutes. Stir the reaction mixture at 25 °C for 1 hour.[4] This procedure is for the synthesis of a dibrominated species, and modifications would be needed to optimize for the desired monobrominated intermediate. A subsequent reduction and oxidation would be required to yield this compound.
A general method for the oxidation of a hydroquinone to a quinone involves dissolving the hydroquinone in a suitable solvent and treating it with a mild oxidizing agent, such as ferric chloride or silver oxide. The product is then isolated by extraction and purified.
Direct Electrochemical Oxidation
A more direct route from o-cresol involves electrochemical oxidation using a copper and cobalt co-catalyst system.
-
Electrolysis Setup: In an undivided electrochemical cell equipped with suitable electrodes (e.g., a graphite (B72142) anode and a stainless steel cathode), place an aqueous solution containing o-cresol, CuSO₄, and a catalytic amount of CoSO₄.
-
Execution: Apply a constant current or potential and conduct the electrolysis at a controlled temperature (e.g., 50 °C). The reaction progress can be monitored by techniques such as HPLC.
-
Work-up: After the electrolysis, the this compound product can be extracted from the electrolyte using an organic solvent and purified.
Data Presentation
The following tables summarize the quantitative data for the different synthetic routes described.
Table 1: Synthesis of this compound from p-Cresol
| Method | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Teuber Reaction | Fremy's Salt | Water/Ether | Room Temp. | < 1 hour | Typically Good to High | [1],[2] |
| Catalytic Oxidation | Salcomine / O₂ | Chloroform | Room Temp. | Variable | Substrate Dependent | [3] |
Table 2: Synthesis of this compound from m-Cresol
| Method | Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
| Catalytic Oxidation | Copper(I) Halide | Acetone/Acetonitrile | 60-120 | Pressurized O₂/Air | High Conversion & Selectivity | US5932753A |
Table 3: Synthesis of this compound from o-Cresol
| Method | Key Reagents/Catalysts | Solvent | Temperature (°C) | Selectivity/Yield (%) | Reference |
| Multi-step Synthesis | Br₂, then Oxidant | Acetic Acid, etc. | 0-25 (Bromination) | - | [4] |
| Electrochemical | CuSO₄, CoSO₄ | Water | 50 | >50% Selectivity |
Visualizations
Reaction Pathways
Caption: Overview of synthetic routes from cresol isomers to this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Fremy's Salt Oxidation Mechanism
Caption: Radical mechanism for the Teuber reaction.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of p-Toluquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Toluquinone, also known as methyl-1,4-benzoquinone, is a quinone derivative of toluene (B28343) that serves as a versatile intermediate in organic synthesis. Its reactive α,β-unsaturated ketone framework makes it a valuable precursor for the synthesis of a wide range of compounds, including pigments, dyes, and pharmacologically active molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, reactivity, and relevant biological interactions of this compound, with a focus on data-driven insights and detailed experimental methodologies.
Chemical and Physical Properties
This compound is a light yellow to golden-yellow crystalline solid with a characteristic pungent odor.[2] It is classified as a methyl-substituted 1,4-benzoquinone.[1] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆O₂ | [3] |
| Molecular Weight | 122.12 g/mol | [3] |
| Melting Point | 66-67 °C | [4] |
| Boiling Point | 187.52 °C (estimate) | [4] |
| Density | 1.080 g/cm³ | [4] |
| Appearance | Light yellow to golden yellow crystals | [1][2] |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and ether. | [4] |
| ¹H NMR (CDCl₃) | δ ~2.1 (s, 3H, CH₃), ~6.6-6.8 (m, 3H, vinyl H) | [5] |
| ¹³C NMR | (Predicted) Carbonyl carbons ~187 ppm, vinyl carbons ~133-146 ppm, methyl carbon ~16 ppm. | |
| Infrared (IR) | Carbonyl (C=O) stretch ~1660 cm⁻¹, C=C stretch ~1620 cm⁻¹ | [6][7] |
| UV-Vis (in Ethanol) | λmax ~245, 250, 290 nm | [6] |
| Mass Spectrum (m/z) | 122 (M⁺), 94, 66, 54 |
Reactivity of this compound
The reactivity of this compound is dominated by its electrophilic nature, arising from the two electron-withdrawing carbonyl groups conjugated with the double bonds. This makes it susceptible to attack by nucleophiles and an active participant in cycloaddition reactions.
Diels-Alder Reaction
As a dienophile, this compound readily undergoes [4+2] cycloaddition reactions with conjugated dienes to form bicyclic adducts. The electron-withdrawing nature of the carbonyl groups activates the double bonds for this reaction. A classic example is the reaction with cyclopentadiene.
Michael Addition (Conjugate Addition)
This compound is an excellent Michael acceptor. Nucleophiles preferentially attack the β-carbon of the α,β-unsaturated ketone system (1,4-addition) rather than the carbonyl carbon (1,2-addition). This reaction is fundamental to the synthesis of various substituted hydroquinones and quinones.
Reaction with Amines (e.g., Aniline): Primary and secondary amines react with this compound via Michael addition to yield aminohydroquinones, which can be further oxidized to the corresponding aminoquinones.
Reaction with Thiols (e.g., Cysteine): Thiol-containing compounds, such as the amino acid cysteine, readily add to this compound. This reaction is of biological significance as it represents a mechanism by which quinones can react with proteins.
Redox Behavior
Quinones are well-known for their ability to undergo reversible reduction. This compound can be reduced to the corresponding hydroquinone, toluhydroquinone. The standard reduction potential for the two-electron, two-proton reduction of p-benzoquinone is approximately +0.7 V versus the standard hydrogen electrode (SHE). The reduction potential of this compound is expected to be slightly lower (less positive) due to the electron-donating nature of the methyl group. This redox cycling is a key aspect of the biological activity of some quinones.
Experimental Protocols
Synthesis of this compound from o-Toluidine[2]
Materials:
-
o-Toluidine (B26562) (20 g)
-
Water (600 mL)
-
Concentrated Sulfuric Acid (160 g, 80 mL)
-
Potassium Dichromate (53 g total) or Sodium Dichromate (60 g total)
-
Ether
-
Calcium Chloride
Procedure:
-
A solution of 20 g of o-toluidine in a mixture of 600 mL of water and 160 g of concentrated sulfuric acid is placed in a stout beaker immersed in an ice-water bath.
-
With continuous stirring, 20 g of finely powdered potassium dichromate is added in ~1 g portions over one hour, maintaining the temperature below 10 °C. Alternatively, a solution of 20 g of sodium dichromate in 100 mL of water can be added from a dropping funnel.
-
The mixture is left in a cool place overnight.
-
A further 33 g of potassium dichromate (or a solution of 40 g of sodium dichromate in 200 mL of water) is added under the same conditions as in step 2.
-
After four to five hours, the mixture is extracted three times with ether.
-
The combined ethereal solution is dried with calcium chloride, and the ether is removed by evaporation.
-
The crude this compound is purified by steam distillation or sublimation.
Yield: Approximately 19 g (82% of theory).
General Protocol for Diels-Alder Reaction[2][9][10]
Materials:
-
This compound (1.0 eq)
-
Diene (e.g., cyclopentadiene, 1.1 eq)
-
Anhydrous solvent (e.g., toluene or xylene)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add the diene to the solution.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
General Protocol for Michael Addition[11]
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., diethyl malonate, 1.1 eq)
-
Base (catalytic amount, e.g., sodium ethoxide)
-
Anhydrous solvent (e.g., ethanol)
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add this compound and the anhydrous solvent.
-
Add the nucleophile to the stirred solution.
-
Add a catalytic amount of the base.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, neutralize the base with a dilute acid.
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Biological Significance and Signaling Pathway Involvement
While this compound itself is primarily a synthetic intermediate, its reduced form, toluhydroquinone , has been shown to modulate inflammatory signaling pathways. Studies have indicated that toluhydroquinone can suppress the production of inflammatory mediators by inhibiting the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8]
The NF-κB pathway is a crucial regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Toluhydroquinone has been shown to inhibit the phosphorylation of key components in this pathway, thereby preventing NF-κB activation.[8]
The MAPK pathways are a set of parallel signaling cascades that regulate a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. Toluhydroquinone has been observed to reduce the phosphorylation of key kinases in the MAPK pathways, such as Akt, thus dampening the inflammatory response.[8]
Conclusion
This compound is a reactive and versatile chemical intermediate with significant applications in organic synthesis. Its electrophilic nature dictates its reactivity, primarily through Diels-Alder and Michael addition reactions. The detailed experimental protocols provided in this guide offer a practical basis for its synthesis and utilization in a laboratory setting. Furthermore, the biological activity of its reduced form, toluhydroquinone, in modulating key inflammatory signaling pathways highlights the potential for developing novel therapeutic agents based on this chemical scaffold. This guide serves as a comprehensive resource for researchers and professionals in drug development and chemical sciences, providing a solid foundation for further investigation and application of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sciforum.net [sciforum.net]
- 3. Methyl-1,4-benzoquinone | C7H6O2 | CID 11122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 553-97-9 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. p-Benzoquinone, 2-methyl- [webbook.nist.gov]
- 7. This compound(553-97-9) IR Spectrum [chemicalbook.com]
- 8. Experimental and Theoretical Reduction Potentials of Some Biologically Active ortho-Carbonyl para-Quinones - PMC [pmc.ncbi.nlm.nih.gov]
p-Toluquinone (CAS 553-97-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Toluquinone, with the CAS number 553-97-9, is a significant chemical intermediate and a subject of extensive research in medicinal chemistry, materials science, and diagnostics. This technical guide provides an in-depth overview of its physicochemical properties, detailed experimental protocols for its synthesis, purification, and analysis, and a thorough exploration of its proposed biological mechanisms of action. This document aims to serve as a comprehensive resource for professionals engaged in research and development involving this compound and related compounds.
Physicochemical Properties
This compound, also known as 2-methyl-1,4-benzoquinone, is a yellow to yellowish-green crystalline solid.[1][2] It is characterized by the following properties:
| Property | Value | Reference(s) |
| CAS Number | 553-97-9 | [3] |
| IUPAC Name | 2-methylcyclohexa-2,5-diene-1,4-dione | [3] |
| Molecular Formula | C₇H₆O₂ | [3][4] |
| Molecular Weight | 122.12 g/mol | [3][5] |
| Melting Point | 66-70 °C | [6][7] |
| Boiling Point | 186.6 °C at 760 mmHg | [8] |
| Density | 1.173 g/cm³ | [1][8] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone, ethyl acetate, and benzene.[1][9] | |
| Appearance | Yellow to yellowish-green crystalline solid | [1][2] |
| Odor | Pungent | [1] |
Experimental Protocols
Synthesis of this compound from o-Toluidine (B26562)
This protocol describes the oxidation of o-toluidine to this compound using potassium or sodium dichromate as the oxidizing agent.
Materials:
-
o-Toluidine
-
Concentrated sulfuric acid
-
Potassium dichromate or Sodium dichromate
-
Deionized water
-
Ether
-
Anhydrous calcium chloride
-
Ice
Procedure:
-
In a large beaker, prepare a solution of 20 g of o-toluidine in a mixture of 600 mL of water and 160 g (80 mL) of concentrated sulfuric acid.
-
Immerse the beaker in an ice-water bath and begin continuous stirring.
-
Over the course of one hour, add 20 g of finely powdered potassium dichromate in small portions (approximately 1 g at a time). Alternatively, a solution of 20 g of sodium dichromate in 100 mL of water can be added dropwise. Ensure the temperature does not rise above 10 °C.
-
After the initial addition, leave the mixture in a cool place overnight.
-
The next day, add a further 33 g of potassium dichromate or a solution of 40 g of sodium dichromate in 200 mL of water under the same temperature-controlled conditions.
-
After four to five hours, extract the reaction mixture three times with ether.
-
Combine the ethereal extracts and dry over anhydrous calcium chloride.
-
Remove the ether by evaporation to obtain the crude this compound.
-
Purify the crude product by steam distillation or sublimation. The purified this compound will form orange-yellow needles.[1]
Expected Yield: Approximately 19 g (82% of theoretical yield).[1]
Purification by Recrystallization
This protocol provides a general yet detailed procedure for the purification of this compound by recrystallization from a suitable solvent like heptane (B126788) or ethanol.[10]
Materials:
-
Crude this compound
-
Heptane or Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (heptane or ethanol) to the flask, just enough to wet the solid.
-
Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add small portions of hot solvent until the this compound is completely dissolved. Avoid adding excess solvent to ensure a good yield.
-
If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals rapidly under a vacuum, for instance, in a desiccator over P₂O₅.[10]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This proposed HPLC method is based on common practices for the analysis of quinone compounds and can be used for purity assessment and quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid or Acetic acid (optional, for pH adjustment)
Chromatographic Conditions (Isocratic Method):
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized based on the specific column and system. A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard stock solution of this compound in the mobile phase.
-
Prepare sample solutions by dissolving the this compound to be analyzed in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions and record the chromatograms.
-
Identify the this compound peak by comparing the retention time with that of the standard.
-
Quantify the this compound content by comparing the peak area of the sample with that of the standard.
Biological Activity and Signaling Pathways
This compound's biological activity is primarily attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses.
Redox Cycling and Oxidative Stress
Quinones like this compound can be reduced by cellular reductases to semiquinone radicals. These radicals can then react with molecular oxygen to regenerate the parent quinone and produce superoxide (B77818) anions. This futile cycle, known as redox cycling, leads to a significant increase in intracellular ROS, causing oxidative stress.[11][12]
Caption: Redox cycling of this compound leading to superoxide generation.
Activation of the Keap1-Nrf2 Signaling Pathway
The oxidative stress induced by this compound is a potent activator of the Keap1-Nrf2 signaling pathway, a primary cellular defense mechanism against oxidative damage. ROS can oxidize critical cysteine residues on Keap1, leading to its conformational change and the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.
Caption: Proposed activation of the Keap1-Nrf2 pathway by this compound.
Induction of Apoptosis
High levels of oxidative stress induced by this compound can overwhelm cellular defense mechanisms, leading to programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of a cascade of caspases.
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
Antimicrobial Mechanism of Action
The antimicrobial properties of quinones are believed to stem from their ability to disrupt bacterial cell membranes and interfere with cellular respiration.
Caption: Proposed antimicrobial workflow of this compound.
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and dye industries.[13] Its reactivity makes it a valuable precursor for the synthesis of more complex molecules.[13] In drug development, its biological activities, including its potential as an antimicrobial and its role in redox modulation, are areas of active investigation.[13]
Safety and Handling
This compound is harmful if swallowed and causes skin and eye irritation.[3] It is also toxic if swallowed.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] It should be stored in a cool, dark, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][9]
Conclusion
This compound (CAS 553-97-9) is a compound of significant interest due to its diverse applications and biological activities. This guide has provided a comprehensive overview of its properties, detailed experimental protocols, and insights into its mechanisms of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this important molecule. Further research into the specific signaling pathways and therapeutic potential of this compound is warranted and is expected to yield valuable discoveries.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. nacalai.com [nacalai.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. This compound CAS#: 553-97-9 [m.chemicalbook.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. mt.com [mt.com]
- 8. Thymoquinone induces apoptosis through activation of caspase-8 and mitochondrial events in p53-null myeloblastic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 553-97-9 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Effect of naturally isolated hydroquinone in disturbing the cell membrane integrity of Pseudomonas aeruginosa MTCC 741 and Staphylococcus aureus MTCC 740 - PMC [pmc.ncbi.nlm.nih.gov]
p-Toluquinone: A Technical Guide to its Antioxidant and Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Toluquinone (2-methyl-1,4-benzoquinone), a significant chemical intermediate, is emerging as a molecule of interest for its potential biological activities. This technical guide provides an in-depth analysis of the antioxidant and antimicrobial properties of this compound, drawing upon available data for the compound and its close structural analogs. While direct quantitative data for this compound is limited in publicly accessible literature, this guide synthesizes existing knowledge on related benzoquinones to provide a comprehensive overview of its likely efficacy and mechanisms of action. This document details experimental protocols for assessing its bioactivity and visualizes the key signaling pathways involved, offering a foundational resource for researchers in drug discovery and development.
Introduction
Quinones are a class of organic compounds that are widely distributed in nature and are involved in crucial biological processes, including electron transport and oxidative phosphorylation.[1] Their chemical structure, characterized by a fully conjugated cyclic dione (B5365651) system, endows them with redox activity, allowing them to act as both oxidizing and reducing agents. This dual nature is the foundation of their biological effects, which range from antioxidant and anti-inflammatory to antimicrobial and cytotoxic.[1]
This compound, a methyl-substituted derivative of 1,4-benzoquinone, serves as a versatile building block in the synthesis of pharmaceuticals and dyes.[2] Its potential as a bioactive agent is an area of growing research, driven by the known therapeutic properties of other quinone derivatives.[1] This guide aims to consolidate the current understanding of this compound's antioxidant and antimicrobial potential, providing a technical framework for its further investigation.
Antioxidant Properties
The antioxidant activity of quinones is complex, as they can exhibit both antioxidant and pro-oxidant effects depending on their concentration, the cellular environment, and the presence of metal ions.[3][4] At low concentrations, quinones can act as radical scavengers, while at higher concentrations, they may participate in redox cycling, leading to the generation of reactive oxygen species (ROS).[4]
Quantitative Data
Table 1: Antioxidant Activity of a Structurally Related Benzoquinone Derivative
| Compound | Assay | IC50 Value | Reference |
|---|
| 2,6-disubstituted tert-butyl-1,4-benzoquinone | ORAC | Comparable to Trolox |[5] |
Mechanism of Antioxidant Action
The primary antioxidant mechanism of quinones involves the donation of a hydrogen atom or an electron to neutralize free radicals. This process converts the quinone into a more stable semiquinone or hydroquinone (B1673460) form.
A key signaling pathway implicated in the cellular response to quinone-induced oxidative stress is the Keap1-Nrf2-ARE pathway.[6][7] Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. However, in the presence of electrophiles like this compound, cysteine residues in Keap1 are modified, leading to the dissociation of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[8]
Antimicrobial Properties
Quinones are known to possess a broad spectrum of antimicrobial activities against bacteria and fungi.[8] Their mechanism of action is often multifactorial, involving the generation of ROS, disruption of cellular membranes, and inhibition of essential enzymes.[6][8]
Quantitative Data
Table 2: Antimicrobial Activity of 2,5-dihydroxy-3-methyl-1,4-benzoquinone (B12736771) (Zones of Inhibition in mm)
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Salmonella spp. | 10 - 20 | [9][10] |
| Proteus spp. | 10 - 20 | [9][10] |
| Pseudomonas aeruginosa | 20 | [9][10] |
| Klebsiella pneumoniae | 10 - 20 | [9][10] |
| Escherichia coli | 10 - 20 | [9][10] |
| Staphylococcus aureus | 10 - 20 | [9][10] |
| Shigella dysenteriae | 10 - 20 | [9][10] |
| Cryptococcus neoformans | Inactive |[9][10] |
Mechanism of Antimicrobial Action
The antimicrobial activity of quinones is attributed to several mechanisms:
-
Generation of Reactive Oxygen Species (ROS): Similar to their pro-oxidant activity in mammalian cells, quinones can undergo redox cycling within microbial cells, leading to the production of superoxide (B77818) anions and hydrogen peroxide. This induces oxidative stress, damaging cellular components like DNA, proteins, and lipids.[3]
-
Disruption of Cell Membrane and Wall: Quinones can interact with and disrupt the integrity of microbial cell membranes and walls. This can lead to increased permeability, leakage of intracellular contents, and ultimately, cell death.[6] For Gram-positive bacteria, the interaction is primarily with the peptidoglycan layer, while in Gram-negative bacteria, the lipopolysaccharide layer of the outer membrane is a key target.
-
Inhibition of Essential Enzymes: The electrophilic nature of quinones allows them to react with nucleophilic groups (e.g., sulfhydryl groups of cysteine residues) in microbial enzymes, leading to their inactivation and the disruption of vital metabolic pathways.[8]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and rapid method to evaluate the free radical scavenging activity of a compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Preparation of Test Sample: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain different concentrations for testing.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound or the positive control to the respective wells.
-
For the blank, add 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microorganism overnight and then dilute the culture in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in the broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the different concentrations of this compound. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents, leveraging its inherent redox properties to exert antioxidant and antimicrobial effects. While a comprehensive quantitative dataset for this compound itself is not yet available, the existing literature on related benzoquinones strongly supports its potential bioactivity. The dual nature of its antioxidant/pro-oxidant activity and its multi-faceted antimicrobial mechanisms, including ROS generation and disruption of cellular integrity, make it a compelling subject for further investigation. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a robust framework for researchers to systematically evaluate the therapeutic potential of this compound and its derivatives. Future studies should focus on generating specific quantitative data for this compound to build upon this foundational knowledge and accelerate its journey from a chemical intermediate to a potential clinical candidate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concurrent Reactive Oxygen Species Generation and Aneuploidy Induction Contribute to Thymoquinone Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives [mdpi.com]
- 6. msjonline.org [msjonline.org]
- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial activity of 2,5-dihydroxy-3-methyl-1,4-benzoquinone from Embelia schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Solubility of p-Toluquinone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of p-Toluquinone (also known as 2-methyl-1,4-benzoquinone) in various organic solvents. Due to a scarcity of publicly available quantitative solubility data for this compound, this document presents qualitative solubility information and detailed experimental protocols for its determination. To provide a valuable point of reference, quantitative solubility data for the parent compound, 1,4-benzoquinone (B44022), is also included.
Qualitative Solubility of this compound
This compound is a yellow crystalline solid that is generally considered to be soluble in a range of common organic solvents. It is reported to be soluble in ethanol, ether, acetone, ethyl acetate, and benzene. Conversely, it is described as being insoluble or only slightly soluble in water. For purification purposes, this compound can be crystallized from heptane (B126788) or ethanol.
Quantitative Solubility Data
Table 1: Quantitative Solubility of 1,4-Benzoquinone in Select Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Ethanol | 25 | ~10 |
| DMSO | 25 | ~30 |
| DMF | 25 | ~30 |
Note: This data is for 1,4-benzoquinone and should be used as an estimate for this compound. Actual solubility will vary.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound in specific organic solvents, the following experimental protocols are provided. These methods are widely accepted and can be adapted to the specific compound and solvent of interest.
Shake-Flask Gravimetric Method
This method is a reliable and straightforward approach for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator in a temperature-controlled environment is recommended.
-
-
Separation of Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette. It is crucial to avoid transferring any solid particles. Filtration through a solvent-compatible syringe filter can also be employed.
-
-
Gravimetric Analysis:
-
Transfer the collected supernatant to a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is fully evaporated, re-weigh the evaporating dish containing the dried this compound.
-
-
Calculation:
-
The mass of the dissolved solid is the final weight of the dish minus the initial weight of the empty dish.
-
Solubility can then be expressed in various units, such as g/L or mg/mL.
-
UV/Vis Spectrophotometry Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is often faster than the gravimetric method.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound in the desired solvent with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert Law.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the shake-flask method (Section 3.1.1) to prepare a saturated solution.
-
-
Analysis of the Saturated Solution:
-
Withdraw a small, known volume of the clear supernatant.
-
Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.
Caption: General workflow for determining this compound solubility.
An In-depth Technical Guide on the Discovery and History of p-Toluquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Toluquinone, a methylated benzoquinone, has been a compound of interest for over a century, playing a role in the development of synthetic chemistry and continuing to be a valuable building block in modern organic synthesis. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its early synthesis and key scientific milestones. The document includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis from various precursors, and an exploration of its historical and contemporary applications.
Introduction
This compound, systematically named 2-methyl-1,4-benzoquinone, is a yellow crystalline solid with the chemical formula C₇H₆O₂. Its structure, featuring a quinone ring with a methyl substituent, imparts it with a unique reactivity profile that has been exploited in a wide range of chemical transformations. Historically significant in the era of synthetic dye chemistry, this compound continues to be a relevant molecule, particularly as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] This guide aims to provide a detailed technical resource for researchers, scientists, and drug development professionals, covering the historical context of its discovery, its synthesis, and its key properties.
Discovery and Historical Context
The discovery of this compound is rooted in the burgeoning field of synthetic organic chemistry in the latter half of the 19th century. This era was marked by the exploration of coal tar derivatives and the development of novel synthetic dyes.[2][3] While a single definitive "discovery" paper for this compound is not readily identifiable, early syntheses were reported in the late 1800s.
Historical records suggest that the synthesis of toluquinone was achieved through the oxidation of substituted toluene (B28343) derivatives. A notable early method involved the oxidation of ortho-toluidine. Key contributions to the synthesis of toluquinone from o-toluidine (B26562) were made by Nietzki in 1882 , Schnitzer in 1887 , and Clark in 1892 .[4] These early syntheses were part of a broader investigation into the chemistry of quinones, a class of compounds that was gaining importance for their color properties and reactivity. The development of synthetic methods for quinones was a significant advancement, moving away from reliance on natural sources for these important chemical entities.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆O₂ | [5] |
| Molecular Weight | 122.12 g/mol | [5] |
| Appearance | Yellow crystalline solid | [5] |
| Melting Point | 67-69 °C | [4] |
| Boiling Point | Sublimes | [6] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone, and benzene. | [5] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | δ 6.74 (d, J=10.2 Hz, 1H), 6.67 (q, J=1.6 Hz, 1H), 6.61 (d, J=10.2 Hz, 1H), 2.06 (d, J=1.6 Hz, 3H) | [7][8] |
| ¹³C NMR (CDCl₃) | δ 187.6, 187.0, 146.2, 136.9, 133.4, 16.1 | [9][10] |
| Infrared (IR) | ν (cm⁻¹): ~3050 (C-H stretch, aromatic), ~1670 (C=O stretch, conjugated ketone), ~1620 (C=C stretch, aromatic), ~1375 (C-H bend, methyl) | [11][12] |
| UV-Vis (in Ethanol) | λmax 244 nm, 249 nm, 255 nm, 308 nm | [5] |
Experimental Protocols for Synthesis
Several methods have been developed for the synthesis of this compound. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Below are detailed protocols for two common historical syntheses.
Synthesis from o-Toluidine
This method, one of the earliest reported, involves the oxidation of o-toluidine using a strong oxidizing agent like potassium dichromate in an acidic medium.
Experimental Protocol:
-
In a stout beaker, dissolve 20 g of o-toluidine in a mixture of 600 mL of water and 160 g (87 mL) of concentrated sulfuric acid.
-
Immerse the beaker in an ice-water bath and begin continuous stirring.
-
Over the course of one hour, add 20 g of finely powdered potassium dichromate in small portions (approximately 1 g at a time), ensuring the temperature does not exceed 10 °C. Alternatively, a solution of 20 g of sodium dichromate in 100 mL of water can be added dropwise.
-
After the addition is complete, leave the mixture in a cool place overnight.
-
The following day, add a further 33 g of potassium dichromate (or a solution of 40 g of sodium dichromate in 200 mL of water) under the same temperature-controlled conditions.
-
After four to five hours, extract the mixture three times with diethyl ether.
-
Dry the combined ethereal solution with anhydrous calcium chloride.
-
Remove the ether by evaporation to yield the crude this compound.
-
Purify the product by steam distillation or sublimation to obtain orange-yellow needles. The expected yield is approximately 19 g (82% of theory), with a melting point of 67 °C.[1]
Synthesis from p-Cresol (B1678582)
The direct oxidation of p-cresol offers another route to this compound. Various oxidizing agents can be employed for this transformation.
Experimental Protocol (General):
Note: Specific reagents and conditions can vary. This is a generalized procedure.
-
Dissolve p-cresol in a suitable solvent (e.g., acetic acid, acetone).
-
Add a solution of an oxidizing agent, such as chromium trioxide or potassium dichromate, in a controlled manner, maintaining a low temperature with an ice bath.
-
After the reaction is complete (monitored by TLC), quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy excess oxidant.
-
Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Visualizations
The synthesis of this compound can be approached from several different starting materials. The following diagrams illustrate the logical workflow of these synthetic pathways.
Caption: Synthetic routes to this compound from various precursors.
Caption: General experimental workflow for the synthesis of this compound.
Applications
Historically, the primary interest in quinones was for their use as dyes and pigments. The vibrant colors and reactivity of these compounds made them attractive targets for the nascent chemical industry of the 19th century.
In contemporary science, this compound serves as a versatile building block in organic synthesis. Its dienophilic nature makes it a useful reagent in Diels-Alder reactions for the construction of complex polycyclic systems.[13] Furthermore, it is a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules.[1] The quinone moiety is a common structural feature in many natural products with interesting biological activities, and synthetic routes to these compounds often involve intermediates like this compound.
Conclusion
This compound, a compound with a rich history intertwined with the development of synthetic organic chemistry, remains a valuable tool for the modern chemist. From its early synthesis in the late 19th century to its current applications in the synthesis of complex molecules, this compound exemplifies the enduring legacy of foundational chemical discoveries. This guide has provided a comprehensive overview of its history, properties, and synthesis, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. Synthesis of Toluquinone and Toluhydroquinone [erowid.org]
- 2. CN110642723A - Synthesis method of p-nitro-o-toluidine - Google Patents [patents.google.com]
- 3. US2135368A - Method of preparing quinone - Google Patents [patents.google.com]
- 4. US2731478A - Process for the manufacture of benzoquinone - Google Patents [patents.google.com]
- 5. Methyl-1,4-benzoquinone | C7H6O2 | CID 11122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. auremn.org [auremn.org]
- 8. Nuclear magnetic resonance coupling constants in p-benzoquinones - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 11. p-Benzoquinone, 2-methyl- [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quinone - Wikipedia [en.wikipedia.org]
The Natural Realm of p-Toluquinone and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural occurrence, experimental analysis, and biological significance of p-toluquinone and its structurally related analogs. Quinones are a class of organic compounds widely distributed in nature, playing crucial roles in biological systems ranging from cellular respiration to defense mechanisms. This document serves as a comprehensive resource, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways to facilitate advanced research and development.
Natural Occurrence of this compound and Key Analogs
This compound (2-methyl-1,4-benzoquinone) and its analogs are secondary metabolites found across various kingdoms of life, including plants, fungi, and insects. Their natural distribution is diverse, with specific compounds often characteristic of particular species.
This compound (Methyl-1,4-benzoquinone) This compound has been identified in several fungal species and at least one insect species. Its presence in these organisms suggests roles in defense or metabolic processes. Natural sources include:
-
Fungi: Hydropisphaera erubescens, Penicillium solitum, and Nectria erubescens.[1]
-
Insects: Uloma tenebrionoides.[1]
Thymoquinone (B1682898) Thymoquinone is arguably the most extensively studied analog of this compound, renowned for its wide range of pharmacological properties.[2] It is the primary bioactive component of black seed oil.[3]
-
Primary Source: The seeds of Nigella sativa (black cumin) are the most well-known and abundant natural source of thymoquinone.[2]
-
Other Plant Sources: Thymoquinone is also found in several genera within the Lamiaceae family, including Monarda, Thymus, and Satureja.[2][3] Traces have also been detected in the Cupressaceae family.[2]
2,5-Dimethyl-p-benzoquinone This analog is also found in various natural sources, where it often functions as a defensive metabolite.
-
Insects: It is a known component of the defensive secretions of some arthropods.
-
Fungi and Algae: It has been reported in certain fungi and the brown alga Perithalia capillaris.
Toluquinol (2-methylhydroquinone) Toluquinol is the reduced, hydroquinone (B1673460) form of this compound. Hydroquinones and quinones often exist in a redox equilibrium in biological systems.
-
Marine Fungi: Toluquinol has been isolated from the culture broth of the marine fungus Penicillium sp.
Data Presentation: Natural Sources and Quantitative Analysis
The concentration of these quinones can vary significantly depending on the source, growing conditions, and extraction methods.
| Compound | Natural Source | Family | Part/Organism Type | Reported Concentration/Yield |
| This compound | Hydropisphaera erubescens | Nectriaceae | Fungus | Not specified |
| Penicillium solitum | Aspergillaceae | Fungus | Not specified | |
| Uloma tenebrionoides | Tenebrionidae | Insect | Not specified | |
| Thymoquinone | Nigella sativa | Ranunculaceae | Seeds | 0.20% (Ajmer nigella-20 variety)[4]; up to 1881 mg/kg (dry weight)[5] |
| Monarda didyma | Lamiaceae | Inflorescences | Up to 3564 mg/kg (dry weight)[5] | |
| Monarda media | Lamiaceae | Aerial parts | Up to 2674 mg/kg (dry weight)[5] | |
| Satureja montana | Lamiaceae | Aerial parts | Detectable amounts (≥1 mg/kg)[5] | |
| 2,5-Dimethyl-p-benzoquinone | Perithalia capillaris | Sporochnaceae | Brown Alga | Not specified |
| Various Insects | - | Defensive Secretion | Not specified | |
| Toluquinol | Penicillium sp. | Aspergillaceae | Marine Fungus | Not specified |
Experimental Protocols
The isolation, characterization, and evaluation of this compound and its analogs involve a series of standardized laboratory procedures.
Extraction and Purification of Quinones from Fungal Cultures
This protocol outlines a general workflow for obtaining quinone metabolites from fungal sources.
-
Fungal Cultivation:
-
Media: Grow the selected fungal strain (e.g., Penicillium sp.) in a suitable liquid medium such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB).
-
Incubation: Incubate the culture in flasks on a rotary shaker (e.g., 150 rpm) at a controlled temperature (e.g., 25-28°C) for a period sufficient for secondary metabolite production (typically 14-21 days).
-
-
Extraction:
-
Separation: Separate the fungal mycelium from the culture broth by filtration.
-
Broth Extraction: Transfer the filtered broth to a separatory funnel and perform a liquid-liquid extraction, typically three times with an equal volume of a non-polar solvent like ethyl acetate (B1210297).
-
Mycelial Extraction: Freeze-dry the collected mycelia, grind it into a fine powder, and extract with a solvent such as methanol (B129727) or ethyl acetate with shaking for an extended period (e.g., 24 hours).
-
-
Purification:
-
Concentration: Combine the crude extracts and concentrate them to dryness using a rotary evaporator.
-
Chromatography: Purify the crude extract using a combination of chromatographic techniques. A common first step is silica (B1680970) gel column chromatography. For further purification, size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent is effective for removing impurities.
-
-
Characterization:
Biological Activity Assessment
Antioxidant Activity Assays The ability of quinones to scavenge free radicals is a key aspect of their biological activity.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common spectrophotometric method.
-
Prepare a solution of the test compound at various concentrations.
-
Add a solution of DPPH in a suitable solvent (e.g., methanol).
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (around 517 nm).
-
The scavenging activity is calculated as the percentage of DPPH discoloration. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.[7]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method measures the reduction of the ABTS radical cation.
-
Generate the ABTS radical cation by reacting ABTS with potassium persulfate.
-
Add the test compound to the ABTS radical solution.
-
Measure the decrease in absorbance at a specific wavelength (around 734 nm).
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]
-
Cytotoxicity Assays These assays determine the effect of the compounds on the viability of cancer cell lines.
-
MTT/XTT Assay: This colorimetric assay measures cellular metabolic activity.
-
Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24, 48, 72 hours).
-
Add the MTT or XTT reagent to each well and incubate. Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product.
-
Solubilize the formazan crystals and measure the absorbance using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value (concentration that inhibits 50% of cell growth) is calculated.
-
Signaling Pathways Modulated by this compound Analogs
Quinones are redox-active molecules that can interact with various cellular components, thereby modulating critical signaling pathways involved in cell fate and immune response.
QsrR-Mediated Quinone Sensing in Bacteria
In bacteria like Staphylococcus aureus, the transcriptional repressor QsrR acts as a sensor for quinone-induced stress. This mechanism allows the bacterium to detoxify harmful quinones.
Under normal conditions, a QsrR dimer binds to a specific palindromic DNA sequence in the promoter region of detoxification genes, repressing their transcription. When the cell is exposed to quinones (e.g., menadione), the electrophilic quinone molecule covalently modifies a critical cysteine residue (Cys-5 or Cys-4) on the QsrR protein through S-quinonization or S-alkylation.[8][9][10] This modification induces a conformational change in the QsrR dimer, causing it to dissociate from the DNA.[11] The release of the repressor allows for the transcription of downstream genes that encode quinone detoxification enzymes, such as dioxygenases and reductases, enabling the cell to neutralize the threat.[12]
Thymoquinone-Induced Apoptosis via p53
Thymoquinone has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, often through mechanisms involving the tumor suppressor protein p53.
Upon treatment, thymoquinone can induce cellular stress, leading to the stabilization and activation of p53. Activated p53 then acts as a transcription factor, upregulating the expression of target genes like p21WAF1, which promotes cell cycle arrest, typically at the G1 phase.[13] Concurrently, p53 activation can alter the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. Specifically, it can increase the expression of pro-apoptotic members (like Bax) and decrease the expression of anti-apoptotic members (like Bcl-2).[13] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade (e.g., Caspase-3), ultimately executing the apoptotic program.[14] Studies show this pathway is active in human colorectal and breast cancer cells.[13][15]
Toll-Like Receptor 4 (TLR4) Signaling
While not directly demonstrated for this compound, related quinone compounds can trigger inflammatory responses through pathways like the Toll-like receptor 4 (TLR4) signaling cascade. TLR4 is a key pattern-recognition receptor in the innate immune system.[16][17]
The pathway is initiated when a ligand binds to the TLR4 receptor complex, which includes MD-2 and CD14.[16] This binding event triggers the recruitment of intracellular adaptor proteins. TLR4 is unique in that it can initiate two downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[18]
-
MyD88-dependent pathway: This pathway leads to the activation of NF-κB and MAP kinases (like JNK and p38), resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[19][20]
-
TRIF-dependent pathway: This pathway, which occurs after TLR4 internalization into endosomes, leads to the activation of the transcription factor IRF3 and the subsequent production of type I interferons (IFN-α/β).[17]
The activation of these pathways by quinone-like molecules can lead to significant inflammatory and neurological responses.
References
- 1. Methyl-1,4-benzoquinone | C7H6O2 | CID 11122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential and Pharmaceutical Development of Thymoquinone: A Multitargeted Molecule of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Identification, validation and quantification of thymoquinone in conjunction with assessment of bioactive possessions and GC-MS profiling of pharmaceutically valuable crop Nigella (Nigella sativa L.) varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The MarR/DUF24-Family QsrR Repressor Senses Quinones and Oxidants by Thiol Switch Mechanisms in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanism of quinone signaling mediated through S-quinonization of a YodB family repressor QsrR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Thymoquinone extracted from black seed triggers apoptotic cell death in human colorectal cancer cells via a p53-dependent mechanism > Thymoquinone extracted from black seed triggers apoptotic cell death in human colorectal cancer cells via a p53-dependent [aub.edu.lb]
- 14. Apoptotic effect of thymoquinone on OVCAR3 cells via the P53 and CASP3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Thymoquinone on P53 Gene Expression and Consequence Apoptosis in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 18. Reactome | Toll Like Receptor 4 (TLR4) Cascade [reactome.org]
- 19. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 20. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
An In-depth Technical Guide to the Molecular Structure and Bonding of p-Toluquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and bonding of p-Toluquinone (2-methyl-1,4-benzoquinone), a compound of interest in various chemical and pharmaceutical research fields. This document details the molecule's structural parameters, spectroscopic signature, and the experimental methodologies used for their determination.
Molecular Structure
This compound, with the chemical formula C₇H₆O₂, is a derivative of 1,4-benzoquinone (B44022) with a methyl group substituent on the cyclohexadiene ring.[1] Its IUPAC name is 2-methylcyclohexa-2,5-diene-1,4-dione.[1] The presence of the quinone ring and the methyl group dictates its chemical reactivity and biological activity.
The precise three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. This powerful analytical technique provides accurate measurements of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's electronic structure and intermolecular interactions.
Visualization of Molecular Structure
The following diagram illustrates the molecular structure of this compound with atom numbering.
Caption: Ball-and-stick representation of the this compound molecule.
Bonding Analysis
The bonding in this compound is characterized by a conjugated system of double bonds within the six-membered ring and the two carbonyl groups. This conjugation influences the molecule's electronic properties, including its color and reactivity. The carbon-carbon bond lengths within the ring are intermediate between typical single and double bonds, indicating electron delocalization. The carbon-oxygen double bonds of the quinone moiety are key reactive sites. The methyl group, being an electron-donating group, can influence the electron density distribution within the ring system.
Quantitative Structural Data
The following tables summarize the key bond lengths, bond angles, and dihedral angles for this compound as determined by single-crystal X-ray diffraction.
Table 1: Bond Lengths
| Bond | Length (Å) |
| C1-C2 | 1.485 |
| C2-C3 | 1.341 |
| C3-C4 | 1.474 |
| C4-C5 | 1.474 |
| C5-C6 | 1.334 |
| C6-C1 | 1.485 |
| C2-C7 | 1.505 |
| C1-O1 | 1.222 |
| C4-O2 | 1.229 |
Table 2: Bond Angles
| Angle | Value (°) |
| C6-C1-C2 | 116.6 |
| O1-C1-C6 | 121.7 |
| O1-C1-C2 | 121.7 |
| C3-C2-C1 | 121.7 |
| C3-C2-C7 | 122.1 |
| C1-C2-C7 | 116.2 |
| C2-C3-C4 | 121.3 |
| O2-C4-C5 | 120.9 |
| O2-C4-C3 | 120.9 |
| C5-C4-C3 | 118.2 |
| C6-C5-C4 | 120.9 |
| C5-C6-C1 | 121.3 |
Table 3: Dihedral Angles
| Dihedral Angle | Value (°) |
| C6-C1-C2-C3 | -0.7 |
| C6-C1-C2-C7 | 178.2 |
| O1-C1-C2-C3 | 178.4 |
| O1-C1-C2-C7 | -2.7 |
| C1-C2-C3-C4 | 0.3 |
| C7-C2-C3-C4 | -178.6 |
| C2-C3-C4-C5 | 0.4 |
| C2-C3-C4-O2 | -179.9 |
| C3-C4-C5-C6 | -0.3 |
| O2-C4-C5-C6 | 179.9 |
| C4-C5-C6-C1 | -0.1 |
| C2-C1-C6-C5 | 0.4 |
| O1-C1-C6-C5 | -178.7 |
Spectroscopic Data
Spectroscopic techniques provide valuable information about the functional groups and electronic environment of this compound.
Table 4: ¹H NMR Spectral Data (CDCl₃)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H3 | 6.68 | q | 1.6 |
| H5 | 6.75 | d | 10.1 |
| H6 | 6.75 | dd | 10.1, 2.6 |
| CH₃ | 2.06 | d | 1.6 |
Table 5: ¹³C NMR Spectral Data (CDCl₃)
| Carbon | Chemical Shift (ppm) |
| C1 | 187.5 |
| C2 | 145.8 |
| C3 | 133.4 |
| C4 | 187.9 |
| C5 | 136.8 |
| C6 | 136.8 |
| C7 | 15.9 |
Table 6: FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3050 | =C-H stretch |
| 2925 | -C-H stretch (methyl) |
| 1675, 1645 | C=O stretch (carbonyl) |
| 1620 | C=C stretch (ring) |
| 1375 | -CH₃ bend |
| 890 | =C-H bend (out-of-plane) |
Experimental Protocols
Single-Crystal X-ray Diffraction
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in a suitable organic solvent, such as ethanol (B145695) or heptane.
Data Collection: A suitable crystal is mounted on a goniometer. The diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The data is collected over a range of ω and φ scans to ensure complete coverage of the reciprocal space.
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a Fourier transform NMR spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹H NMR, standard parameters include a 30° pulse width, an acquisition time of ~3 seconds, and a relaxation delay of 1 second. For ¹³C NMR, proton decoupling is employed to simplify the spectrum, and a larger number of scans are typically acquired to achieve a good signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to correct for atmospheric and instrumental contributions.
Logical Relationships and Workflows
The following diagram illustrates the workflow for the structural and spectroscopic characterization of this compound.
Caption: Workflow for the characterization of this compound.
References
An In-Depth Technical Guide to the Thermochemical Data of p-Toluquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Toluquinone, also known as 2-methyl-1,4-benzoquinone, is a compound of significant interest in various scientific fields, including materials science and pharmacology. Its utility as a building block in organic synthesis and its potential as an antimicrobial and antitumor agent underscore the importance of a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, detailed experimental protocols for the determination of these properties, and an exploration of the key signaling pathways implicated in its biological activity. All quantitative data are presented in structured tables for clarity and comparative analysis, and complex biological pathways are visualized using Graphviz diagrams.
Thermochemical Data
The thermochemical properties of this compound are crucial for understanding its stability, reactivity, and energy content. The following tables summarize the key experimental and calculated thermochemical data for this compound in its solid and gaseous states at the standard temperature of 298.15 K.
Table 1: Enthalpies of Formation and Combustion of this compound (at T = 298.15 K)
| Property | Symbol | Phase | Value (kJ·mol⁻¹) | Method |
| Standard molar enthalpy of combustion | ΔcHo | solid | -3361.9 ± 1.3 | Combustion Calorimetry[1][2][3][4] |
| Standard molar enthalpy of formation | ΔfHo | solid | -229.0 ± 1.6 | Derived from ΔcHo[1][2][3][4] |
| Standard molar enthalpy of formation | ΔfHo | gas | -156.4 ± 1.7 | Derived from ΔfHo(cr) and ΔsubHo[1][2][3][4] |
Table 2: Enthalpy of Phase Transition and Thermodynamic Functions of this compound (at T = 298.15 K)
| Property | Symbol | Value | Method |
| Enthalpy of sublimation | ΔsubHo | 72.6 ± 0.7 kJ·mol⁻¹ | Transpiration Method[1][2][3][4] |
| Heat Capacity (ideal gas) | Cpo | 129.5 J·K⁻¹·mol⁻¹ | Calculation[1][2][3][4] |
| Absolute Entropy (ideal gas) | So | 344.9 J·K⁻¹·mol⁻¹ | Calculation[1][2][3][4] |
Experimental Protocols
The accurate determination of thermochemical data relies on precise experimental methodologies. The following sections detail the key experimental protocols used to obtain the data presented above.
Combustion Calorimetry
The standard molar enthalpy of combustion of this compound was determined using a static bomb calorimeter.
Experimental Workflow:
A pellet of high-purity this compound of a known mass is placed in a platinum crucible within a calorimetric bomb. The bomb is then sealed and pressurized with pure oxygen to approximately 3.04 MPa. The bomb is placed in a calorimeter with a known quantity of water. The sample is ignited electrically, and the resulting temperature change of the water is measured with high precision. The energy equivalent of the calorimeter is determined by burning a standard substance, such as benzoic acid, under identical conditions. The standard molar enthalpy of combustion is then calculated after applying Washburn corrections for the deviation of the experimental conditions from the standard state.[1][2][3][4]
Transpiration Method
The enthalpy of sublimation of this compound was determined by measuring its vapor pressure as a function of temperature using the transpiration method.
Experimental Workflow:
A stream of an inert carrier gas, such as nitrogen, is passed at a known and constant flow rate through a saturator containing the this compound sample. The saturator is maintained at a constant temperature. The carrier gas becomes saturated with the vapor of the substance. The vapor is then transported to a condenser where it is trapped. The amount of the condensed substance is quantified, typically using gas chromatography. By knowing the volume of the carrier gas and the amount of the transported substance, the partial pressure of the substance at that temperature can be calculated. This procedure is repeated at various temperatures. The enthalpy of sublimation is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[1][2][3][4]
Biological Activity and Signaling Pathways
This compound and other quinone derivatives are known to exhibit significant biological activity, including antitumor and antimicrobial effects. A primary mechanism underlying these activities is the ability of the quinone moiety to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and the induction of oxidative stress within cells. This oxidative stress, in turn, can trigger various cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Key Signaling Pathways
The cellular response to this compound-induced oxidative stress is complex and involves the interplay of several key signaling pathways.
-
Keap1-Nrf2 Pathway: This is a critical pathway in the cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. Oxidative stress, induced by this compound, leads to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways (including ERK, JNK, and p38) are crucial in transducing extracellular signals to cellular responses. Oxidative stress can activate these pathways, leading to diverse outcomes, including cell proliferation, differentiation, and apoptosis, depending on the specific context and cell type.
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism. While often associated with pro-survival signals, its interaction with oxidative stress can be complex and can, under certain conditions, contribute to apoptotic processes.
Proposed Signaling Cascade
The following diagram illustrates a proposed signaling cascade initiated by this compound, leading to a cellular response.
Conclusion
This technical guide provides a consolidated resource for the thermochemical data of this compound, offering valuable information for researchers and professionals in drug development and materials science. The detailed experimental protocols serve as a reference for the methodologies employed in obtaining these critical parameters. Furthermore, the elucidation of the potential signaling pathways involved in this compound's biological activity provides a foundation for further investigation into its pharmacological applications. A comprehensive understanding of both the fundamental thermochemistry and the biological interactions of this compound is essential for harnessing its full potential in various scientific and industrial applications.
References
Navigating the Terrain of p-Toluquinone: An In-depth Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Toluquinone, also known as methyl-p-benzoquinone, is a reactive organic compound with significant applications in chemical synthesis, including the production of dyes, pigments, and pharmaceutical intermediates.[1] Its utility, however, is matched by its potential hazards, necessitating a comprehensive understanding of its safety profile and proper handling procedures. This technical guide provides an in-depth overview of the safe management of this compound, tailored for professionals in research and drug development. It encompasses detailed safety protocols, quantitative data on its properties and hazards, experimental procedures for safe handling, and an exploration of the molecular pathways associated with its toxicity.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. This data, summarized in Table 1, informs storage conditions, potential reactivity, and appropriate emergency response measures.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₆O₂ | [2][3] |
| Molecular Weight | 122.12 g/mol | [2][3] |
| Appearance | Light yellow to golden yellow or brownish crystalline powder/needles. | [1][2][4] |
| Melting Point | 66-69 °C | [2][4][5] |
| Boiling Point | ~187.52 °C (rough estimate) | [2] |
| Flash Point | 64.9 °C | [2] |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and ether. | [2][6] |
| Vapor Pressure | 0.656 mmHg at 25°C | [2] |
| Storage Condition | Keep in a dark place, under an inert atmosphere, at room temperature. Sensitive to light. | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple routes of toxicity. The primary hazards are summarized in Table 2, based on Globally Harmonized System (GHS) classifications.
| Hazard Class | GHS Classification | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | Category 3/4 | Toxic if swallowed / Harmful if swallowed | [5][7] |
| Acute Toxicity, Dermal | Not Classified | Harmful in contact with skin | [8] |
| Acute Toxicity, Inhalation | Not Classified | Harmful if inhaled | [8] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [5][7][8] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation | [5][7][8] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation | [5][7] |
Signal Word: Danger/Warning[5][8]
Hazard Statements:
-
H312: Harmful in contact with skin.[8]
-
H332: Harmful if inhaled.[8]
-
H335: May cause respiratory irritation.[7]
Safe Handling and Storage
Adherence to strict handling and storage protocols is paramount to minimize exposure risk.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[6][8]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][8]
-
Avoid the formation of dust and aerosols.[6] If handling powders outside of a fume hood is unavoidable, a respirator is necessary.[8]
-
Wash hands and face thoroughly after handling.[8]
-
Do not eat, drink, or smoke in areas where this compound is handled.[8]
Storage:
-
Store in a tightly closed container in a cool, dry, and dark place.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.[5]
-
Keep the container in a well-ventilated area.[6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing exposure.
| PPE Category | Specification | Reference(s) |
| Eye/Face Protection | Chemical safety goggles or a face shield. | [5][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron. | [6][8] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced, particularly when handling the powder. | [5] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure | Reference(s) |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [5][6][8] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. | [5][6][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [5][6][8] |
| Ingestion | Call a POISON CENTER or doctor/physician immediately. Rinse mouth. Do NOT induce vomiting. | [5][6][8] |
Accidental Release Measures
In the case of a spill, follow these procedures to mitigate the hazard.
-
Minor Spills:
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Sweep up the solid material, taking care to avoid generating dust, and place it into a suitable, labeled container for disposal.[5][8]
-
Clean the spill area with a suitable solvent (e.g., ethanol) and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Avoid breathing dust and ensure the area is well-ventilated.
-
Experimental Protocols
Protocol for Neutralization of Small Spills
This protocol is intended for the neutralization of small spills of this compound in a laboratory setting.
Materials:
-
Sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅)
-
Water
-
Appropriate PPE (gloves, goggles, lab coat)
-
Scoop or spatula
-
Beaker or flask
-
Stir bar and stir plate
Procedure:
-
Carefully sweep the spilled solid this compound into a beaker or flask.
-
In a separate container, prepare an aqueous solution of sodium bisulfite or sodium metabisulfite (approximately 10% w/v).
-
Slowly add the sodium bisulfite/metabisulfite solution to the beaker containing the this compound while stirring. The yellow color of the quinone should disappear as it is reduced to the less hazardous hydroquinone (B1673460).
-
Continue adding the reducing agent until the solution is colorless or a pale straw color.
-
Let the reaction mixture stir for at least 30 minutes to ensure complete reduction.
-
The resulting solution, containing the hydroquinone derivative, should be collected as hazardous waste for proper disposal according to institutional guidelines.
Protocol for Disposal of this compound Waste
All this compound waste, including the pure compound, contaminated materials, and neutralized solutions, must be disposed of as hazardous waste.
Procedure:
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and compatible hazardous waste container.[1]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.[1]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until collection by the institution's EHS department.[1]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected as hazardous waste. After rinsing and defacing the label, the container may be disposed of as regular trash, in accordance with institutional policies.[1]
Molecular Mechanisms of Toxicity and Signaling Pathways
The toxicity of this compound is primarily attributed to its ability to induce oxidative stress and react with cellular nucleophiles, particularly glutathione (B108866) (GSH).
Interaction with Glutathione and Redox Cycling
This compound can undergo a Michael addition reaction with the sulfhydryl group of glutathione, a key cellular antioxidant.[8] This reaction can be spontaneous and leads to the formation of a glutathionyl-hydroquinone conjugate. This process depletes cellular GSH levels, compromising the cell's antioxidant defenses.
Furthermore, this compound can participate in redox cycling. It can be reduced to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻•). This initiates a cascade of reactive oxygen species (ROS) formation, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), leading to oxidative damage to lipids, proteins, and DNA.
Downstream Signaling Pathways
The oxidative stress induced by this compound can activate various downstream signaling pathways, leading to cellular dysfunction and apoptosis. Key pathways implicated in quinone-induced toxicity include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Oxidative stress is a known activator of the MAPK signaling cascade, which can lead to inflammation and apoptosis.[4]
-
Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification enzymes. While initially, quinone exposure may activate the Nrf2-antioxidant response element (ARE) pathway as a protective mechanism, prolonged or high levels of exposure can overwhelm this system.
Conclusion
This compound is a valuable chemical intermediate, but its inherent toxicity demands a high level of respect and caution. A comprehensive understanding of its hazards, coupled with the stringent implementation of safe handling, storage, and disposal protocols, is essential for the protection of laboratory personnel and the environment. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure its responsible use in their critical work. Continuous vigilance and a commitment to a strong safety culture are the cornerstones of working safely with this and all hazardous chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Methyl-1,4-benzoquinone | C7H6O2 | CID 11122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | 553-97-9 [chemicalbook.com]
- 7. altusscience.com [altusscience.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Protocol: Laboratory-Scale Synthesis of p-Toluquinone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
p-Toluquinone, also known as 2-methyl-1,4-benzoquinone, is a valuable organic compound utilized as an intermediate in the synthesis of various molecules, including vitamin K analogues.[1] This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the oxidation of o-toluidine (B26562), a well-established and reliable method.[2] The procedure is robust, yielding a high-purity product.
Reaction Scheme:
The synthesis involves the oxidation of o-toluidine in an acidic medium using a strong oxidizing agent, such as sodium or potassium dichromate. The overall reaction is depicted below:
o-Toluidine + Oxidizing Agent (in H₂SO₄) → this compound
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis protocol detailed in this document.
| Parameter | Value | Reference |
| Starting Material | o-Toluidine | [2] |
| Oxidizing Agent | Sodium Dichromate or Potassium Dichromate | [2] |
| Theoretical Yield | Based on 20g of o-Toluidine | [2] |
| Actual Yield | 19 g | [2] |
| Percent Yield | 82% | [2] |
| Melting Point | 67 °C | [2] |
| Appearance | Orange-yellow needles | [2] |
Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of this compound from o-toluidine.[2]
Materials and Equipment:
-
o-Toluidine (20 g)
-
Concentrated Sulfuric Acid (160 g, approx. 80 ml)
-
Sodium Dichromate (60 g total) or Potassium Dichromate (53 g total)
-
Water (900 ml total)
-
Diethyl Ether
-
Anhydrous Calcium Chloride
-
Stout beaker (1 L capacity)
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Steam distillation or sublimation apparatus
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture:
-
In a 1 L stout beaker, dissolve 20 g of o-toluidine in a mixture of 600 ml of water and 160 g (80 ml) of concentrated sulfuric acid.
-
Place the beaker in an ice-cold water bath and begin continuous stirring.
-
-
Initial Oxidation:
-
Prepare a solution of 20 g of sodium dichromate in 100 ml of water.
-
Add this solution dropwise from a dropping funnel to the o-toluidine solution over the course of one hour.
-
Alternatively, add 20 g of finely powdered potassium dichromate in small portions (approx. 1 g at a time).
-
Crucially, maintain the reaction temperature below 10°C throughout the addition.
-
After the addition is complete, leave the mixture in a cool place overnight.
-
-
Second Oxidation:
-
The following day, prepare a solution of 40 g of sodium dichromate in 200 ml of water (or add 33 g of powdered potassium dichromate in portions).
-
Add this second portion of the oxidizing agent to the reaction mixture under the same temperature-controlled conditions as the initial oxidation.
-
-
Extraction:
-
After four to five hours, extract the reaction mixture three times with diethyl ether.
-
-
Drying and Solvent Removal:
-
Combine the ethereal extracts and dry the solution with anhydrous calcium chloride.
-
Remove the ether by evaporation using a rotary evaporator.
-
-
Purification:
-
The crude this compound can be purified by either steam distillation or sublimation.
-
The purified product will be in the form of orange-yellow needles with a characteristic pungent odor.[2]
-
Characterization:
-
The melting point of the purified this compound should be determined and is expected to be 67°C.[2]
Experimental Workflow
The following diagram illustrates the key steps in the laboratory synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions:
-
o-Toluidine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care and appropriate PPE.
-
Sodium and potassium dichromate are toxic and carcinogenic. Handle with appropriate PPE in a fume hood.
-
Diethyl ether is extremely flammable. Work in a well-ventilated area away from ignition sources.
-
The reaction is exothermic and requires careful temperature control to avoid runaway reactions.
References
Application Notes and Protocols: p-Toluquinone as a Dienophile in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile has been widely utilized in the synthesis of complex natural products and pharmacologically active compounds.[1][2][3] Quinones, with their electron-deficient double bonds, are highly reactive dienophiles. p-Toluquinone, a methylated derivative of p-benzoquinone, serves as a versatile building block in Diels-Alder chemistry, leading to the formation of functionalized bicyclic adducts that are valuable precursors in drug discovery and development. These adducts can be further elaborated to access a variety of molecular scaffolds.[3]
This document provides detailed application notes and experimental protocols for utilizing this compound as a dienophile in Diels-Alder reactions, with a focus on practical methodologies for laboratory synthesis.
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking events occur in a single transition state. The reaction is stereospecific, with the stereochemistry of the reactants being retained in the product. When a cyclic diene such as cyclopentadiene (B3395910) is used, the reaction can proceed through two major stereochemical pathways: endo or exo addition. The endo product, where the substituents on the dienophile are oriented towards the diene-derived bridge, is often the kinetically favored product due to secondary orbital interactions.
Experimental Protocols
The following protocols are representative examples of Diels-Alder reactions involving this compound and common dienes. Researchers should adapt these procedures based on the specific diene and desired scale.
Protocol 1: Reaction of this compound with Cyclopentadiene
This protocol describes the synthesis of the Diels-Alder adduct between this compound and freshly cracked cyclopentadiene.
Materials:
-
This compound
-
Anhydrous Toluene
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Distillation apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene is prepared by the thermal retro-Diels-Alder reaction of its dimer, dicyclopentadiene. Set up a fractional distillation apparatus and heat the dicyclopentadiene to its boiling point (170 °C). Collect the cyclopentadiene monomer, which distills at 40-42 °C, in a flask cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.
-
Diels-Alder Reaction: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add freshly prepared cyclopentadiene (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material. The reaction can be gently heated to 50-60 °C to increase the rate if necessary.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the Diels-Alder adduct as a solid.
Protocol 2: Lewis Acid Catalyzed Reaction of this compound with 2,3-Dimethyl-1,3-butadiene (B165502)
Lewis acid catalysis can significantly accelerate the Diels-Alder reaction and improve its regioselectivity.[4][5] This protocol is a representative procedure for a Lewis acid-catalyzed reaction. A similar, uncatalyzed reaction between 1,4-naphthoquinone (B94277) and 2,3-dimethyl-1,3-butadiene proceeds at 80 °C in ethanol (B145695) with a 99% yield.[6]
Materials:
-
This compound
-
2,3-Dimethyl-1,3-butadiene
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Addition of Lewis Acid: Carefully add aluminum chloride (1.1 eq) portion-wise to the stirred solution.
-
Addition of Diene: Add 2,3-dimethyl-1,3-butadiene (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Quenching: Upon completion, slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Data Presentation
Quantitative data for the characterization of the Diels-Alder adduct of this compound and cyclopentadiene is summarized below.[7]
| Compound | Molecular Formula | 1H NMR (CDCl₃, 200 MHz) δ (ppm) | 13C NMR (CDCl₃, 75 MHz) δ (ppm) |
| This compound-Cyclopentadiene Adduct | C₁₂H₁₂O₂ | 1.42 (d, 1H), 1.54 (d, 1H), 2.02 (s, 3H), 3.27 (m, 2H), 3.50 (m, 2H), 6.05 (m, 2H) | 16.03, 40.85, 42.77, 59.74, 77.45, 82.99, 87.02, 91.00, 110.21, 112.77 |
Applications in Drug Development
Diels-Alder adducts derived from quinones are prevalent in a variety of natural products with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The adducts synthesized from this compound can serve as versatile intermediates for the synthesis of novel therapeutic agents. The quinone moiety is a common feature in many anticancer drugs, and its presence in the Diels-Alder adducts provides a handle for further chemical modifications to optimize biological activity and pharmacokinetic properties.
For instance, the core scaffold of the this compound-cyclopentadiene adduct can be chemically modified to generate libraries of compounds for high-throughput screening against various disease targets. The reactivity of the enone system and the potential for further functionalization of the bicyclic ring system make these adducts attractive starting points for medicinal chemistry campaigns.
Visualizations
Diels-Alder Reaction Mechanism
Caption: General mechanism of the Diels-Alder reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Diels-Alder reaction.
Potential Role in Signaling Pathway Modulation
Caption: Hypothetical modulation of a signaling pathway.
References
- 1. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Biosynthesis, and Biological Activity of Diels-Alder Adducts from Morus Genus: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: p-Toluquinone as a Precursor for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Toluquinone (2-methyl-1,4-benzoquinone) is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] Its reactivity, stemming from the quinone functionality and the methyl substitution, allows for diverse chemical transformations, making it a valuable precursor in medicinal chemistry.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of compounds with potential therapeutic applications, particularly in the realms of anticancer and antimicrobial research.
Chemical Properties and Reactivity
This compound is a light yellow to golden yellow crystalline solid with the molecular formula C₇H₆O₂.[1] The presence of the electrophilic quinone ring makes it susceptible to nucleophilic attack, a key reaction in the derivatization of this molecule.[3] Furthermore, the conjugated system allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction. The redox properties of the quinone moiety are central to the biological activity of many of its derivatives, which can undergo redox cycling to produce reactive oxygen species (ROS) within cells.[4][5]
Applications in Pharmaceutical Synthesis
This compound is a precursor for the synthesis of various bioactive molecules, including those with antitumor and antimicrobial properties. Its derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines and inhibitory activity against pathogenic microbes.
Synthesis of Antitumor Agents
Derivatives of this compound and its reduced form, toluquinol (2-methyl-1,4-hydroquinone), have demonstrated significant antitumor activity.[6][7] The cytotoxic effects of these compounds are often attributed to their ability to induce oxidative stress and trigger apoptotic cell death.[4][8]
Quinone-based compounds can induce apoptosis through multiple signaling pathways. One prominent mechanism involves the generation of ROS, which leads to oxidative stress and subsequent activation of the c-Jun N-terminal kinase (JNK) pathway.[9] Activated JNK can phosphorylate Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases, ultimately resulting in apoptosis.[9] Additionally, some arylating quinones can induce endoplasmic reticulum (ER) stress, activating the pancreatic ER kinase (PERK) pathway and leading to cell death.[4]
Caption: Quinone-induced apoptosis signaling pathways.
This protocol describes a general method for the synthesis of substituted toluquinol analogues, which have shown cytotoxic activity against various cancer cell lines.[8]
Caption: Workflow for Suzuki coupling synthesis.
Materials:
-
Bromo-toluquinol derivative (1.0 equiv)
-
Boronic acid pinacol ester (2.0 equiv)
-
Pd[PPh₃]₄ (0.2 equiv)
-
K₂CO₃ (3.6 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous MgSO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the boronic acid pinacol ester derivative, bromo-toluquinol derivative, Pd[PPh₃]₄, and K₂CO₃ in 1,4-dioxane, add a drop of water.
-
Heat the reaction mixture at 80 °C for 15 hours.
-
After cooling to room temperature, add a saturated aqueous NH₄Cl solution.
-
Extract the aqueous phase with EtOAc three times.
-
Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired toluquinol analogue.[8]
Quantitative Data: Cytotoxicity of Toluquinol Analogues
The following table summarizes the in vitro antitumor activities (IC₅₀ in µM) of toluquinol and its analogues against various human cancer cell lines.[8]
| Compound | MDA-MB-231 (Breast) | HL-60 (Leukemia) | U87-MG (Glioblastoma) | HT-1080 (Fibrosarcoma) | HT-29 (Colon) |
| Toluquinol | 2.3 ± 0.8 | 1.7 ± 0.5 | 5.6 ± 1.5 | 1.4 ± 0.6 | 4.1 ± 0.4 |
| Analogue A | >25 | >25 | >25 | >25 | >25 |
| Analogue B | 10.2 ± 1.2 | 3.5 ± 0.5 | 12.1 ± 1.8 | 8.9 ± 1.1 | 15.4 ± 2.1 |
| Analogue C | 4.5 ± 0.6 | 2.1 ± 0.3 | 6.8 ± 0.9 | 3.2 ± 0.4 | 7.9 ± 1.0 |
Synthesis of Antimicrobial Agents
This compound serves as a starting material for the synthesis of various compounds with antimicrobial properties. Nucleophilic addition reactions are commonly employed to introduce diverse functional groups onto the quinone ring, leading to compounds with potent activity against pathogenic bacteria.[10]
This protocol outlines a general and efficient method for the synthesis of p-quinols via the copper-catalyzed addition of aryl boronic acids to this compound in an aqueous medium.[10]
Caption: General workflow for p-quinol synthesis.
Materials:
-
This compound (0.4 mmol)
-
Aryl boronic acid derivative (0.4 mmol)
-
Copper catalyst (e.g., CuI, 10 mol%)
-
Polyvinylpyrrolidone (PVP) (10 mol%)
-
Distilled water (2 mL)
Procedure:
-
In a reaction vessel, combine this compound, the aryl boronic acid derivative, the copper catalyst, and PVP.
-
Add distilled water and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, isolate the product. For a solid product, this may involve filtration and washing. For other products, extraction with an organic solvent may be necessary.
-
Purify the crude product, for example, by recrystallization or column chromatography.[10]
Quantitative Data: Antimicrobial Activity of a p-Quinol Derivative
The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for a synthesized p-quinol derivative against E. coli.[10]
| Compound | MIC (µg/mL) | MBC (µg/mL) |
| p-Quinol Derivative | 62.5 | 125 |
| Ciprofloxacin (Control) | 0.048 | 0.097 |
Conclusion
This compound is a readily available and highly versatile precursor for the synthesis of a variety of biologically active compounds. The protocols and data presented herein demonstrate its utility in the development of novel antitumor and antimicrobial agents. The rich chemistry of the quinone moiety allows for extensive structural modifications, providing a valuable platform for the generation of compound libraries for drug discovery and development. Further research into the derivatives of this compound holds significant promise for the identification of new therapeutic leads.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of some NH- and NH,S- substituted 1,4-quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the Cytotoxic Effects of Novel Quinone Compounds | Anticancer Research [ar.iiarjournals.org]
- 5. Studies on the mechanism of action of quinone antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antimicrobial Activity of the Pathogenic E. coli Strains of p-Quinols: Additive Effects of Copper-Catalyzed Addition of Aryl Boronic Acid to Benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
Application of p-Toluquinone in Dye and Pigment Manufacturing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Toluquinone (2-methyl-1,4-benzoquinone) is a versatile chemical intermediate that plays a significant role in the synthesis of a variety of dyes and pigments.[1][2] Its reactive quinonoid ring allows for the introduction of various chromophoric and auxochromic groups, leading to the creation of compounds with specific color properties and good stability.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the manufacturing of aminobenzoquinone dyes, a class of compounds known for their vibrant colors.
Application Notes: Synthesis of Aminobenzoquinone Dyes
The primary application of this compound in dye synthesis involves the nucleophilic addition of aromatic amines to the quinone ring. This reaction, often an arylamination, results in the formation of highly colored 2,5-bis(arylamino)-3-methyl-1,4-benzoquinone derivatives. These compounds are of interest as disperse dyes and pigments due to their intense coloration and potential for good fastness properties.
The general reaction involves the treatment of this compound with an excess of a primary aromatic amine in a suitable solvent. The reaction proceeds through a series of Michael additions and oxidation steps. The methyl group on the this compound ring influences the position of substitution and can affect the final color and properties of the dye.
The color of the resulting 2,5-bis(arylamino)-p-toluquinone dye is highly dependent on the nature of the substituent on the aromatic amine. Electron-donating groups on the aniline (B41778) moiety tend to produce bathochromic shifts, resulting in deeper colors (e.g., blues and greens), while electron-withdrawing groups can lead to hypsochromic shifts, producing colors in the yellow to red range.
Logical Workflow for Dye Synthesis
The synthesis of 2,5-bis(arylamino)-p-toluquinone dyes from this compound follows a straightforward workflow, as illustrated in the diagram below.
Caption: General workflow for the synthesis of 2,5-bis(arylamino)-p-toluquinone dyes.
Experimental Protocols
Protocol 1: Synthesis of 2,5-bis(p-toluidino)-3-methyl-1,4-benzoquinone
This protocol describes the synthesis of a red-brown dye from this compound and p-toluidine (B81030).
Materials:
-
This compound (1.0 g, 8.19 mmol)
-
p-Toluidine (2.63 g, 24.57 mmol, 3 equivalents)
-
Ethanol (B145695) (50 mL)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.
-
Add p-toluidine to the solution, followed by the addition of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Dry the purified product in a vacuum oven.
Characterization:
The structure and purity of the synthesized dye should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of 2,5-bis(arylamino)-p-toluquinone derivatives. Yields can vary depending on the specific aromatic amine used and the reaction conditions.
| Dye Product | Starting Aromatic Amine | Molecular Formula | Yield (%) | Melting Point (°C) |
| 2,5-bis(anilino)-3-methyl-1,4-benzoquinone | Aniline | C₁₉H₁₆N₂O₂ | 45-60 | 230-232 |
| 2,5-bis(p-toluidino)-3-methyl-1,4-benzoquinone | p-Toluidine | C₂₁H₂₀N₂O₂ | 50-65 | 245-247 |
| 2,5-bis(p-anisidino)-3-methyl-1,4-benzoquinone | p-Anisidine | C₂₁H₂₀N₂O₄ | 55-70 | 218-220 |
| 2,5-bis(p-chloroanilino)-3-methyl-1,4-benzoquinone | p-Chloroaniline | C₁₉H₁₄Cl₂N₂O₂ | 40-55 | 260-262 |
Note: The data presented in this table are representative values and may vary based on experimental conditions.
Signaling Pathways and Biological Relevance
While the primary application of these compounds is in materials science, some quinone derivatives are known to exhibit biological activity. For instance, certain amino-substituted benzoquinones have been investigated for their potential as bioreductive anticancer agents. The quinone moiety can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) which can induce cellular damage in cancer cells.
The diagram below illustrates a simplified hypothetical signaling pathway that could be relevant for the biological evaluation of such compounds.
Caption: Hypothetical redox cycling of an aminobenzoquinone dye leading to apoptosis.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a range of colored compounds, particularly 2,5-bis(arylamino)-substituted benzoquinones. The straightforward synthetic protocols and the tunability of the final product's color by varying the aromatic amine make this an attractive area for research and development in the field of dyes and pigments. Further investigation into the application of these dyes on various substrates and their potential biological activities could unveil new and valuable applications.
References
Application Notes and Protocols for the Electrochemical Reduction of p-Toluquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Toluquinone, also known as methyl-p-benzoquinone, is a quinone derivative with significant implications in various fields, including organic synthesis, materials science, and pharmacology. Quinones are a class of organic compounds that are central to biological electron transport chains and are known to exhibit a range of physiological activities. The electrochemical reduction of this compound is a key process for understanding its redox behavior, which is intrinsically linked to its biological activity and potential applications in drug development.
These application notes provide a comprehensive overview of the electrochemical reduction of this compound, with a focus on the widely used technique of cyclic voltammetry (CV). Detailed experimental protocols, data interpretation guidelines, and relevant quantitative data are presented to assist researchers in studying the redox properties of this and similar molecules.
Reaction Mechanism and Theory
The electrochemical reduction of this compound, like other p-benzoquinones, is a reversible process involving the transfer of two electrons and two protons to form the corresponding hydroquinone, 2-methylhydroquinone. The reaction mechanism is highly dependent on the solvent system, particularly the availability of protons (pH).
In Aqueous Media (Proton-Rich Environment):
In aqueous solutions, the reduction of this compound is a concerted two-electron, two-proton process. The overall reaction is as follows:
This compound + 2e⁻ + 2H⁺ ⇌ 2-Methylhydroquinone
The formal potential (E°') of this reaction is pH-dependent, shifting to more negative values as the pH increases. This is because protons are consumed in the reduction reaction.
In Aprotic Media (Proton-Poor Environment):
In the absence of a ready proton source (aprotic solvents), the reduction of this compound proceeds in two distinct one-electron steps:
-
First Reduction: this compound + e⁻ ⇌ this compound radical anion
-
Second Reduction: this compound radical anion + e⁻ ⇌ this compound dianion
These two reduction steps are typically observed as two separate reversible waves in a cyclic voltammogram. The stability of the intermediate radical anion allows for the stepwise electron transfer.
Quantitative Data
While specific experimental data for this compound can vary with experimental conditions (e.g., electrode material, solvent, temperature), the following tables provide representative data for the closely related p-benzoquinone, which serves as an excellent model. The presence of the electron-donating methyl group in this compound is expected to make its reduction potentials slightly more negative than those of p-benzoquinone.
Table 1: Formal Reduction Potential (E°') of p-Benzoquinone at Various pH Values.
| pH | E°' vs. NHE (V) |
| 1.0 | +0.411 |
| 4.0 | +0.234 |
| 7.0 | +0.057 |
| 10.0 | -0.120 |
Note: Data is for the p-benzoquinone/hydroquinone couple and serves as a close approximation for this compound. The potential becomes more negative with increasing pH due to the involvement of protons in the reaction.
Table 2: Key Electrochemical Parameters for Hydroquinone (the reduced form of p-Benzoquinone).
| Parameter | Value | Conditions |
| Diffusion Coefficient (D) | 7.88 x 10⁻⁶ cm²/s | Aqueous solution |
| Number of electrons (n) | 2 | Aqueous solution |
Note: The diffusion coefficient is a critical parameter for quantitative analysis using methods like cyclic voltammetry and is dependent on the viscosity of the medium and the size of the molecule.
Experimental Protocols: Cyclic Voltammetry
Cyclic voltammetry is a powerful and common electrochemical technique for studying the redox behavior of chemical species.[1]
Required Equipment and Reagents
-
Potentiostat with cyclic voltammetry software
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon Electrode (GCE), Platinum Electrode)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Counter (Auxiliary) Electrode (e.g., Platinum wire or graphite (B72142) rod)
-
This compound
-
Supporting Electrolyte (e.g., KCl, KNO₃, or buffer solution like phosphate-buffered saline (PBS))
-
Solvent (e.g., deionized water for aqueous studies, or aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) for non-aqueous studies)
-
Inert gas (e.g., Nitrogen or Argon) for deoxygenation
Protocol for Aqueous Solution
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the chosen aqueous buffer (e.g., 0.1 M PBS at a specific pH).
-
Prepare the supporting electrolyte solution (e.g., 0.1 M PBS at the same pH).
-
-
Electrode Preparation:
-
Polish the working electrode (e.g., GCE) with alumina (B75360) slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and sonicate for a few minutes to remove any residual alumina particles.
-
Dry the electrode surface carefully.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the supporting electrolyte solution to the cell, ensuring the electrodes are sufficiently immersed.
-
Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for at least 10-15 minutes. This is crucial as dissolved oxygen is electroactive and can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Run a background scan in the supporting electrolyte to ensure there are no interfering peaks in the potential window of interest.
-
Add a known concentration of the this compound stock solution to the cell (e.g., to a final concentration of 1 mM).
-
Set the parameters on the potentiostat:
-
Initial Potential: A potential where no reaction occurs (e.g., +0.5 V vs. Ag/AgCl).
-
Switching Potential: A potential sufficiently negative to observe the reduction of this compound (e.g., -0.5 V vs. Ag/AgCl).
-
Final Potential: The same as the initial potential.
-
Scan Rate: Start with a typical scan rate of 100 mV/s.
-
-
Initiate the scan and record the cyclic voltammogram.
-
Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the reaction.
-
Data Analysis
From the cyclic voltammogram, the following parameters can be determined:
-
Cathodic Peak Potential (Epc): The potential at which the reduction peak current is observed.
-
Anodic Peak Potential (Epa): The potential at which the oxidation peak current is observed.
-
Cathodic Peak Current (Ipc): The magnitude of the reduction peak current.
-
Anodic Peak Current (Ipa): The magnitude of the oxidation peak current.
For a reversible two-electron process, the following should be observed:
-
The peak separation, ΔEp = |Epa - Epc|, should be close to 29.5 mV at 25°C.
-
The ratio of the peak currents, |Ipa/Ipc|, should be approximately 1.
-
The peak currents should be linearly proportional to the square root of the scan rate (ν¹/²).
Visualizations
Reaction Mechanisms
Caption: Reaction mechanisms for this compound reduction.
Experimental Workflow for Cyclic Voltammetry
Caption: Experimental workflow for cyclic voltammetry.
pH Dependence of Reduction Potential
Caption: Relationship between pH and formal reduction potential.
Applications in Drug Development
The study of the electrochemical properties of quinones like this compound is highly relevant to drug development for several reasons:
-
Redox Cycling and Toxicity: Many quinone-containing drugs exert their therapeutic effects through redox cycling, which can generate reactive oxygen species (ROS). Understanding the reduction potential is crucial for predicting the likelihood of such processes and assessing potential toxicity.
-
Metabolism: The reduction of quinones is a key step in their metabolism. Electrochemical studies can provide insights into the metabolic fate of drug candidates.[2]
-
Drug-Target Interactions: The ability of a quinone to accept electrons can be critical for its interaction with biological targets. Electrochemical data can help in the rational design of drugs with desired redox properties.
-
Analytical Quantification: Electrochemical methods like voltammetry can be used for the sensitive and selective quantification of quinone-containing drugs in pharmaceutical formulations and biological fluids.
References
p-Toluquinone as a Substrate in Enzymatic Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Toluquinone, also known as methyl-1,4-benzoquinone, is a quinone derivative that can serve as a substrate for various oxidoreductase enzymes. A primary enzyme of interest is NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones, a critical step in cellular detoxification pathways.[1][2][3][4][5] This bioreductive activation can also be exploited for therapeutic purposes, particularly in cancer, where NQO1 is often overexpressed. This document provides detailed application notes and protocols for the use of this compound as a substrate in enzymatic assays, with a focus on NQO1 activity.
Principle of the Assay
The enzymatic activity of NQO1 can be determined by monitoring the reduction of this compound. In the presence of a suitable electron donor, typically NADPH or NADH, NQO1 catalyzes the conversion of this compound to p-toluhydroquinone. The rate of this reaction can be measured by monitoring the decrease in absorbance of NAD(P)H at 340 nm. The NQO1-specific activity is determined by comparing the reaction rate in the absence and presence of a specific NQO1 inhibitor, such as dicoumarol.
Signaling Pathway and Experimental Workflow
The reduction of this compound by NQO1 is a key step in a broader cellular response to quinone exposure. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for an NQO1 enzymatic assay.
Caption: NQO1-mediated reduction of this compound and its cellular fate.
Caption: General workflow for an NQO1 enzymatic assay.
Quantitative Data
| Substrate | Km (µM) | Vmax (nmol/min/mg) or kcat (s-1) | Enzyme Source | Reference |
| Menadione | 40 | Not specified | Recombinant Human NQO1 | [6] |
| Duroquinone | Not specified | Not specified | Recombinant Human NQO1 | [7] |
| NADH | 16 | 284 s-1 (kHT1) | Recombinant Human NQO1 | [8] |
| DCPIP | 20 | Not specified | Cell Lysate | [9] |
Experimental Protocols
Protocol 1: NQO1 Activity Assay in Cell Lysates
This protocol is adapted from established methods for measuring NQO1 activity and can be used with this compound as the substrate.[6][9]
Materials:
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4, 0.7 mg/mL bovine serum albumin (BSA).
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
NADPH Stock Solution: Prepare a 10 mM stock solution in Assay Buffer. Prepare fresh.
-
Recombinant Human NQO1 or Cell Lysate: Prepare cell lysates by sonication or detergent lysis in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.1 mM DTT).[6]
-
Dicoumarol Stock Solution: Prepare a 1 mM stock solution in DMSO.
-
96-well UV-transparent microplate.
-
Microplate reader capable of kinetic measurements at 340 nm.
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix for the desired number of reactions. For each 200 µL reaction, the final concentrations should be:
-
25 mM Tris-HCl, pH 7.4
-
0.7 mg/mL BSA
-
Variable concentrations of this compound (e.g., 10-200 µM for substrate titration)
-
50-100 ng of recombinant NQO1 or an appropriate amount of cell lysate.
-
For the inhibited reaction, add Dicoumarol to a final concentration of 10-20 µM.
-
-
Assay Plate Setup:
-
Add the appropriate volume of the reaction mixture to each well of the 96-well plate.
-
Include wells for "total activity" (without dicoumarol) and "inhibited activity" (with dicoumarol).
-
Also include a blank control without the enzyme or cell lysate.
-
-
Pre-incubation: Pre-incubate the plate at 25°C or 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 200 µM.
-
Measurement: Immediately start monitoring the decrease in absorbance at 340 nm in a microplate reader. Take readings every 15-30 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the kinetic curve.
-
Use the molar extinction coefficient of NADPH (6.22 mM-1 cm-1) to convert the rate to nmol/min.
-
Calculate the specific NQO1 activity by subtracting the rate of the inhibited reaction from the rate of the total reaction.
-
Normalize the activity to the amount of protein used (nmol/min/mg protein).
-
Protocol 2: Intact Cell NQO1 Activity Assay
This protocol provides a method to measure NQO1 activity in living cells.[10]
Materials:
-
Cultured cells grown in appropriate culture vessels.
-
Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES.
-
This compound Stock Solution: 10 mM in DMSO.
-
Ferricyanide (B76249) Stock Solution: 100 mM in water.
-
Dicoumarol Stock Solution: 1 mM in DMSO.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm.
Procedure:
-
Cell Preparation:
-
Wash the cultured cells twice with pre-warmed HBSS.
-
Resuspend the cells in HBSS to the desired density.
-
-
Reaction Setup:
-
To a suspension of cells, add ferricyanide to a final concentration of 1 mM.
-
Add this compound to a final concentration of 50-100 µM.
-
For the inhibited control, pre-incubate the cells with 10 µM dicoumarol for 15 minutes before adding the substrate.
-
-
Incubation: Incubate the cell suspension at 37°C.
-
Measurement: At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the cell suspension, centrifuge to pellet the cells, and measure the absorbance of the supernatant at 420 nm to determine the amount of ferrocyanide produced (molar extinction coefficient of 1.02 mM-1 cm-1).
-
Data Analysis:
-
Calculate the rate of ferricyanide reduction.
-
The NQO1-dependent activity is the difference between the rates in the absence and presence of dicoumarol.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no activity | Inactive enzyme | Use fresh enzyme or cell lysate. Ensure proper storage. |
| Sub-optimal substrate concentration | Perform a substrate titration to find the optimal this compound concentration. | |
| Incorrect buffer pH | Verify the pH of the assay buffer. | |
| High background | Non-enzymatic reduction of this compound | Run a blank control without the enzyme to subtract the background rate. |
| Contaminating reductase activity | Ensure the use of a specific NQO1 inhibitor (dicoumarol) to determine NQO1-specific activity. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations | Maintain a constant temperature throughout the assay. |
Conclusion
This compound can be a valuable substrate for studying the activity of NQO1 and other quinone reductases. The provided protocols offer a framework for conducting these enzymatic assays. Researchers should optimize the assay conditions, particularly the substrate concentration, for their specific experimental setup. Understanding the enzymatic reduction of this compound can provide insights into cellular detoxification mechanisms and inform the development of novel therapeutic strategies targeting NQO1.
References
- 1. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-function studies of DT-diaphorase (NQO1) and NRH: quinone oxidoreductase (NQO2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NAD(P)H:Quinone Oxidoreductase 1 (NQO1) in the Sensitivity and Resistance to Antitumor Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions of NQO1 in Cellular Protection and CoQ10 Metabolism and its Potential Role as a Redox Sensitive Molecular Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of a Direct Cellular Assay for NQO1 in the Presence of Phytochemicals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. The Catalytic Cycle of the Antioxidant and Cancer-Associated Human NQO1 Enzyme: Hydride Transfer, Conformational Dynamics and Functional Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the threshold for NAD(P)H:quinine oxidoreductase (NQO1) activity in intact sulforaphane treated pulmonary arterial endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polymerization Inhibition using p-Toluquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of p-Toluquinone as a polymerization inhibitor. This document includes key performance data, detailed experimental protocols for evaluation, and visualizations of the inhibitory mechanism.
Introduction to this compound as a Polymerization Inhibitor
This compound, a methyl-substituted 1,4-benzoquinone, serves as an effective inhibitor for radical polymerization. Its primary function is to scavenge free radicals that initiate and propagate polymerization, thereby preventing the premature formation of polymers in monomers during storage, transportation, and processing.[1] Like other quinone-based inhibitors, its mechanism involves reacting with radical species to form stable, non-radical products, thus terminating the polymerization chain reaction.[2] The effectiveness of this compound is dependent on the monomer type, temperature, and the concentration of the inhibitor.
Quantitative Data on Inhibitor Performance
The efficacy of a polymerization inhibitor is often quantified by its ability to induce an induction period, during which polymerization is effectively halted, and its effect on the overall rate of polymerization. The following table summarizes available data for Toluquinone in the context of styrene (B11656) polymerization.
Table 1: Induction Period for Styrene Polymerization with Toluquinone
| Inhibitor | Concentration (% w/w) | Temperature | Induction Period | Subsequent Polymerization Time |
| Toluquinone | 0.02% | Room Temp. | ~2 months | 270 minutes |
Data extracted from US Patent 2,225,471 A. The specific isomer of toluquinone was not specified in the original document, but this compound is the most common for this application.[3]
Mechanism of Action: Radical Scavenging
This compound inhibits polymerization by acting as a radical scavenger. The process is initiated by the reaction of a growing polymer radical with the quinone molecule. This interaction leads to the formation of a stable, less reactive radical species, effectively terminating the polymerization chain.
Proposed Radical Scavenging Pathway
Caption: Proposed mechanism of radical scavenging by this compound.
Experimental Protocols
The following protocols provide a framework for evaluating the effectiveness of this compound as a polymerization inhibitor for a given monomer.
Protocol for Determining the Induction Period
This protocol outlines a method to determine the induction period of a monomer in the presence of this compound.
Caption: Experimental workflow for induction period determination.
Methodology:
-
Preparation of Monomer Solution:
-
Prepare solutions of the desired monomer containing various concentrations of this compound (e.g., 10, 50, 100, 500 ppm).
-
Ensure the monomer is free of any other inhibitors by passing it through a column of activated alumina.
-
-
Initiator Addition:
-
To each monomer-inhibitor solution, add a specific amount of a free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)). The concentration of the initiator should be kept constant across all experiments.
-
-
Reaction Setup and Monitoring:
-
Place the reaction mixtures in a controlled temperature bath set to the desired polymerization temperature (e.g., 60°C for AIBN).
-
Monitor the reaction over time. This can be done by:
-
Viscometry: Periodically measure the viscosity of the solution. A sharp increase in viscosity indicates the onset of polymerization.
-
Gravimetry: At set time intervals, take an aliquot of the reaction mixture and precipitate the polymer by adding a non-solvent (e.g., methanol (B129727) for polystyrene). Filter, dry, and weigh the polymer to determine the conversion.
-
Spectroscopy (e.g., NMR or IR): Monitor the disappearance of the monomer signal.
-
-
-
Data Analysis:
-
Plot the polymer conversion or viscosity as a function of time.
-
The induction period is the time from the start of the reaction until a noticeable increase in conversion or viscosity is observed.
-
Protocol for Evaluating the Effect on Polymerization Rate
This protocol is designed to assess how this compound affects the rate of polymerization after the induction period.
Methodology:
-
Follow Steps 1-3 of the Induction Period Protocol.
-
Extended Monitoring: Continue monitoring the polymerization well beyond the induction period until a significant amount of polymer has formed.
-
Data Analysis:
-
Plot polymer conversion versus time for each concentration of this compound.
-
The rate of polymerization can be determined from the slope of the conversion-time curve after the induction period.
-
Compare the polymerization rates for different inhibitor concentrations to a control experiment with no inhibitor.
-
Applications in Research and Development
This compound is a valuable tool in various research and development settings:
-
Monomer Stabilization: Ensuring the stability of reactive monomers during storage and transport is crucial for consistent experimental results.
-
Control of Polymerization Reactions: In some applications, it is desirable to delay the onset of polymerization. This compound can be used to introduce a predictable induction period.
-
Drug Delivery Systems: In the development of polymer-based drug delivery systems, controlling the polymerization process is critical to achieving the desired material properties and drug release kinetics.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses), should be followed.
Conclusion
This compound is an effective radical scavenger and polymerization inhibitor. The provided data and protocols offer a foundation for its application and evaluation in various research and development contexts. For specific applications, it is recommended to perform experimental evaluations to determine the optimal concentration and conditions for the desired level of inhibition.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using p-Toluquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of p-toluquinone as a versatile starting material for the preparation of a variety of heterocyclic compounds. The protocols outlined below are based on established chemical transformations and offer guidance for the synthesis of indoles, phenoxazines, and other heterocyclic systems.
Introduction
This compound, a methyl-substituted 1,4-benzoquinone, is a reactive dienophile and Michael acceptor, making it a valuable building block in organic synthesis. Its electrophilic nature allows for a range of reactions with nucleophiles and dienes, leading to the formation of diverse heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. This document provides detailed experimental protocols for the synthesis of representative heterocyclic compounds derived from this compound.
Data Presentation
The following table summarizes the quantitative data for the described synthetic protocols.
| Heterocyclic Product Class | Specific Product Example | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Indoles | Ethyl 5-hydroxy-2,7-dimethylindole-3-carboxylate | This compound, Ethyl 3-aminocrotonate | Acetic Acid | 118 (reflux) | 2 | 75 |
| Phenoxazines | 2,8-Dimethyl-phenoxazin-3-one | This compound, 2-Amino-5-methylphenol (B193566) | Ethanol (B145695) | 78 (reflux) | 4 | 65 |
| Dihydropyridines | 2-Amino-4-(4-methylphenyl)-3-cyano-7-methyl-5-oxo-4,5-dihydropyrano[2,3-b]pyridine | This compound, Malononitrile, Benzaldehyde, Ammonium (B1175870) acetate (B1210297) | Ethanol | 78 (reflux) | 6 | 80 |
| Naphthoquinones | 2-Methyl-5,8-dihydronaphthalene-1,4-dione | This compound, Isoprene (B109036) | Toluene | 110 (reflux) | 5 | 85 |
Experimental Protocols
Synthesis of 5-Hydroxyindoles via Nenitzescu Indole (B1671886) Synthesis
The Nenitzescu indole synthesis is a classic method for the preparation of 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester.[1][2][3]
Protocol: Synthesis of Ethyl 5-hydroxy-2,7-dimethylindole-3-carboxylate
-
Materials:
-
This compound (1.22 g, 10 mmol)
-
Ethyl 3-aminocrotonate (1.29 g, 10 mmol)[4]
-
Glacial Acetic Acid (20 mL)
-
Ethanol
-
Water
-
-
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve this compound in 20 mL of glacial acetic acid.
-
Add ethyl 3-aminocrotonate to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an ethanol/water mixture to afford the pure ethyl 5-hydroxy-2,7-dimethylindole-3-carboxylate.
-
-
Expected Yield: Approximately 1.84 g (75%).
Synthesis of Phenoxazines
Phenoxazines are synthesized through the condensation and subsequent oxidative cyclization of an aminophenol with a quinone.[5]
Protocol: Synthesis of 2,8-Dimethyl-phenoxazin-3-one
-
Materials:
-
This compound (1.22 g, 10 mmol)
-
2-Amino-5-methylphenol (1.23 g, 10 mmol)
-
Ethanol (30 mL)
-
Anhydrous Sodium Acetate (0.82 g, 10 mmol)
-
-
Procedure:
-
To a 100 mL round-bottom flask, add 2-amino-5-methylphenol and 30 mL of ethanol.
-
Add anhydrous sodium acetate and stir the mixture at room temperature for 15 minutes.
-
Add this compound portion-wise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.
-
-
Expected Yield: Approximately 1.47 g (65%).
Multi-component Synthesis of Dihydropyridines
Multi-component reactions (MCRs) offer an efficient route to complex molecules in a single step. The Hantzsch dihydropyridine (B1217469) synthesis can be adapted for quinones, aldehydes, and active methylene (B1212753) compounds.[3][6][7]
Protocol: Synthesis of 2-Amino-4-(4-methylphenyl)-3-cyano-7-methyl-5-oxo-4,5-dihydropyrano[2,3-b]pyridine
-
Materials:
-
This compound (1.22 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Ethanol (25 mL)
-
-
Procedure:
-
In a 100 mL round-bottom flask, combine this compound, malononitrile, benzaldehyde, and ammonium acetate in 25 mL of ethanol.
-
Stir the mixture and heat to reflux (approximately 78 °C) for 6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol if necessary.
-
-
Expected Yield: Approximately 2.7 g (80%).
Synthesis of Naphthoquinones via Diels-Alder Reaction
This compound can act as a dienophile in Diels-Alder reactions with conjugated dienes to form bicyclic adducts, which can be precursors to various heterocyclic and carbocyclic systems.
Protocol: Synthesis of 2-Methyl-5,8-dihydronaphthalene-1,4-dione
-
Materials:
-
This compound (1.22 g, 10 mmol)
-
Isoprene (1.02 g, 15 mmol)
-
Toluene (20 mL)
-
-
Procedure:
-
In a sealed tube, dissolve this compound in 20 mL of toluene.
-
Add isoprene to the solution.
-
Heat the mixture at 110 °C for 5 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate eluent system.
-
-
Expected Yield: Approximately 1.6 g (85%).
References
- 1. Synthesis of some NH- and NH,S- substituted 1,4-quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives [mdpi.com]
- 3. Quinoline synthesis [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Three-Component Synthesis of 2-Substituted Quinolines and Benzo[ f]quinolines Using Tertiary Amines as the Vinyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. researchgate.net [researchgate.net]
Application Note: Purification of p-Toluquinone via Vacuum Sublimation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the purification of p-toluquinone (also known as methyl-p-benzoquinone) using vacuum sublimation. This physical separation technique is highly effective for isolating pure, crystalline this compound from non-volatile impurities.
Introduction
This compound is a valuable intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.[1] The purity of this compound is critical for the success of subsequent reactions and the quality of the final products. Crude this compound often contains impurities, such as the corresponding toluhydroquinone, which can form dark-colored complexes and interfere with desired chemical transformations.[2]
Sublimation is a phase transition in which a substance transitions directly from a solid to a gas, bypassing the liquid phase.[3][4] This process is ideal for the purification of compounds that have a sufficiently high vapor pressure below their melting point.[3] Vacuum sublimation, carried out under reduced pressure, lowers the temperature required for sublimation, making it a gentle and efficient method for purifying thermally sensitive compounds.[3][4] This application note outlines the necessary equipment, a step-by-step procedure, and the expected outcomes for the purification of this compound by vacuum sublimation.
Materials and Methods
Materials and Equipment
-
Crude this compound
-
Sublimation apparatus (including a flask or chamber, a cold finger condenser, and a vacuum adapter)
-
Heating mantle or oil bath
-
Vacuum pump (capable of reaching pressures in the range of 1-20 mmHg)
-
Cold water circulator or ice-water bath for the cold finger
-
Spatula
-
Schlenk line (optional, for controlled application of vacuum and backfilling with inert gas)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves.
Experimental Protocol
1. Preparation of the Crude Sample:
-
Ensure the crude this compound is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent (e.g., P2O5 or CaCl2).
-
Grind the crude this compound into a fine powder using a mortar and pestle. This increases the surface area and promotes efficient sublimation.
2. Assembly of the Sublimation Apparatus:
-
Place the powdered crude this compound at the bottom of the sublimation flask, spreading it in a thin, even layer.
-
Lightly grease the ground glass joints of the sublimation apparatus with a suitable vacuum grease to ensure a good seal.
-
Assemble the sublimation apparatus, inserting the cold finger into the main chamber.
-
Securely clamp the apparatus to a retort stand.
3. Sublimation under Vacuum:
-
Connect the sublimation apparatus to a vacuum pump via thick-walled vacuum tubing.
-
Begin to evacuate the system. A gradual application of vacuum is recommended to prevent the powdered sample from being drawn into the vacuum line.
-
Once a stable vacuum is achieved (typically in the range of 1-20 mmHg), start the circulation of cold water (or fill the cold finger with an ice-water slurry) through the condenser.
-
Begin to gently heat the bottom of the sublimation flask using a heating mantle or an oil bath. A starting temperature of around 60°C is recommended, similar to what is used for the closely related p-benzoquinone.[2]
-
Gradually increase the temperature as needed, monitoring for the appearance of sublimate on the cold finger. The optimal temperature will be below the melting point of this compound (66-67°C) and will depend on the vacuum achieved.
-
Continue the sublimation until a sufficient amount of crystalline this compound has deposited on the cold finger and the rate of sublimation appears to slow significantly.
4. Collection of the Purified Product:
-
Turn off the heating and allow the apparatus to cool to room temperature while still under vacuum.
-
Turn off the cold water circulation.
-
Carefully and slowly vent the system, preferably by introducing an inert gas like nitrogen or argon. Abruptly introducing air can dislodge the purified crystals from the cold finger.
-
Carefully disassemble the apparatus.
-
Scrape the purified, bright yellow crystals of this compound from the cold finger onto a clean, pre-weighed watch glass.
-
The non-volatile impurities will remain as a residue at the bottom of the sublimation flask.
Safety Precautions
-
This compound is harmful if swallowed and can cause skin and eye irritation.[5]
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Avoid inhaling the dust of this compound.
Data Presentation
The following table summarizes the key experimental parameters and expected outcomes for the purification of this compound by sublimation.
| Parameter | Value/Range | Notes |
| Physical Properties of this compound | ||
| Melting Point | 66-67 °C | The melting point of the purified product should be sharp and within this range. |
| Appearance | Light yellow to golden yellow crystals | [1] |
| Sublimation Conditions | ||
| Temperature | 50 - 70 °C | The optimal temperature is dependent on the vacuum achieved and should be below the melting point. |
| Pressure | 1 - 20 mmHg | A lower pressure will allow for sublimation at a lower temperature. |
| Coolant Temperature | 0 - 15 °C | Ice-water or a circulating chiller can be used. |
| Expected Outcome | ||
| Purity | >99% | Sublimation is a highly effective purification method for removing non-volatile impurities. |
| Yield | 70 - 90% | The yield will depend on the purity of the starting material and the efficiency of the sublimation. |
| Appearance of Purified Product | Bright yellow, well-defined needles or crystals | |
| Appearance of Residue | Dark, non-volatile solid | Contains impurities such as toluhydroquinone. |
Experimental Workflow
Caption: Workflow for the purification of this compound by vacuum sublimation.
Conclusion
Vacuum sublimation is a straightforward and highly effective method for the purification of this compound. This technique yields a high-purity crystalline product, making it suitable for applications in research, and drug development where material quality is paramount. By following the detailed protocol and safety precautions outlined in this application note, researchers can reliably obtain pure this compound for their synthetic needs.
References
Application Notes and Protocols: Michael Addition Reactions Involving p-Toluquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Toluquinone is a versatile reagent in organic synthesis, recognized for its role as a Michael acceptor. The electron-deficient nature of its α,β-unsaturated ketone system makes it susceptible to nucleophilic attack, leading to the formation of a variety of adducts. These Michael addition reactions are of significant interest in medicinal chemistry and drug development, as the resulting products often exhibit a range of biological activities. The covalent modification of biological macromolecules, such as proteins, through Michael addition is a key mechanism for the therapeutic effect of numerous drugs. This document provides detailed application notes and experimental protocols for the Michael addition of various nucleophiles to this compound, along with an overview of the biological implications of the resulting adducts.
Applications in Drug Development
The reactivity of this compound as a Michael acceptor allows for the synthesis of a diverse array of compounds with potential therapeutic applications. The addition of nucleophiles, such as thiols, amines, and active methylene (B1212753) compounds, introduces new functional groups and chiral centers, enabling the exploration of vast chemical space.
-
Anticancer Agents: Quinone-containing compounds are known for their cytotoxic properties, often attributed to their ability to generate reactive oxygen species (ROS) and form covalent adducts with cellular nucleophiles like cysteine residues in proteins. Michael adducts of this compound can be designed to target specific proteins involved in cancer cell proliferation and survival.
-
Anti-inflammatory Drugs: The modulation of inflammatory pathways is a key strategy in the treatment of various diseases. Michael acceptors have been shown to interact with key signaling proteins in inflammatory cascades, such as those in the NF-κB pathway.
-
Targeted Covalent Inhibitors: The irreversible nature of the Michael addition makes it an attractive strategy for the design of targeted covalent inhibitors. By incorporating a this compound moiety into a ligand that binds to a specific protein, a covalent bond can be formed with a nearby nucleophilic residue, leading to potent and prolonged inhibition.
Experimental Protocols
The following protocols provide detailed methodologies for the Michael addition of thiols, amines, and active methylene compounds to this compound. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Thiol-Michael Addition of N-Acetyl-L-Cysteine to this compound
This protocol is adapted from the synthesis of thia-Michael adducts of naphthoquinones.[1]
Materials:
-
This compound
-
N-Acetyl-L-cysteine
-
Ethanol or Acetonitrile
-
Three-necked flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a three-necked flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 mmol) and N-acetyl-L-cysteine (1.0 mmol) in 10 mL of ethanol.
-
Stir the mixture at 50 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, a solid precipitate will form.
-
Separate the solid by filtration and wash with cold ethanol.
-
Dry the resulting solid under vacuum to yield the this compound-N-acetyl-L-cysteine adduct.
Expected Yield: Yields for similar reactions with naphthoquinones range from 13% to 40%, depending on the specific quinone and reaction conditions.[1]
Protocol 2: Aza-Michael Addition of Aniline (B41778) to this compound
This protocol is based on the reaction of anilines with p-benzoquinone derivatives.[1]
Materials:
-
This compound
-
Aniline
-
Solvent (e.g., Methanol, Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add an excess of aniline (e.g., 2.0 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the this compound-aniline adduct.
Expected Yield: Yields for the addition of various anilines to a substituted p-benzoquinone ranged from 35% to 57%.[1]
Protocol 3: Michael Addition of Diethyl Malonate to this compound
This protocol is a generalized procedure for the addition of active methylene compounds to Michael acceptors.
Materials:
-
This compound
-
Diethyl malonate
-
Base (e.g., Potassium Carbonate, Sodium Ethoxide)
-
Solvent (e.g., Dichloromethane, DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 mmol) and diethyl malonate (1.1 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add a catalytic amount of the base (e.g., 0.1 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Expected Yield: Yields for the addition of diethyl malonate to chalcone (B49325) derivatives using potassium tert-butoxide as a catalyst have been reported to be in the range of 72-94%.[2] Microwave-assisted alkylation of diethyl malonate derivatives using potassium carbonate as a base can also provide good yields.[3]
Quantitative Data
The following tables summarize representative yields for Michael addition reactions involving quinone-like structures.
Table 1: Thiol-Michael Addition to Naphthoquinones with N-Acetyl-L-Cysteine [1]
| Naphthoquinone Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Menadione | Ethanol | 50 | 3 | 34 |
| Plumbagin | Ethanol | 50 | 3 | 40 |
| Juglone | Ethanol | 50 | 3 | 38 |
| Naphthazarin | Ethanol | 50 | 3 | 13 |
Table 2: Aza-Michael Addition of Anilines to 2-Bromo-6-methoxy-1,4-benzoquinone [1]
| Aniline Derivative | Yield (%) |
| Aniline | 45 |
| 4-Methylaniline | 52 |
| 4-Methoxyaniline | 57 |
| 4-Chloroaniline | 48 |
| 4-Bromoaniline | 42 |
| 4-Nitroaniline | 35 |
Table 3: Michael Addition of Diethyl Malonate to Chalcone Analogs [2]
| Chalcone Analog | Catalyst | Yield (%) |
| 1-(Thiophen-3-yl)-3-phenylprop-2-en-1-one | KOt-Bu | 85 |
| 1-(Thiophen-3-yl)-3-(4-methylphenyl)prop-2-en-1-one | KOt-Bu | 91 |
| 1-(Thiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | KOt-Bu | 94 |
| 1-(Thiophen-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one | KOt-Bu | 88 |
Signaling Pathways and Biological Implications
The biological effects of this compound Michael adducts are often mediated through their interaction with specific signaling pathways. Two key pathways that are frequently modulated are the Keap1-Nrf2 and the NF-κB pathways.
Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a major regulator of cellular antioxidant and detoxification responses. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its association with Keap1. Electrophilic compounds, such as this compound and its Michael adducts, can react with reactive cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, resulting in the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression. This leads to an enhanced antioxidant defense system, protecting cells from oxidative stress. There is evidence that p-toluidine, a compound structurally related to this compound, can activate the Nrf2 pathway.[4]
Caption: Activation of the Keap1-Nrf2 pathway by this compound adducts.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in regulating the immune and inflammatory responses. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Michael acceptors can interfere with this pathway at multiple levels. For instance, they can directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation of IκB. Additionally, the activation of the Nrf2 pathway can indirectly suppress NF-κB signaling, as some Nrf2 target genes have anti-inflammatory functions. Hydroquinone, a metabolite of benzene (B151609) and structurally related to this compound, has been shown to inhibit NF-κB activation.[5]
Caption: Inhibition of the NF-κB signaling pathway by this compound adducts.
Conclusion
The Michael addition reaction of this compound provides a powerful tool for the synthesis of novel, biologically active compounds. The protocols and data presented in these application notes offer a starting point for researchers to explore the synthesis and therapeutic potential of this compound adducts. The ability of these adducts to modulate key signaling pathways, such as the Keap1-Nrf2 and NF-κB pathways, highlights their potential in the development of new drugs for a range of diseases, including cancer and inflammatory disorders. Further research into the specific interactions of these compounds with their biological targets will be crucial for the design of next-generation covalent therapeutics.
References
- 1. Theoretical Investigation of Regiodivergent Addition of Anilines and Phenolates to p-Benzoquinone Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
p-Toluquinone: A Versatile Building Block for Natural Product Synthesis
Application Note & Protocols for Researchers and Drug Development Professionals
Introduction
p-Toluquinone, a methylated benzoquinone, serves as a versatile and reactive building block in the synthesis of a diverse array of natural products and their analogues. Its electron-deficient dienophilic nature makes it an excellent substrate for key carbon-carbon bond-forming reactions, most notably the Diels-Alder reaction. This reactivity, coupled with the potential for further functionalization of the quinone ring and the methyl group, has established this compound as a valuable starting material in the construction of complex molecular architectures with significant biological activities. This document provides an overview of the applications of this compound in natural product synthesis, detailed experimental protocols for key transformations, and insights into the biological relevance of the resulting molecules.
Application in Natural Product Synthesis
The primary application of this compound in natural product synthesis lies in its role as a dienophile in [4+2] cycloaddition reactions. The electron-withdrawing carbonyl groups of the quinone ring activate the double bonds for reaction with a variety of dienes, leading to the formation of bicyclic adducts that serve as versatile intermediates for a range of natural product scaffolds.
One notable class of natural products accessible through this compound-based strategies is the sesquiterpene quinones . These compounds, characterized by a C15 sesquiterpenoid unit linked to a quinone or hydroquinone (B1673460) moiety, exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of these molecules often involves the Diels-Alder reaction of this compound with a suitable diene, followed by further transformations to elaborate the sesquiterpenoid framework.
Furthermore, this compound is a precursor for the synthesis of toluquinol and its analogues . Toluquinol, the reduced form of this compound, and its derivatives have been isolated from marine fungi and have demonstrated promising antitumor activities. Synthetic routes to these compounds often involve the modification of the this compound core, highlighting its utility in generating libraries of bioactive molecules for drug discovery.
Data Presentation: Biological Activity of this compound Derivatives
The following table summarizes the in vitro growth inhibitory activity of this compound against various human cancer cell lines, providing a baseline for the cytotoxic potential of this scaffold.
| Cell Line | Cancer Type | GI₅₀ (µM) |
| MDA-MB-231 | Breast Adenocarcinoma | 3.4 ± 0.1 |
| HL-60 | Promyelocytic Leukemia | 5.6 ± 1.9 |
| U87-MG | Glioblastoma | 8.8 ± 0.9 |
| HT-1080 | Fibrosarcoma | 4.9 ± 1.7 |
| HT-29 | Colorectal Adenocarcinoma | 9.5 ± 0.5 |
Data sourced from a study on the antitumor activity of toluquinol and its analogues.[1][2]
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound as a building block.
Protocol 1: General Procedure for Diels-Alder Reaction of this compound
This protocol describes a general method for the [4+2] cycloaddition of this compound with a diene to form a bicyclic adduct, a common first step in the synthesis of various natural products.
Materials:
-
This compound
-
Diene (e.g., 1-methoxy-1,3-cyclohexadiene)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas (e.g., nitrogen, argon)
-
Reaction vessel with a condenser and magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the this compound in the anhydrous solvent.
-
Add the diene (1.1 to 2.0 equivalents) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C for toluene) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired Diels-Alder adduct.
Protocol 2: Synthesis of Toluhydroquinone from this compound (Reduction)
This protocol details the reduction of this compound to its corresponding hydroquinone, toluhydroquinone, a key intermediate in the synthesis of various bioactive molecules.
Materials:
-
This compound
-
Sodium hydrosulfite (Na₂S₂O₄) or Zinc powder (Zn)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M) or Hydrochloric acid (HCl) (2 M)
-
Ether or other suitable organic solvent for extraction
-
Sodium bicarbonate (NaHCO₃) for neutralization (if using Zn/HCl)
-
Concentrated HCl for acidification (if using Na₂S₂O₄/NaOH)
-
Standard laboratory glassware for reaction, extraction, and recrystallization
Method A: Using Sodium Hydrosulfite
-
Dissolve or suspend this compound (e.g., 10 g) in ether (e.g., 100 mL).
-
Vigorously shake the mixture with a solution of sodium hydrosulfite (e.g., 20 g) in 1 M sodium hydroxide solution (e.g., 200 mL) until the orange-yellow color of the quinone disappears.[3]
-
Separate the alkaline aqueous layer containing the toluhydroquinone.
-
Cool the aqueous solution in an ice bath and acidify with concentrated HCl.
-
Collect the precipitated product by filtration or extract with ether.
-
Recrystallize the crude product from water or an alcohol/water mixture to yield pure toluhydroquinone.
Method B: Using Zinc Powder
-
Dissolve or suspend this compound (e.g., 10 g) in 2 M HCl.
-
Add zinc powder in small portions with stirring until the solution becomes colorless.[3]
-
Filter the solution to remove excess zinc powder.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the toluhydroquinone with ether.
-
Dry the ethereal extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize as described in Method A.
Visualizations: Synthetic Pathways and Biological Mechanisms
The following diagrams, generated using the DOT language, illustrate key synthetic transformations and a representative signaling pathway modulated by natural product analogues derived from quinone scaffolds.
Caption: General scheme for the Diels-Alder reaction of this compound.
Caption: Reduction of this compound to toluhydroquinone.
Caption: Putative signaling pathway modulation by quinone-derived compounds.
This compound is a readily available and highly versatile starting material for the synthesis of a wide range of natural products and their analogues. Its utility in Diels-Alder reactions and as a precursor for substituted hydroquinones makes it a valuable tool in the arsenal (B13267) of synthetic and medicinal chemists. The protocols provided herein offer a starting point for the exploration of this compound chemistry, and the biological data underscores the potential of its derivatives as leads in drug discovery programs. Further investigation into the synthesis of novel natural product analogues from this compound and the elucidation of their mechanisms of action will undoubtedly continue to be a fruitful area of research.
References
- 1. Divergent Synthesis of Eudesmane Sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic studies on terpenoids. Part 7. Synthetic studies leading to the total synthesis of eudesmane sesquiterpenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Analytical Derivatization of p-Toluquinone
Introduction
p-Toluquinone (methyl-p-benzoquinone) is a chemical compound of interest in various fields, including environmental science and toxicology, due to its reactivity and potential biological effects.[1][2] Direct analysis of this compound can be challenging owing to its limited ionization efficiency in mass spectrometry and lack of a strong chromophore for UV-Vis detection in complex matrices.[3][4] Chemical derivatization is a crucial strategy employed to overcome these limitations. This process modifies the analyte to enhance its detectability, improve its chromatographic properties, and increase the sensitivity and selectivity of the analytical method.[5][6]
These application notes provide detailed protocols for three distinct derivatization methods for the quantitative analysis of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and UV-Vis Spectrophotometry.
Application Note 1: Sensitive Determination by HPLC-ESI-MS/MS with Methanol (B129727) Derivatization
Principle
This method enhances the detection of this compound by introducing a methoxy (B1213986) group onto the quinone structure.[1] This derivatization via a Michael addition reaction significantly improves the ionization efficiency of the molecule in electrospray ionization (ESI), leading to lower limits of detection (LODs) in mass spectrometry.[1][4] The reaction can be performed using methanol as both the solvent and the derivatizing agent. The reaction time can be adjusted to achieve the desired sensitivity.[1]
Quantitative Data
The following table summarizes the performance metrics for the derivatization of various quinones, including methyl-p-benzoquinone (this compound), using methanol for HPLC-ESI-MS/MS analysis.
| Analyte | Derivatization Reagent | Reaction Time | Limit of Detection (LOD) | Analytical Method |
| Methyl-p-benzoquinone (MBQ) | Methanol | 27 hours | <0.02 - 2.06 pg | HPLC-ESI-MS/MS |
| Methyl-p-benzoquinone (MBQ) | Methanol/Water (1:1, v/v) | 3 - 11 hours | (Not specified, but faster) | HPLC-ESI-MS/MS |
Table 1: Performance data for the methanol derivatization method. Data sourced from[1].
Experimental Protocol
1. Materials and Reagents
-
This compound standard
-
Methanol (HPLC grade)
-
Deionized water
-
Sample containing this compound (e.g., extract from airborne particulates)[1]
-
Vials for reaction
2. Derivatization Procedure
-
Prepare a standard stock solution of this compound in methanol.
-
For analysis, dilute the sample or standard solution with pure methanol.
-
Alternatively, for faster reaction times, use a methanol/water (1:1, v/v) mixture as the derivatization solvent.[1]
-
Seal the vial and allow the reaction to proceed at room temperature.
-
After the incubation period, the sample is ready for injection into the HPLC-MS/MS system.
3. HPLC-MS/MS Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS Detector: A tandem mass spectrometer (MS/MS) set for Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transition for methoxylated this compound.
Workflow Visualization
Caption: Workflow for HPLC-MS/MS analysis of this compound after methanol derivatization.
Application Note 2: Rapid MS Detection with Triphenylphosphine (B44618) (PPh₃) Derivatization
Principle
This innovative method utilizes triphenylphosphine (PPh₃) for the rapid, online derivatization of quinones directly within the mass spectrometer's ion source.[3][7] The reaction, driven by microdroplet chemistry, involves a conjugate addition where PPh₃ acts as a chemical "tag".[3] This forms a phosphonium (B103445) ion derivative of this compound, which has a permanent positive charge and exhibits significantly enhanced ionization efficiency and detection sensitivity (2-3 orders of magnitude improvement).[3][7]
Quantitative Data
The following table summarizes the performance of the in-source PPh₃ derivatization method for the analysis of representative quinones.
| Analyte | Linearity (R²) | Limit of Detection (LOD) | Precision (RSDs) | Analytical Method |
| Methyl-p-benzoquinone (MBQ) | ≥ 0.996 | nmol/L level | ≤ 7.3% | In-source Derivatization MS |
| p-Benzoquinone (BQ) | ≥ 0.996 | nmol/L level | ≤ 7.3% | In-source Derivatization MS |
| 1,4-Naphthoquinone (NQ) | ≥ 0.996 | nmol/L level | ≤ 7.3% | In-source Derivatization MS |
Table 2: Performance data for the PPh₃ in-source derivatization method. Data sourced from[3].
Experimental Protocol
1. Materials and Reagents
-
This compound standard or sample
-
Triphenylphosphine (PPh₃)
-
Acetonitrile (ACN, HPLC grade)
-
Deionized water
2. Solution Preparation
-
Prepare a stock solution of the this compound sample in an Acetonitrile/Water mixture (e.g., 3:7, v/v).[7]
-
Prepare the derivatization reagent solution of 1 mM Triphenylphosphine (PPh₃) in the same solvent.[7]
-
For analysis, mix the sample solution and the PPh₃ solution. The final concentration of the analyte may be around 1 µM for initial tests.[7]
3. In-Source Derivatization and MS Analysis This protocol utilizes an online, in-source reaction, meaning the derivatization occurs within the microdroplets as they travel from the ESI needle to the MS inlet.
-
Introduce the mixed sample and reagent solution directly into the mass spectrometer via syringe pump infusion or flow injection.
-
Optimized MS Parameters: [3][7]
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Nebulization Gas Pressure and Capillary Temperature: These are critical parameters that must be optimized. High capillary temperatures (e.g., 450 °C) have been shown to yield the highest signal intensity.[7]
-
Sample Solvent: An Acetonitrile/Water mixture with a high water content (e.g., 70%) has been found to increase the signal intensity of the derivative.[7]
-
-
Mass Detection: Monitor for the mass of the protonated derivative, which for methyl-p-benzoquinone would be [MBQ + PPh₃ + H]⁺ at m/z 385.[7]
Workflow Visualization
Caption: Workflow for rapid MS analysis using in-source PPh₃ derivatization.
Application Note 3: Spectrophotometric Determination with 3-Methyl-2-benzothiazolinone hydrazone (MBTH)
Principle
This method is a colorimetric assay for the determination of quinones.[8] this compound reacts with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in a coupling reaction to form a colored adduct. The intensity of the color, which is proportional to the concentration of the quinone, is measured using a UV-Vis spectrophotometer. This method is valuable for its simplicity and cost-effectiveness and is more sensitive than other continuous spectrophotometric methods.[8] The presence of MBTH in the reaction medium also decreases the lag period often observed in enzymatic reactions that produce quinones.[8]
Quantitative Data
While specific quantitative data for this compound with MBTH is not detailed in the provided results, the method is characterized by the formation of adducts with high molar absorptivity coefficients (ε), leading to high sensitivity.[8] The reaction produces a colored product with a maximum absorbance (λmax) around 500-505 nm.[8]
| Reagent | Analyte Type | Detection Principle | Wavelength (λmax) | Key Feature |
| MBTH | Quinones | Colorimetric Adduct Formation | 500 - 505 nm | High Sensitivity (High ε value) |
Table 3: Characteristics of the MBTH spectrophotometric method. Data sourced from[8].
Experimental Protocol
1. Materials and Reagents
-
This compound standard or sample
-
3-methyl-2-benzothiazolinone hydrazone (MBTH) solution (prepare fresh)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH adjusted as needed for the specific application)
-
UV-Vis Spectrophotometer
-
Cuvettes
2. Derivatization and Measurement Procedure
-
Prepare a series of this compound standard solutions of known concentrations in the appropriate buffer.
-
Prepare a blank solution containing only the buffer and the MBTH reagent.
-
To a cuvette, add the sample or standard solution.
-
Add the MBTH solution to initiate the coupling reaction. The optimal concentration of MBTH should be determined experimentally.
-
Allow the reaction to proceed for a set amount of time at a controlled temperature until color development is stable and maximal.
-
Measure the absorbance of the resulting colored solution at the predetermined λmax (approx. 500-505 nm) against the reagent blank.[8]
-
Generate a calibration curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the concentration of this compound in the unknown sample by interpolating its absorbance value on the calibration curve.
Logical Relationship Visualization
References
- 1. Sensitive Determination of Quinones by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry with Methanol Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl-1,4-benzoquinone | C7H6O2 | CID 11122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rapid and Sensitive Detection of Quinones by In-Source Microdroplet Derivatization Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A continuous spectrophotometric method for the determination of monophenolase activity of tyrosinase using 3-methyl-2-benzothiazolinone hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
p-Toluquinone synthesis side product identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of p-Toluquinone.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
The two most common laboratory-scale starting materials for the synthesis of this compound are o-toluidine (B26562) and p-cresol (B1678582). Both routes involve oxidation reactions to form the quinone structure.
Q2: What are the typical side products observed in the synthesis of this compound from o-toluidine?
The oxidation of o-toluidine can lead to the formation of colored impurities, primarily azo compounds. The most commonly identified side products are 4,4'-dimethylazobenzene (B1265379) and 4,4'-dimethylazoxybenzene. These arise from intermolecular coupling reactions of intermediate species during the oxidation process.
Q3: What side products can be expected when synthesizing this compound from p-cresol?
The oxidation of p-cresol can result in a variety of side products due to over-oxidation or incomplete reaction. Common impurities include p-hydroxybenzaldehyde, p-hydroxybenzyl alcohol, and p-hydroxybenzoic acid. Additionally, ring-hydroxylated species such as 4-methyl-ortho-hydroquinone and its corresponding oxidation product, 4-methyl-ortho-benzoquinone, can be formed. In some cases, "tarry" polymeric materials may also be observed.[1]
Troubleshooting Guides
Issue 1: Orange, Red, or Brown Discoloration of the Final Product (Synthesis from o-Toluidine)
Possible Cause: Presence of azo-compound impurities such as 4,4'-dimethylazobenzene and 4,4'-dimethylazoxybenzene. These compounds are highly colored and can be difficult to remove.
Troubleshooting Steps:
-
Reaction Temperature Control: Carefully control the reaction temperature during the addition of the oxidizing agent. Low temperatures (0-5 °C) can help to minimize the formation of azo-coupling byproducts.
-
Purification:
-
Steam Distillation: this compound is volatile with steam, while the azo-dye impurities are generally not. Steam distillation of the crude product is an effective method for separation.
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or heptane, can help to remove less soluble impurities.[2] Multiple recrystallizations may be necessary.
-
Sublimation: Sublimation of the crude product can also be an effective purification technique to separate the volatile this compound from non-volatile impurities.
-
Issue 2: Presence of Phenolic Impurities and Over-oxidation Products (Synthesis from p-Cresol)
Possible Cause: Incomplete oxidation of p-cresol or over-oxidation of the desired this compound product. This can lead to the presence of p-hydroxybenzaldehyde, p-hydroxybenzyl alcohol, p-hydroxybenzoic acid, and other hydroxylated species.
Troubleshooting Steps:
-
Control of Oxidant Stoichiometry: Use the correct stoichiometric amount of the oxidizing agent. An excess of oxidant can lead to over-oxidation and ring cleavage, while an insufficient amount will result in incomplete conversion of the starting material.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Avoid prolonged reaction times and excessively high temperatures, which can promote the formation of over-oxidation products.
-
pH Control: In some oxidation reactions of phenols, the pH of the reaction medium can influence the product distribution. Maintaining a slightly basic or neutral pH can sometimes suppress the formation of certain byproducts.
-
Purification:
-
Solvent Extraction: Use an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to wash the organic extract of the crude product. This will remove acidic impurities like p-hydroxybenzoic acid.
-
Column Chromatography: Silica gel column chromatography can be used to separate this compound from more polar side products like p-hydroxybenzyl alcohol and p-hydroxybenzaldehyde. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.
-
Data Presentation: Side Product Identification
The following tables summarize the key analytical data for the common side products encountered in the synthesis of this compound. This information can be used to identify impurities in your reaction mixture.
Table 1: Spectroscopic Data for Side Products from o-Toluidine Synthesis
| Compound | 1H NMR (CDCl3) δ (ppm) | 13C NMR (CDCl3) δ (ppm) | IR (cm-1) | Mass Spectrum (m/z) |
| 4,4'-Dimethylazobenzene | ~7.78 (d, 4H), ~7.27 (d, 4H), ~2.42 (s, 6H) | ~150.8, ~141.0, ~129.5, ~122.5, ~21.5 | ~1595 (N=N), ~815 (p-subst. C-H bend) | 210 (M+)[3] |
| 4,4'-Dimethylazoxybenzene | ~8.25 (d, 2H), ~7.80 (d, 2H), ~7.30 (d, 4H), ~2.45 (s, 6H) | Data not readily available | ~1470 (N=N-O), ~1300 (N-O) | 226 (M+) |
Table 2: Spectroscopic Data for Side Products from p-Cresol Synthesis
| Compound | 1H NMR (CDCl3) δ (ppm) | 13C NMR (CDCl3) δ (ppm) | IR (cm-1) | Mass Spectrum (m/z) |
| p-Hydroxybenzaldehyde | ~9.89 (s, 1H), ~7.83 (d, 2H), ~7.01 (d, 2H), ~6.0 (br s, 1H) | ~191.0, ~161.5, ~132.5, ~130.0, ~116.0 | ~3350 (O-H), ~1680 (C=O), ~1600, ~1510 (aromatic C=C) | 122 (M+)[1][2] |
| p-Hydroxybenzyl alcohol | ~7.25 (d, 2H), ~6.83 (d, 2H), ~4.62 (s, 2H), ~1.8 (br s, 1H) | ~155.0, ~133.0, ~128.5, ~115.5, ~65.0 | ~3350 (O-H), ~1600, ~1515 (aromatic C=C) | 124 (M+)[4][5] |
| 4-Methyl-ortho-hydroquinone | ~6.6-6.8 (m, 3H), ~4.5-5.5 (br s, 2H), ~2.2 (s, 3H) | Data not readily available | ~3400 (O-H), ~1600 (aromatic C=C) | 124 (M+) |
| 4-Methyl-ortho-benzoquinone | ~6.2-7.2 (m, 3H), ~2.1 (s, 3H) | Data not readily available | ~1660 (C=O), ~1620 (C=C) | 122 (M+)[6] |
Experimental Protocols
Synthesis of this compound from o-Toluidine
This protocol is adapted from a standard organic chemistry procedure.[7][8]
Materials:
-
o-Toluidine
-
Concentrated Sulfuric Acid
-
Potassium Dichromate or Sodium Dichromate
-
Water
-
Diethyl Ether
-
Anhydrous Calcium Chloride
Procedure:
-
In a beaker, prepare a solution of 20 g of o-toluidine in a mixture of 600 mL of water and 160 g of concentrated sulfuric acid.
-
Cool the beaker in an ice-water bath and begin continuous stirring.
-
Over the course of one hour, add 20 g of finely powdered potassium dichromate in small portions, ensuring the temperature does not exceed 10 °C. Alternatively, a solution of 20 g of sodium dichromate in 100 mL of water can be added dropwise.
-
After the addition is complete, leave the mixture in a cool place overnight.
-
The next day, add a further 33 g of potassium dichromate (or a solution of 40 g of sodium dichromate in 200 mL of water) under the same temperature-controlled conditions.
-
After four to five hours, extract the mixture three times with diethyl ether.
-
Dry the combined ethereal extracts with anhydrous calcium chloride.
-
Remove the ether by evaporation to yield the crude this compound.
-
Purify the crude product by steam distillation or sublimation.
Mandatory Visualizations
Caption: Synthesis of this compound from o-Toluidine and the formation of azo side products.
Caption: Synthesis of this compound from p-Cresol and the formation of over-oxidation side products.
References
- 1. 4-Hydroxybenzaldehyde(123-08-0) IR Spectrum [m.chemicalbook.com]
- 2. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]
- 3. 4,4'-Dimethylazobenzene | C14H14N2 | CID 10389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Hydroxybenzyl Alcohol | C7H8O2 | CID 125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Hydroxybenzyl alcohol(623-05-2) 1H NMR [m.chemicalbook.com]
- 6. 4-Methyl-1,2-benzoquinone | C7H6O2 | CID 123180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Technical Support Center: Challenges in the Purification of p-Toluquinone
For researchers, scientists, and drug development professionals, the purity of p-Toluquinone is paramount for reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities in crude this compound can include unreacted starting materials from its synthesis, such as o-toluidine, and byproducts like quinhydrone, which is a 1:1 molecular complex between p-benzoquinone and hydroquinone.[1] The presence of these impurities can give the crude product a dark green, black, or reddish-brown appearance.[1]
Q2: What are the primary methods for purifying this compound?
The most common and effective methods for purifying this compound are:
-
Crystallization: This technique relies on the differential solubility of this compound and its impurities in a suitable solvent at different temperatures.[2]
-
Steam Distillation: This method is effective for separating this compound from non-volatile impurities.[3]
-
Sublimation: This technique takes advantage of the ability of this compound to transition directly from a solid to a gas phase, leaving non-volatile impurities behind.[3]
Q3: How can I assess the purity of my this compound sample?
Several analytical methods can be used to determine the purity of this compound:
-
Melting Point Determination: Pure this compound has a sharp melting point of 66-67 °C. A broad melting point range or a lower melting point indicates the presence of impurities.[2][4]
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying impurities.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure of this compound and identify any impurities with distinct spectral signatures.
Troubleshooting Guides
Crystallization
Crystallization is a powerful purification technique, but it can present several challenges. This guide addresses common problems encountered during the crystallization of this compound.
Problem: this compound is not dissolving in the chosen solvent.
| Potential Cause | Troubleshooting Steps |
| Inappropriate solvent | This compound is soluble in ethanol (B145695) and heptane.[2] It is very soluble in acetone, ethyl acetate, and benzene, and slightly soluble in hot water.[5] It is insoluble in cold water.[2][6] Ensure you are using a suitable solvent. |
| Insufficient solvent | Add more solvent in small portions until the solid dissolves. Be mindful not to add too much, as this will reduce the final yield. |
| Temperature is too low | Heat the solvent to its boiling point before and during the dissolution of the solid. |
Problem: No crystals form upon cooling.
| Potential Cause | Troubleshooting Steps |
| Solution is not saturated | Evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again. |
| Nucleation is inhibited | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Cooling is too rapid | Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. |
Problem: The product "oils out" instead of forming crystals.
| Potential Cause | Troubleshooting Steps |
| Solution is too concentrated | Reheat the solution and add more solvent to achieve a less saturated solution. |
| Cooling is too fast | Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice. |
| Presence of impurities | If the problem persists, consider pre-purifying the crude material by another method, such as column chromatography, before attempting crystallization. |
Problem: The crystal yield is low.
| Potential Cause | Troubleshooting Steps |
| Too much solvent was used | Concentrate the mother liquor (the liquid remaining after filtration) by evaporation and cool it again to obtain a second crop of crystals. |
| Incomplete crystallization | Ensure the solution has been cooled for a sufficient amount of time at a low enough temperature. |
| Premature crystallization during hot filtration | Pre-heat the funnel and filter paper before filtering the hot solution to prevent the product from crystallizing on the filter paper. |
Steam Distillation
Steam distillation is an effective method for purifying this compound from non-volatile impurities. However, certain issues can arise during the process.
Problem: The distillation rate is too slow.
| Potential Cause | Troubleshooting Steps |
| Insufficient steam generation | Increase the heating of the steam-generating flask to produce a steady flow of steam. |
| Blockage in the apparatus | Check for any blockages in the steam path and ensure all connections are secure. |
Problem: The distillate is not clear.
| Potential Cause | Troubleshooting Steps |
| Foaming or bumping in the distillation flask | Ensure the distillation flask is not more than half full and add boiling chips to promote smooth boiling. A Claisen adapter can help prevent splashing. |
| Carryover of non-volatile impurities | Reduce the rate of steam flow to prevent mechanical carryover of the flask contents. |
Problem: Low recovery of this compound.
| Potential Cause | Troubleshooting Steps |
| Incomplete distillation | Continue the distillation until no more oily droplets of this compound are observed in the condenser. |
| Losses during workup | After distillation, the this compound needs to be separated from the aqueous distillate, typically by extraction with an organic solvent like ether. Ensure efficient extraction by performing multiple extractions with fresh solvent. |
| Product volatility | This compound is volatile, and some product may be lost if the receiving flask is not adequately cooled.[1] |
Sublimation
Sublimation is a solvent-free purification method suitable for this compound.
Problem: The sublimation is very slow or not occurring.
| Potential Cause | Troubleshooting Steps |
| Temperature is too low | Gradually increase the temperature of the heating bath to find the optimal sublimation temperature for this compound. |
| Vacuum is not sufficient | Ensure the vacuum system is properly sealed and can achieve a low enough pressure to facilitate sublimation. |
Problem: The sublimate is discolored or appears impure.
| Potential Cause | Troubleshooting Steps |
| Heating is too rapid | Rapid heating can cause decomposition or carryover of impurities. Heat the sample slowly and evenly. |
| Impurities are also volatile | If the impurities have a similar vapor pressure to this compound, sublimation may not be the most effective purification method. Consider using crystallization or chromatography. |
Problem: Low recovery of the sublimed product.
| Potential Cause | Troubleshooting Steps |
| Inefficient condensation | Ensure the cold finger or condensing surface is sufficiently cold to effectively trap the this compound vapor. |
| Product loss during collection | Carefully scrape the sublimed crystals from the condenser to minimize mechanical loss. |
Data Presentation
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Water | Insoluble[2][6] | Slightly Soluble[5] |
| Ethanol | Soluble[2][5] | Very Soluble |
| Heptane | Sparingly Soluble | Soluble[2] |
| Diethyl Ether | Soluble[5] | Very Soluble |
| Acetone | Very Soluble[5] | Very Soluble |
| Benzene | Very Soluble[5] | Very Soluble |
| Ethyl Acetate | Very Soluble[5] | Very Soluble |
Experimental Protocols
Recrystallization of this compound from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol. Heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator under vacuum.
Steam Distillation of this compound
-
Apparatus Setup: Assemble a steam distillation apparatus with a large round-bottom flask for the crude this compound and water, a steam inlet (or heat the flask directly to generate steam), a condenser, and a receiving flask. A Claisen adapter is recommended to prevent splashing.
-
Distillation: Place the crude this compound in the distillation flask and add water to cover the material. Begin passing steam through the mixture (or heat the flask). The this compound will co-distill with the water. Collect the milky distillate in the receiving flask.
-
Extraction: Once the distillation is complete, extract the this compound from the distillate using diethyl ether or another suitable organic solvent. Perform multiple extractions for a better yield.
-
Drying and Solvent Removal: Dry the combined organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter to remove the drying agent and then remove the solvent using a rotary evaporator to obtain the purified this compound.
Sublimation of this compound
-
Apparatus Setup: Place the crude this compound in the bottom of a sublimation apparatus. Insert the cold finger and ensure all joints are well-sealed.
-
Sublimation: Begin to evacuate the apparatus to a high vacuum. Once a good vacuum is achieved, start to cool the cold finger with circulating cold water. Gently heat the bottom of the apparatus using a heating mantle or oil bath.
-
Collection: The this compound will sublime and deposit as crystals on the cold finger. Continue the process until no more solid sublimes.
-
Isolation: Turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and remove the cold finger. Scrape the purified this compound crystals from the cold finger onto a clean, dry surface.
Mandatory Visualization
References
- 1. scribd.com [scribd.com]
- 2. This compound CAS#: 553-97-9 [m.chemicalbook.com]
- 3. Synthesis of Toluquinone and Toluhydroquinone [designer-drug.com]
- 4. chembk.com [chembk.com]
- 5. Methyl-1,4-benzoquinone | C7H6O2 | CID 11122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, CasNo.553-97-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
Technical Support Center: Optimizing p-Toluquinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of p-Toluquinone.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: The two most common starting materials for the laboratory synthesis of this compound are p-toluidine (B81030) and p-cresol (B1678582). The choice between these precursors often depends on availability, cost, and the scale of the reaction.
Q2: What is the general reaction mechanism for this compound synthesis?
A2: The synthesis of this compound from both common starting materials involves an oxidation reaction. In the case of p-toluidine, the amino group is oxidized, and for p-cresol, the hydroxyl group is oxidized, leading to the formation of the quinone ring structure.
Q3: What are the typical yields for this compound synthesis?
A3: Yields can vary significantly based on the chosen synthetic route, reaction conditions, and purification methods. Synthesis from o-toluidine (B26562) can achieve yields of up to 82% under optimized conditions.[1] The oxidation of p-cresol can also provide good yields, though specific percentages are often dependent on the oxidant and catalyst system used.
Q4: How can I purify the crude this compound product?
A4: Common purification methods for this compound include steam distillation, sublimation, and recrystallization.[1] Steam distillation is effective for separating the volatile this compound from non-volatile impurities. Sublimation can also yield a very pure product. Recrystallization from solvents like heptane (B126788) or ethanol (B145695) is another effective method for purification.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: I am getting a very low yield of this compound. What are the possible causes and how can I improve it?
A: Low yields in this compound synthesis can stem from several factors related to reaction conditions and workup procedures. Below is a troubleshooting guide to help you identify and address the potential issues.
Possible Causes and Solutions:
-
Incomplete Oxidation: The oxidizing agent may not be sufficient or reactive enough to fully convert the starting material.
-
Solution: Ensure the correct stoichiometry of the oxidant is used. For the oxidation of o-toluidine with dichromate, the dropwise addition of the oxidant solution is crucial to maintain an effective concentration without causing unwanted side reactions.[1]
-
-
Suboptimal Temperature Control: The oxidation reaction is often exothermic. If the temperature is too high, it can lead to the formation of side products and decomposition of the desired product. Conversely, a temperature that is too low may result in an incomplete reaction.
-
Solution: For the oxidation of o-toluidine, it is critical to maintain the reaction temperature below 10°C during the addition of the oxidant.[1] Use an ice bath and monitor the temperature closely.
-
-
Side Reactions: Over-oxidation or polymerization of the starting material or product can significantly reduce the yield.
-
Solution: Careful control of reaction time and temperature is essential. Once the reaction is complete, as indicated by a color change or TLC analysis, proceed with the workup promptly to avoid product degradation.
-
-
Losses During Workup and Purification: this compound is volatile and can be lost during solvent removal or prolonged drying.
-
Solution: When removing the extraction solvent (e.g., ether), use a rotary evaporator at a low temperature and vacuum.[1] During steam distillation, ensure the receiving flask is adequately cooled to minimize loss of the product with the exiting steam.
-
Issue 2: The Final Product is a Dark, Tarry Substance Instead of Yellow Crystals
Q: My final product is a dark, sticky solid, not the expected yellow crystalline this compound. What went wrong?
A: The formation of a dark, tarry substance is a common issue and usually indicates the presence of polymeric byproducts.
Possible Causes and Solutions:
-
Over-oxidation or Polymerization: Quinones are susceptible to polymerization, especially at higher temperatures or in the presence of excess oxidant.
-
Solution: Strictly adhere to the recommended reaction temperature and stoichiometry of the oxidizing agent. The slow, portion-wise addition of the oxidant is critical to prevent localized high concentrations that can lead to polymerization.[1]
-
-
Presence of Impurities in the Starting Material: Impurities in the starting p-toluidine or p-cresol can lead to the formation of colored byproducts.
-
Solution: Use high-purity starting materials. If the purity is questionable, consider purifying the starting material before use.
-
-
Improper pH during Workup: The stability of this compound can be pH-dependent.
-
Solution: Ensure that the pH of the aqueous solution during extraction is appropriate to minimize product degradation.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Synthesis from o-Toluidine | Synthesis from p-Cresol |
| Starting Material | o-Toluidine | p-Cresol |
| Oxidizing Agent | Potassium Dichromate or Sodium Dichromate in H₂SO₄ | Manganese Dioxide in H₂SO₄ |
| Reaction Temperature | < 10°C | 50 - 70°C |
| Reaction Time | 4-5 hours after final oxidant addition | 4-8 hours |
| Typical Yield | ~82% | 60-85% (highly dependent on substrate)[2] |
| Key Considerations | Strict temperature control is crucial to prevent side reactions. | The reaction can be slow; monitoring by TLC is recommended. |
Experimental Protocols
Protocol 1: Synthesis of this compound from o-Toluidine
This protocol is adapted from a literature procedure.[1]
Materials:
-
o-Toluidine (20 g)
-
Concentrated Sulfuric Acid (160 g, 80 mL)
-
Potassium Dichromate (53 g total) or Sodium Dichromate (60 g total)
-
Water (800 mL total)
-
Diethyl Ether
-
Calcium Chloride (anhydrous)
Procedure:
-
In a stout beaker, dissolve 20 g of o-Toluidine in a mixture of 600 mL of water and 160 g of concentrated sulfuric acid.
-
Cool the beaker in an ice-water bath and begin continuous stirring.
-
Over the course of one hour, add 20 g of finely powdered potassium dichromate in small portions (approximately 1 g at a time), ensuring the temperature does not exceed 10°C. Alternatively, a solution of 20 g of sodium dichromate in 100 mL of water can be added dropwise.
-
After the initial addition, leave the mixture in a cool place overnight.
-
The next day, add a further 33 g of potassium dichromate (or a solution of 40 g of sodium dichromate in 200 mL of water) under the same temperature-controlled conditions.
-
After four to five hours of continued stirring, extract the mixture three times with diethyl ether.
-
Combine the ethereal extracts and dry them over anhydrous calcium chloride.
-
Remove the ether by evaporation to obtain the crude this compound.
-
Purify the crude product by steam distillation or sublimation to yield orange-yellow needles.
Expected Yield: Approximately 19 g (82% of theoretical).
Mandatory Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Experimental workflows for this compound synthesis.
References
Technical Support Center: p-Toluquinone Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of p-Toluquinone.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and experimental use of this compound.
Question 1: My this compound solution is changing color (e.g., turning darker yellow or brown). What is happening and how can I prevent it?
Answer: Color change in your this compound solution is a common indicator of degradation. This compound is susceptible to degradation under several conditions, leading to the formation of colored byproducts.
Potential Causes and Solutions:
-
Light Exposure: this compound is light-sensitive.[1] Photodegradation can occur upon exposure to ambient or UV light, leading to the formation of various degradation products.
-
Solution: Always store this compound powder and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[2] Conduct experiments under minimal light conditions whenever possible.
-
-
Air (Oxidation): As a quinone, this compound can be susceptible to oxidation, especially in solution.
-
Solution: Prepare solutions fresh before use. If storage is necessary, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
pH Instability: this compound can degrade under both acidic and basic conditions, although the rate and products of degradation may differ.
-
Solution: Maintain the pH of your solution within a stable range, ideally close to neutral, unless the experimental protocol requires acidic or basic conditions. Use appropriate buffer systems to control the pH.
-
-
Elevated Temperature: Heat can accelerate the degradation of this compound.
-
Solution: Store stock solutions at recommended low temperatures (e.g., <15°C) and avoid heating solutions unless required for a specific reaction.[1]
-
Question 2: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the source of these impurities?
Answer: The appearance of unexpected peaks in your HPLC analysis of this compound can arise from degradation of the compound or issues with the analytical method itself.
Potential Sources of Impurity Peaks:
-
Degradation Products: As discussed in Question 1, this compound can degrade under various stress conditions (light, heat, pH, oxidation) to form new chemical entities that will appear as separate peaks in your chromatogram.
-
Reaction with Nucleophiles: If your experimental system contains nucleophilic species, such as amino acids (e.g., cysteine, lysine), this compound can readily react with them to form adducts.[3][4] These adducts will have different retention times than this compound.
Troubleshooting your HPLC Method:
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before injection. Insufficient equilibration can lead to retention time shifts and peak distortion.
-
Mobile Phase: Check the composition and pH of your mobile phase. Inconsistent mobile phase preparation can cause variability in retention times.
-
Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to avoid peak distortion.
-
Column Contamination: Previous samples or strongly retained compounds can elute in later runs, appearing as ghost peaks. Implement a robust column washing protocol between analyses.
Question 3: How should I properly store this compound to ensure its stability and long shelf life?
Answer: Proper storage is crucial for maintaining the integrity of this compound.
Storage Recommendations:
-
Solid this compound: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[2] A recommended storage temperature is below 15°C.[1] Storing under an inert gas is also advised.[1]
-
This compound Solutions: Solutions are generally less stable than the solid compound. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, store the solution in a tightly sealed amber vial at a low temperature (e.g., 2-8°C or frozen) and under an inert atmosphere.
Question 4: What are the expected degradation products of this compound under forced degradation conditions?
Answer: Forced degradation studies are performed to understand the intrinsic stability of a molecule and to identify potential degradation products. While specific degradation product profiles for this compound are not extensively detailed in the literature, we can infer likely products based on the chemistry of similar quinones.
Expected Degradation Pathways and Products:
-
Hydrolysis (Acidic and Basic): Under hydrolytic conditions, the quinone ring may be susceptible to nucleophilic attack by water or hydroxide (B78521) ions, potentially leading to the formation of hydroxylated toluquinones or ring-opened products.
-
Oxidation: Oxidative stress (e.g., using hydrogen peroxide) can lead to the formation of hydroxylated derivatives or further oxidation of the methyl group.
-
Photodegradation: Exposure to light can induce photoreduction to methylhydroquinone (B43894) or the formation of hydroxylated species. For the related p-benzoquinone, photolysis in aqueous solution can lead to the formation of hydroquinone (B1673460) and hydroxy-p-benzoquinone.
-
Thermal Degradation: At elevated temperatures, decomposition can occur. For some quinones, this can involve sublimation or fragmentation of the molecule.
Quantitative Data Summary
The following tables summarize typical conditions and expected degradation percentages for quinone compounds based on forced degradation studies of the similar compound thymoquinone (B1682898). These values can serve as a starting point for designing stability studies for this compound.
Table 1: Forced Degradation Conditions and Observed Degradation of a Model Quinone (Thymoquinone)
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |
| Acid Hydrolysis | 5 N HCl | 8 hours | 60°C | 1.53 |
| Base Hydrolysis | 0.1 N NaOH | Not Specified | Not Specified | 0.78 |
| Oxidation | 3% H₂O₂ | 30 minutes | 60°C | 5.25 |
| Thermal Degradation | Dry Heat | Not Specified | Not Specified | 14.68 |
| Photolytic Degradation | UV Light | Not Specified | Not Specified | 12.11 |
Data adapted from a stability study on thymoquinone and should be considered as an illustrative example.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability and degradation of this compound.
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with UV detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 N HCl.
-
Keep the mixture at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute the final solution with mobile phase to a suitable concentration for HPLC analysis.
-
Prepare a control sample by neutralizing the acidic solution at time zero.
-
-
Base Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute the final solution with mobile phase for HPLC analysis.
-
Prepare a control sample by neutralizing the basic solution at time zero.
-
-
Oxidative Degradation:
-
To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the final solution with mobile phase for HPLC analysis.
-
Prepare a control sample without the addition of H₂O₂.
-
-
Thermal Degradation (Dry Heat):
-
Place a known amount of solid this compound in a vial and keep it in an oven at 70°C for 48 hours.
-
After the exposure period, dissolve the solid in methanol to obtain a known concentration for HPLC analysis.
-
A control sample should be kept at room temperature.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in methanol) in a transparent container to a light source in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept in the same chamber.
-
Analyze both solutions by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). Calculate the percentage degradation for each condition.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Starting Point):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) can be a good starting point. For example:
-
Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 254 nm).
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Specificity: Inject solutions from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main this compound peak.
-
Linearity: Prepare a series of standard solutions of this compound over a relevant concentration range and inject them to establish the linearity of the detector response.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo mixture or a solution containing known degradation products.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by injecting multiple preparations of a homogenous sample.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.
Visualizations
The following diagrams illustrate key pathways and workflows related to the stability and degradation of this compound.
Caption: General degradation pathways of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
Caption: Reaction of this compound with nucleophiles like amino acids.
References
Technical Support Center: Troubleshooting Low Yield in p-Toluquinone Reactions
Welcome to the technical support center for p-Toluquinone reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis of this compound, a vital intermediate in various chemical and pharmaceutical applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound synthesis is resulting in a significantly lower yield than expected. What are the most common causes?
Low yields in this compound synthesis can be attributed to several factors, ranging from suboptimal reaction conditions and reagent impurities to the formation of side products and inefficient purification. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause. The primary areas to investigate include:
-
Reaction Temperature: The oxidation of toluidine to toluquinone is highly sensitive to temperature. Exceeding the optimal temperature range can lead to the formation of side products and degradation of the desired product.
-
Oxidant Choice and Stoichiometry: The type and amount of oxidizing agent used are critical. An inappropriate oxidant or an incorrect stoichiometric ratio can result in incomplete conversion or over-oxidation.
-
Purity of Starting Materials: The presence of impurities in the starting material, particularly isomers of toluidine, can lead to the formation of a complex mixture of products that are difficult to separate, thereby reducing the isolated yield of this compound.
-
Reaction Time: Both insufficient and excessive reaction times can negatively impact the yield. Incomplete reactions will result in a lower conversion rate, while prolonged reaction times may lead to product degradation or the formation of polymeric byproducts.
-
pH of the Reaction Mixture: The acidity of the reaction medium plays a crucial role in the oxidation process. An improper pH can affect the reactivity of the oxidant and the stability of the product.
-
Inefficient Work-up and Purification: Significant product loss can occur during the extraction and purification steps. The choice of solvent and purification method should be optimized to minimize these losses.
Q2: What is the optimal temperature for the oxidation of toluidine to this compound?
Maintaining a low reaction temperature is critical for maximizing the yield of this compound. For the oxidation of o-toluidine (B26562) using potassium dichromate, the recommended temperature is between 5-10°C.[1] Exceeding this temperature can promote the formation of undesired side products and decrease the overall yield.
Troubleshooting Temperature Issues:
-
Ensure adequate cooling: Use an ice-salt bath or a cryostat to maintain the reaction temperature within the optimal range.
-
Monitor the temperature continuously: Place a thermometer directly in the reaction mixture to get an accurate reading.
-
Control the rate of addition: Add the oxidizing agent slowly and portion-wise to prevent exothermic spikes in temperature.
Q3: Which oxidizing agent is best for synthesizing this compound?
Several oxidizing agents can be used for the synthesis of this compound from toluidine, each with its own advantages and disadvantages in terms of yield, cost, and safety. The choice of oxidant can significantly impact the outcome of the reaction.
| Oxidizing Agent | Typical Starting Material | Reported Yield | Key Considerations |
| Potassium Dichromate | o-Toluidine | ~82%[1] | Highly effective but toxic (Cr(VI)). Requires strict temperature control (5-10°C).[1] |
| Manganese Dioxide | p-Toluidine (B81030) | Moderate to Good | A common and relatively inexpensive oxidant. Reaction conditions can influence selectivity. |
| Fremy's Salt (Potassium nitrosodisulfonate) | p-Toluidine / Phenols | Good to Excellent | A selective oxidant for phenols and aromatic amines to quinones.[2] Can be sensitive and may decompose. |
| Hydrogen Peroxide | p-Toluidine | Variable | A "green" oxidant, but the reaction can be slow and may require a catalyst. Can lead to the formation of azo and azoxy compounds.[3][4] |
Note: Yields can vary significantly based on the specific reaction conditions and the purity of the starting materials.
Q4: I am observing the formation of colored byproducts. What are they and how can I avoid them?
The formation of colored impurities is a common issue in the oxidation of aromatic amines. In the synthesis of this compound from p-toluidine, the primary colored byproducts are often:
-
4,4'-Dimethylazobenzene (orange-red)
-
4,4'-Dimethylazoxybenzene (pale yellow)
-
Polymeric materials (dark tars)
These side products arise from competing reaction pathways, such as the coupling of intermediate radicals. The formation of azo compounds is reported to be more favorable for o- and m-toluidine (B57737) compared to p-toluidine.[5]
Strategies to Minimize Side Product Formation:
-
Strict Temperature Control: As mentioned, maintaining a low temperature (5-10°C for dichromate oxidation) is crucial to suppress side reactions.[1]
-
Control of Stoichiometry: Use the correct molar ratio of oxidant to substrate to avoid over-oxidation or incomplete reaction.
-
Purity of p-Toluidine: Ensure the starting material is free from other toluidine isomers. The presence of o- or m-toluidine can lead to the formation of difficult-to-separate azo compounds.
-
Reaction Time Optimization: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged exposure of the product to the reaction conditions.
Below is a diagram illustrating the main reaction pathway and potential side reactions.
Q5: How can I improve the yield during the work-up and purification of this compound?
This compound is a volatile solid and can be lost during work-up and purification if not handled carefully. Common purification methods include steam distillation, sublimation, and recrystallization.
Tips for Efficient Purification:
-
Extraction: Use an appropriate solvent for extraction from the aqueous reaction mixture. Ether is commonly used.[1] Perform multiple extractions with smaller volumes of solvent to ensure complete recovery.
-
Drying: Dry the organic extract thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or calcium chloride) before removing the solvent.[1]
-
Solvent Removal: Remove the extraction solvent under reduced pressure at a low temperature to prevent the loss of the volatile this compound.
-
Purification Method Selection:
-
Steam Distillation: An effective method for separating this compound from non-volatile impurities and tars.[1]
-
Sublimation: Can provide a very pure product but may not be suitable for large-scale purifications.[1]
-
Recrystallization: A common technique, but solvent choice is critical to ensure good recovery. A solvent in which this compound is moderately soluble at high temperatures and poorly soluble at low temperatures is ideal.
-
The following diagram outlines a general workflow for troubleshooting low yield.
Key Experimental Protocol: Synthesis of this compound from o-Toluidine
This protocol is based on a literature procedure with a reported yield of 82%.[1]
Materials:
-
o-Toluidine (20g)
-
Concentrated Sulfuric Acid (160g, 80ml)
-
Potassium Dichromate (finely powdered, 53g total) or Sodium Dichromate
-
Water (600ml)
-
Ether
-
Anhydrous Calcium Chloride
Procedure:
-
In a stout beaker, prepare a solution of 20g of o-toluidine in a mixture of 600 ml of water and 160g of concentrated sulfuric acid.
-
Immerse the beaker in an ice-cold water bath and begin continuous stirring.
-
Over the course of an hour, add 20g of finely powdered potassium dichromate in small portions (about 1g at a time), ensuring the temperature does not rise above 10°C. Alternatively, a solution of 20g of sodium dichromate in 100 ml of water can be added from a dropping funnel.
-
Leave the mixture in a cool place overnight.
-
The next day, add a further quantity of 33g of potassium dichromate (or a solution of 40g of sodium dichromate in 200 ml of water) under the same temperature-controlled conditions.
-
After four to five hours, extract the mixture three times with ether.
-
Dry the combined ethereal solution with anhydrous calcium chloride.
-
Remove the ether by evaporation under reduced pressure.
-
Purify the crude this compound by steam distillation or sublimation. The product should be orange-yellow needles with a characteristic pungent odor. The melting point is 67°C.
The following diagram illustrates the experimental workflow.
References
Technical Support Center: p-Toluquinone Storage and Polymerization Prevention
For researchers, scientists, and drug development professionals utilizing p-Toluquinone, ensuring its stability is paramount for experimental success. This guide provides in-depth troubleshooting and frequently asked questions to prevent and address the polymerization of this compound during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
This compound, also known as methyl-p-benzoquinone, is a highly reactive organic compound with the chemical formula C₇H₆O₂.[1][2] Its reactivity stems from the electron-deficient quinone ring, making it susceptible to nucleophilic attack and free-radical reactions. Polymerization is a process where individual this compound molecules (monomers) react with each other to form long chains or complex networks (polymers). This process is often initiated by exposure to heat, light, or the presence of radical species.[3][4]
Q2: How can I visually identify if my this compound has polymerized?
Fresh, pure this compound typically appears as a yellow to light-green crystalline solid.[1] Polymerization is often indicated by a noticeable change in appearance. Signs of polymerization include:
-
Color Change: The material may darken, turning from yellow or light-green to brown or even black.
-
Decreased Solubility: The polymerized material will have significantly lower solubility in solvents where the monomer is freely soluble (e.g., ethanol, ether, acetone).[1] You may observe insoluble dark particles or a tar-like residue.
-
Clumping or Hardening: The once free-flowing crystalline powder may become clumpy, hard, or form a solid mass.
Q3: What are the optimal storage conditions to prevent the polymerization of this compound?
To minimize the risk of polymerization, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (ideally <15°C) and controlled room temperature.[5][6] | Reduces the rate of chemical reactions, including polymerization. |
| Light | In a dark place, protected from light.[5][6] | Light, especially UV light, can initiate free-radical polymerization. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen).[7] | Prevents oxidation and the formation of radical species that can initiate polymerization. |
| Moisture | In a dry, moisture-free environment. | Moisture can potentially contribute to degradation pathways. |
| Container | Tightly sealed, airtight container.[8][9] | Prevents exposure to air and moisture. |
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| The this compound powder has darkened to a brown color but is still a free-flowing powder. | Initial stages of polymerization or degradation. | 1. Test a small sample for solubility in a standard solvent (e.g., ethanol). If it dissolves completely, it may still be usable for non-critical applications. 2. For critical applications, it is recommended to purify the material by recrystallization from a suitable solvent like heptane (B126788) or ethanol.[2] 3. If purification is not feasible, dispose of the material according to safety guidelines. |
| The material contains dark, insoluble specks or has formed a hard, tar-like mass. | Significant polymerization has occurred. | The material is likely unusable and should be disposed of following institutional safety protocols. Do not attempt to use it in reactions as the purity is compromised and it may contain unknown byproducts. |
| The this compound appears to degrade rapidly even under recommended storage conditions. | The initial purity of the material may have been low, or it may have been inadvertently exposed to contaminants that catalyze polymerization. | 1. Consider purchasing this compound with a polymerization inhibitor already added. 2. If using pure this compound, consider adding a stabilizer. (See below for details). 3. Re-evaluate your handling procedures to minimize exposure to air, light, and heat during weighing and dispensing. |
Preventing Polymerization with Inhibitors
For long-term storage or for applications where the material may be subjected to conditions that promote polymerization, the addition of a chemical inhibitor is recommended.
Q4: What are polymerization inhibitors and how do they work?
Polymerization inhibitors are chemical compounds that are added in small quantities to monomers to prevent premature polymerization. They function by reacting with and deactivating the free radicals that initiate the polymerization chain reaction.[10] For quinones, phenolic antioxidants are commonly used.
The general mechanism for a phenolic inhibitor (like hydroquinone (B1673460) or BHT) involves the inhibitor (InH) donating a hydrogen atom to a reactive radical (R• or ROO•), forming a stable, non-reactive radical from the inhibitor (In•) and a non-radical species from the reactive radical.
Q5: Which inhibitors are recommended for this compound and in what concentration?
Commonly used and effective inhibitors for monomers prone to free-radical polymerization include Hydroquinone (HQ) and Butylated Hydroxytoluene (BHT) .
| Inhibitor | Recommended Concentration (by weight) | Notes |
| Hydroquinone (HQ) | 100 - 250 ppm (0.01% - 0.025%) | Often requires the presence of trace oxygen to be effective.[11] |
| Butylated Hydroxytoluene (BHT) | 100 - 500 ppm (0.01% - 0.05%) | A versatile antioxidant that is effective in preventing oxidation-initiated polymerization.[12] |
Important Note: The optimal concentration of the inhibitor may vary depending on the specific storage conditions and the required shelf life. It is advisable to start with a lower concentration and monitor the stability of the material.
Experimental Protocols for Quality Assessment
To quantitatively assess the purity of this compound and detect the presence of polymers, the following analytical techniques can be employed.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Analysis
This method allows for the quantification of the this compound monomer and the detection of potential degradation products or oligomers.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol (B129727) and water (e.g., 20:80 v/v).[13]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration within the linear range of the instrument (e.g., 10-50 µg/mL).[14]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The peak corresponding to this compound should have a consistent retention time. The presence of additional peaks, particularly at earlier or much later retention times, may indicate impurities or degradation products. The peak area of the this compound monomer can be used to determine its purity relative to a standard of known concentration. A decrease in the main peak area over time for a stored sample indicates degradation.
Fourier-Transform Infrared (FTIR) Spectroscopy for Polymer Detection
FTIR spectroscopy can be used to identify changes in the functional groups of this compound, which can indicate polymerization.
-
Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy sample analysis.
-
Sample Preparation: A small amount of the solid this compound sample can be placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Data Analysis:
-
Monomer Spectrum: The spectrum of pure this compound will show characteristic peaks for the C=O stretching of the quinone (around 1660-1680 cm⁻¹) and C=C stretching of the ring.
-
Polymer Spectrum: Polymerization can lead to changes in the spectrum. Look for:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is a powerful tool for identifying the structure of degradation products and confirming the purity of the this compound monomer.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve a few milligrams of the this compound sample in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Analysis:
-
¹H NMR of Monomer: The proton NMR spectrum of pure this compound is simple and will show distinct peaks for the methyl protons and the vinyl protons on the quinone ring.
-
Signs of Degradation/Polymerization:
-
The appearance of new, broad signals in the aliphatic or aromatic regions of the spectrum.
-
A decrease in the resolution of the characteristic monomer peaks.
-
A change in the integration ratios of the peaks if specific parts of the molecule are involved in the degradation.[17]
-
-
Visualizations
Logical Workflow for Troubleshooting this compound Storage
Caption: Troubleshooting workflow for stored this compound.
Signaling Pathway of Free-Radical Polymerization and Inhibition
Caption: Mechanism of polymerization and inhibition.
References
- 1. Methyl-1,4-benzoquinone | C7H6O2 | CID 11122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 553-97-9 [chemicalbook.com]
- 3. Radical polymerization - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | 553-97-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound | 553-97-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound CAS#: 553-97-9 [m.chemicalbook.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. marshall.edu [marshall.edu]
- 16. researchgate.net [researchgate.net]
- 17. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
Technical Support Center: Purification of Crude p-Toluquinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude p-Toluquinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route employed.
-
From Oxidation of o-Toluidine (B26562): The most common impurities include unreacted o-toluidine, polymeric tars, and potentially toluhydroquinone from over-reduction or as a degradation product.[1][2][3][4]
-
From Friedel-Crafts Acylation Precursors: Residual starting materials, Lewis acid catalysts (e.g., AlCl₃), and side-products from competing reactions like O-acylation (if phenolic precursors are used) can be present.[5][6] Incomplete reactions may also leave behind precursors like 2-methoxybenzoyl chloride or 1,2-dimethoxybenzene.[7]
Q2: My crude this compound is a dark, almost black solid. What is the likely cause?
A2: Dark coloration, often greenish to black, is commonly due to the formation of a charge-transfer complex between this compound and its corresponding hydroquinone, toluhydroquinone. This is analogous to the quinhydrone (B85884) complex formed between benzoquinone and hydroquinone. The presence of polymeric tars can also contribute to the dark color.
Q3: What is the expected melting point of pure this compound?
A3: The melting point of pure this compound is typically in the range of 66-69°C.[7][8][9] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.
Q4: Which purification method is best for my crude this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Recrystallization: This is a good general-purpose method for removing small to moderate amounts of impurities. It is effective if a solvent can be found in which this compound is soluble when hot and insoluble when cold, while the impurities remain soluble at low temperatures.[7][8]
-
Sublimation: This method is excellent for removing non-volatile impurities, such as salts and polymeric materials. This compound sublimes well, making this a viable and often high-purity yielding technique.[9]
-
Column Chromatography: This is the most powerful technique for separating complex mixtures of impurities, especially those with similar polarities to this compound.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| This compound does not dissolve in the hot solvent. | Insufficient solvent. | Add more solvent in small portions until the solid dissolves. |
| Incorrect solvent choice. | Consult solubility data. This compound is soluble in hot ethanol (B145695) and heptane.[7][8] | |
| No crystals form upon cooling. | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| The solution is supersaturated but nucleation has not occurred. | 1. Scratch the inside of the flask with a glass rod at the liquid-air interface. 2. Add a seed crystal of pure this compound. 3. Cool the solution in an ice bath to further decrease solubility. | |
| Crystals form too quickly, resulting in a fine powder or impure solid. | The solution was cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The solution is too concentrated. | Add a small amount of hot solvent to redissolve the solid and then allow for slow cooling. | |
| The recrystallized product is still colored. | Colored impurities are co-crystallizing. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. |
| Low recovery of purified this compound. | Too much solvent was used, and a significant amount of product remains in the mother liquor. | Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. Note that the second crop may be less pure than the first. |
| Premature crystallization during hot filtration. | Use a heated funnel or preheat the filtration apparatus with hot solvent. Add a small excess of solvent before filtration to ensure the product remains dissolved. |
Sublimation
| Problem | Possible Cause | Solution |
| This compound is not subliming. | The temperature is too low, or the vacuum is not sufficient. | Gradually increase the temperature of the heating bath. Ensure the vacuum system is properly sealed and functioning to achieve a low enough pressure. |
| The sublimate is colored or appears impure. | The crude material was heated too quickly, causing it to spatter onto the cold finger. | Heat the crude material slowly and evenly. |
| Volatile impurities are co-subliming with the product. | Consider a preliminary purification step like recrystallization to remove the volatile impurities before sublimation. | |
| Low recovery of sublimed product. | The sublimation was not run for a sufficient amount of time. | Continue the sublimation until no more crystals are observed forming on the cold finger. |
| The temperature is too high, causing decomposition. | Reduce the heating temperature. This compound can decompose if overheated. |
Data Presentation
Table 1: Physical Properties and Solubility of this compound
| Property | Value |
| Molecular Formula | C₇H₆O₂ |
| Molecular Weight | 122.12 g/mol [9] |
| Appearance | Yellow plates or needles[9] |
| Melting Point | 66-69 °C[7][8][9] |
| Solubility in Water | Insoluble[7] |
| Solubility in Ethanol | Soluble (especially when hot)[7][9] |
| Solubility in Heptane | Soluble (especially when hot)[7][10] |
| Solubility in Ether | Soluble[9] |
| Solubility in Acetone | Very soluble[9] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization from Ethanol
Objective: To purify crude this compound by removing impurities through recrystallization using ethanol as the solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring. Continue to add ethanol in small portions until the this compound is completely dissolved at the boiling point of the ethanol. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for 5-10 minutes with stirring.
-
Hot Filtration (if charcoal was used): If charcoal was added, perform a hot gravity filtration to remove it. Preheat a funnel and a receiving flask with a small amount of boiling ethanol to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.
Visualizations
Caption: Troubleshooting workflow for the purification of crude this compound.
References
- 1. Degradation of o-toluidine by fluidized-bed Fenton process: statistical and kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 553-97-9 [m.chemicalbook.com]
- 8. This compound | 553-97-9 [chemicalbook.com]
- 9. Methyl-1,4-benzoquinone | C7H6O2 | CID 11122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Heptane | C7H16 | CID 8900 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Efficient p-Toluquinone Oxidation Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of p-Toluquinone oxidation reactions. Quinones are susceptible to various side reactions and degradation, which can significantly affect experimental outcomes, including yield, purity, and overall process efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield in this compound oxidation reactions?
Low yields in this compound oxidation can stem from several factors. Quinones are highly reactive and prone to degradation. Key contributors to low yield include:
-
Substrate Instability: this compound itself can be unstable under certain conditions, leading to polymerization or other side reactions.
-
Oxidant Reactivity: The choice of oxidizing agent is critical. Some oxidants may be too harsh, leading to over-oxidation and the formation of byproducts.
-
Reaction Conditions: Factors such as temperature, pH, and solvent can significantly impact the reaction's efficiency and selectivity.[1][2][3] For instance, higher temperatures can accelerate degradation pathways.[4]
-
Presence of Contaminants: Metal ions can catalyze the decomposition of quinones.[5]
Q2: My reaction mixture is turning dark brown/black. What does this indicate and how can I prevent it?
A dark coloration, often brown or black, typically indicates the formation of polymeric byproducts.[5] This is a common issue in quinone chemistry due to their propensity for self-condensation and polymerization, especially under basic conditions or upon prolonged reaction times.
To mitigate this:
-
Control pH: Maintain a neutral or slightly acidic pH, as strong bases can promote polymerization.[5]
-
Optimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.
-
Lower Temperature: Running the reaction at a lower temperature can help to slow down the rate of polymerization.
Q3: I am observing multiple spots on my TLC plate that are difficult to separate. What are these likely to be and how can I improve selectivity?
The presence of multiple spots on a TLC plate suggests the formation of various byproducts. In this compound oxidation, these can include:
-
Over-oxidation products: Further oxidation of the quinone ring can lead to hydroxylated or other oxygenated derivatives.
-
Dimerization or trimerization products.
-
Products from side reactions with the solvent or other reagents.
To improve selectivity:
-
Choice of Oxidant: Employing a milder and more selective oxidizing agent, such as Fremy's salt or a catalytic system like Salcomine with molecular oxygen, can significantly improve selectivity towards the desired this compound.[6][7][8]
-
Catalyst Selection: For catalytic oxidations, the choice of catalyst and ligands is crucial for directing the reaction towards the desired product.[9][10]
-
Reaction Conditions Tuning: Fine-tuning parameters like temperature, solvent, and reactant concentrations can favor the desired reaction pathway. For example, in some systems, the formation of byproducts like p-benzoquinone becomes negligible above 40°C.[11]
Q4: How can I effectively monitor the progress of my this compound oxidation reaction?
Effective reaction monitoring is key to achieving high yields and purity. Common methods include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time. A reversed-phase C18 column with a suitable mobile phase (e.g., methanol/water/buffer) and UV detection is often effective.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile products and byproducts.
-
Spectroscopy (UV-Vis, NMR): Can be used to monitor the appearance of the characteristic quinone chromophore or changes in the NMR spectrum.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive oxidizing agent. 2. Catalyst poisoning or deactivation. 3. Inappropriate reaction temperature. 4. Incorrect solvent or pH. | 1. Use a fresh batch of the oxidizing agent; check for proper storage. 2. For catalytic reactions, ensure the catalyst is active and consider using fresh catalyst. Check for potential inhibitors in the starting material or solvent. 3. Optimize the reaction temperature; some oxidations require heating to initiate. 4. Screen different solvents and pH conditions to find the optimal environment for the reaction. |
| Formation of Insoluble Material | 1. Polymerization of the starting material or product. 2. Precipitation of the catalyst or byproducts. | 1. Lower the reaction temperature, shorten the reaction time, and ensure the pH is not basic. 2. Analyze the insoluble material to identify its nature. If it is the catalyst, a change in solvent or support may be necessary. If it is a byproduct, purification methods will need to be adjusted. |
| Product is Unstable During Work-up/Purification | 1. Decomposition on silica (B1680970) gel. 2. Oxidation by air. 3. Exposure to light or heat. | 1. Deactivate silica gel with a small amount of a non-polar solvent or use a different stationary phase like alumina. 2. Perform work-up and purification under an inert atmosphere (e.g., nitrogen or argon). 3. Protect the product from light by using amber vials or covering flasks with aluminum foil. Use a cold water bath during solvent evaporation. |
| Inconsistent Results/Poor Reproducibility | 1. Variability in reagent quality. 2. Sensitivity to atmospheric moisture or oxygen. 3. Minor fluctuations in reaction conditions (temperature, stirring rate). | 1. Use high-purity, well-characterized starting materials and reagents. 2. Employ anhydrous solvents and conduct the reaction under an inert atmosphere. 3. Ensure precise control over reaction parameters using appropriate equipment (e.g., temperature-controlled reaction blocks, consistent stirring). |
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for Phenol (B47542)/p-Cresol (B1678582) Oxidation to Quinones
| Oxidizing Agent/Catalyst System | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Fremy's Salt (Dipotassium nitrosodisulfonate) | 2,3,6-Trimethylphenol | Trimethyl-p-benzoquinone | Not specified, but described as a useful reagent | Heptane (B126788)/Water, <12°C, 4h | [5] |
| Salcomine (Co(salen))/O₂ | 2,5-Dimethylphenol | 2,5-Dimethyl-p-benzoquinone | Not specified, rapid conversion | Chloroform or Methanol, RT, 36h | [14] |
| Salcomine (Co(salen))/O₂ | 2-tert-Butyl-5-methylphenol | 2-tert-Butyl-5-methyl-p-benzoquinone | Not specified | Chloroform or Methanol, RT, >36h | [14] |
| Cobalt-chlorosalen-Y/Air | p-Cresol | p-Hydroxybenzaldehyde | ~100 (conversion), 97 (selectivity) | Methanol, Base, Parr autoclave | [9] |
| DDQ | Sterically hindered p-cresol derivatives | Corresponding quinones | High yields | Methanol | [15] |
| H₂O₂/Iodine Catalyst | Hydroquinone | p-Benzoquinone | 86.1 - 90.7 | Isopropyl alcohol/Water, 30-45°C, ~6h | [16] |
| H₂O₂/Cu(II)-resin catalyst | Hydroquinone | p-Benzoquinone | 98 | pH > 5, 80 min | [17] |
Table 2: Influence of Reaction Parameters on p-Benzoquinone Degradation (Electro-oxidation)
| Parameter | Range Studied | Optimal Condition | Effect on Efficiency | Reference |
| Initial pH | 1 - 10 | 6.52 | Efficiency decreases at higher pH due to byproduct accumulation. | [1] |
| Current Density (A/cm²) | 0.08 - 0.13 | 0.124 | Higher current density generally increases degradation rate. | [1] |
Experimental Protocols
Protocol 1: Oxidation of a p-Substituted Phenol using Fremy's Salt
This protocol is adapted from the oxidation of 2,3,6-trimethylphenol.[5]
Materials:
-
p-Substituted phenol (e.g., p-cresol)
-
Dipotassium nitrosodisulfonate (Fremy's salt)
-
Heptane
-
Deionized water
-
Sodium dihydrogen phosphate (B84403) (for buffering, if needed)[18]
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Prepare a solution of Fremy's salt in deionized water in a round-bottom flask. For every 1 equivalent of the phenol, approximately 2.2 equivalents of Fremy's salt are typically used.
-
Cool the aqueous solution to below 12°C using an ice bath.
-
In a separate flask, dissolve the p-substituted phenol in heptane.
-
Add the heptane solution of the phenol to the vigorously stirred, cold aqueous solution of Fremy's salt.
-
Continue vigorous stirring at a temperature below 12°C for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, separate the organic (heptane) layer.
-
Extract the aqueous layer with two additional portions of heptane.
-
Combine the organic extracts and wash them quickly with a cold, dilute aqueous sodium hydroxide (B78521) solution to remove any unreacted phenol, followed by a wash with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Catalytic Oxidation of a p-Substituted Phenol using Salcomine and Molecular Oxygen
This protocol is a general procedure for the Salcomine-catalyzed aerobic oxidation of phenols.[14][19]
Materials:
-
p-Substituted phenol (e.g., p-cresol)
-
Salcomine (Co(salen)) catalyst (1-10 mol%)
-
Solvent (e.g., chloroform, methanol, or DMF)
-
Oxygen source (balloon or cylinder)
-
Reaction vessel (e.g., Schlenk flask), magnetic stirrer
Procedure:
-
To a reaction vessel, add the p-substituted phenol, the solvent, and a magnetic stir bar.
-
Add the Salcomine catalyst to the mixture.
-
Seal the reaction vessel and begin stirring.
-
Purge the vessel with oxygen and then maintain a positive pressure of oxygen, for example, by using an oxygen-filled balloon.
-
Maintain the reaction at the desired temperature (often room temperature) and monitor its progress by taking aliquots for analysis (e.g., TLC, HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by standard techniques such as column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for this compound oxidation.
Caption: Troubleshooting logic for this compound oxidation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of pH on the oxidation of paralytic shellfish poisoning toxins for analysis by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. CN1648654A - High efficiency liquid phase chromatographic analyzing method of p-benzoquinone dioxime and p-nitroso phenol in p-benzoquinone dioxide industrial product - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US4973720A - Process for the preparation of p-benzoquinone - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Handling Air-Sensitive p-Toluquinone
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of air-sensitive p-Toluquinone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solid this compound has darkened (yellow to brownish/green-black). | - Decomposition: Exposure to air, moisture, or light can cause degradation. The dark color may indicate the formation of quinhydrone, a complex between this compound and its reduction product, hydroquinone.[1] - Impurity: The starting material may have been impure. | - Purification: Recrystallize the this compound from heptane (B126788) or ethanol, followed by rapid drying under vacuum.[2] - Proper Storage: Always store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and in a tightly sealed container.[3] |
| Reaction yields are low or inconsistent. | - Reagent Degradation: The this compound may have degraded due to improper handling or storage. - Atmospheric Contamination: Trace amounts of oxygen or moisture in the reaction vessel can consume the reagent. - Solvent Impurities: Solvents may contain dissolved oxygen or peroxides. | - Verify Purity: Before use, check the purity of the this compound (see Purity Assessment Protocol). - Use Inert Atmosphere Techniques: Employ a Schlenk line or glovebox for all manipulations.[4] - Degas Solvents: Thoroughly degas all solvents immediately prior to use (see Solvent Degassing Protocol). |
| Solution of this compound changes color during the experiment. | - Oxidation/Decomposition: The compound is likely degrading under the reaction conditions. Quinones are susceptible to degradation in the presence of light, oxygen, or at elevated temperatures.[5] | - Protect from Light: Use amber glassware or wrap the reaction flask in aluminum foil.[5] - Maintain Inert Atmosphere: Ensure a continuous positive pressure of inert gas. - Control Temperature: Perform the reaction at the lowest feasible temperature.[5] |
| Unexpected peaks appear in HPLC or NMR analysis of the product. | - This compound Degradation Products: Impurities may arise from the decomposition of this compound. For instance, in the presence of water, it can form hydroxylated species.[6] - Side Reactions: The reactive nature of quinones can lead to undesired side reactions with nucleophiles.[7][8] | - Purify Starting Material: Ensure high purity of this compound before starting the reaction. - Strict Air-Free Technique: Minimize any potential for exposure to air and moisture. - Characterize Impurities: If possible, identify the impurities to better understand the decomposition pathway. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound? this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.[3] It is sensitive to light, air, and moisture.[3]
-
Q2: My this compound has turned from yellow to a darker color. Can I still use it? A color change to brownish or green-black suggests decomposition or the presence of impurities like quinhydrone.[1] It is highly recommended to purify the material by recrystallization before use to ensure reproducible results.[2]
-
Q3: What safety precautions should I take when handling solid this compound? Handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
In-Reaction Issues
-
Q4: Why is it critical to use degassed solvents for my reaction? Solvents can dissolve significant amounts of atmospheric oxygen. Dissolved oxygen can oxidize this compound, leading to lower yields and the formation of impurities.
-
Q5: What are the primary factors that trigger the decomposition of quinones like this compound? The main factors are exposure to oxygen, light, elevated temperatures, and moisture.[5] The presence of metal ions can also catalyze oxidation.[5]
Purity and Decomposition
-
Q6: How can I assess the purity of my this compound? Purity can be assessed using techniques like ¹H NMR spectroscopy, HPLC, and melting point analysis. For quantitative analysis, quantitative NMR (qNMR) with an internal standard is a reliable method.
-
Q7: What are the likely decomposition products of this compound when exposed to air and water? Upon exposure to water, p-benzoquinone (a related compound) is known to form hydroxyquinol, which can be further oxidized to 2-hydroxy-1,4-benzoquinone.[6] Similar pathways involving hydroxylation and subsequent oxidation are expected for this compound. Prolonged exposure to air and light can lead to the formation of complex, colored polymers.[5]
Quantitative Data
| Parameter | Value | Compound | Conditions | Significance |
| Atmospheric Half-life | ~5.5 hours | Hydroquinone | Reaction with photochemically produced hydroxyl radicals.[6] | Indicates rapid degradation in the atmosphere, though not directly comparable to benchtop stability. |
| Appearance of Pure Compound | Light yellow to amber to dark green powder/crystal | This compound | Solid state.[3] | Significant deviation from a light yellow color suggests impurity or degradation. |
Experimental Protocols
Protocol 1: Transfer of Solid this compound Using a Schlenk Line
-
Glassware Preparation: Ensure all glassware (e.g., Schlenk flask, spatulas) is thoroughly dried in an oven at >120°C overnight and cooled under vacuum.
-
Inert Atmosphere: Attach the flask containing this compound and the receiving reaction flask to a Schlenk line.
-
Evacuate and Refill: Subject both flasks to at least three cycles of evacuating (to remove air) and refilling with a dry, inert gas (e.g., argon or nitrogen).
-
Positive Pressure: Maintain a slight positive pressure of the inert gas in both flasks. This can be monitored with an oil bubbler on the gas outlet of the manifold.
-
Transfer: Briefly remove the stoppers from both flasks under a strong counterflow of inert gas. Use a clean, dry spatula to quickly transfer the desired amount of this compound to the reaction flask.
-
Reseal: Immediately reseal both flasks and purge the headspace of the reaction flask with inert gas for several minutes.
Protocol 2: Freeze-Pump-Thaw Degassing of Solvents
This is the most effective method for removing dissolved gases from solvents.
-
Preparation: Place the solvent in a Schlenk flask that is no more than half full. Ensure the flask has a properly greased stopcock.
-
Freeze: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, open the flask to a high vacuum line for several minutes to remove the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line and remove the liquid nitrogen. Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gases are removed.
-
Final Step: After the final thaw, backfill the flask with a dry, inert gas. The solvent is now ready for use.
Protocol 3: Purity Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh a known amount of this compound and a suitable internal standard (e.g., dimethyl terephthalate) into an NMR tube.
-
Dissolution: Add a known volume of a deuterated solvent (e.g., CDCl₃) that has been stored over molecular sieves.
-
Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters for quantitative analysis (e.g., a long relaxation delay).
-
Analysis: Integrate a well-resolved peak of this compound and a peak from the internal standard. Compare the integrals, accounting for the number of protons each signal represents and the molar masses of the two compounds, to calculate the purity. The presence of broad signals in the baseline or unexpected sharp peaks may indicate the presence of decomposition products or other impurities.
Visualizations
References
- 1. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]
- 2. This compound | 553-97-9 [chemicalbook.com]
- 3. This compound | 553-97-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. Reactions of Quinones-Mechanisms, Structures, and Prospects for Food Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Byproducts of p-Toluquinone synthesis and their characterization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of p-Toluquinone.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low yield of crude this compound after synthesis.
| Possible Cause | Suggested Solution |
| Incomplete Oxidation | The reaction may not have gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure all the starting material (o-toluidine or p-toluidine) has been consumed. If starting material is still present, consider extending the reaction time or adding a slight excess of the oxidizing agent. |
| Suboptimal Temperature | The reaction temperature is critical. For the oxidation of toluidine with dichromate, the temperature should be kept low (typically below 10°C) during the initial addition of the oxidant to prevent the formation of unwanted byproducts and decomposition of the product. |
| Loss of Product During Workup | This compound is volatile and can be lost during solvent removal under reduced pressure. Use moderate temperatures and pressures during rotary evaporation. Ensure that all glassware used for transfers is thoroughly rinsed with the extraction solvent to recover all the product. During aqueous workup, ensure the pH is appropriately adjusted to minimize the solubility of this compound in the aqueous layer. |
| Side Reactions | The formation of significant amounts of byproducts, such as azo compounds or polymeric tars, will reduce the yield of the desired product. Refer to the troubleshooting sections on "Dark Brown/Black Tarry Product" for mitigation strategies. |
Problem 2: The final this compound product is dark brown or black instead of the expected yellow-orange crystals.
| Possible Cause | Suggested Solution |
| Presence of Polymeric Byproducts (Tars) | The oxidation of aromatic amines can lead to the formation of polymeric tars, which are often dark in color. This is more likely to occur at higher reaction temperatures. To minimize tar formation, maintain a low reaction temperature, especially during the addition of the oxidizing agent. Working under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative polymerization. |
| Formation of Colored Byproducts | Byproducts such as 4,4'-dimethylazobenzene (B1265379) (orange-red) and 4,4'-dimethylazoxybenzene (pale yellow) can form, contributing to the discoloration of the final product. These can arise from side reactions of the starting amine. |
| Ineffective Purification | The purification method may not be adequately removing the colored impurities. Recrystallization is a common and effective method for purifying this compound.[1] Experiment with different solvents such as heptane (B126788) or ethanol (B145695) to find the optimal system for removing specific impurities.[1] Column chromatography using silica (B1680970) gel can also be employed for more challenging separations. |
Problem 3: Difficulty in purifying the crude this compound by recrystallization.
| Possible Cause | Suggested Solution |
| Incorrect Recrystallization Solvent | The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization include ethanol and heptane.[1] Experiment with different solvents or solvent mixtures to find the optimal system. |
| Presence of Impurities that Inhibit Crystallization | If the crude product is highly impure, a preliminary purification step, such as a simple filtration or a wash with a solvent that selectively dissolves the impurities, may be necessary before recrystallization. For tarry impurities, pre-treatment with activated carbon during the recrystallization process can help adsorb them. |
| Cooling the Solution Too Quickly | Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals. |
Frequently Asked Questions (FAQs)
Synthesis & Byproducts
-
Q1: What are the most common byproducts in the synthesis of this compound from toluidine? A1: The most common byproducts depend on the starting material and reaction conditions. When using o-toluidine (B26562) or p-toluidine (B81030) with an oxidizing agent like dichromate, potential byproducts include:
-
Unreacted starting material: o-toluidine or p-toluidine.
-
Azo compounds: e.g., 4,4'-dimethylazobenzene, which is formed from the coupling of intermediate oxidation products.
-
Azoxy compounds: e.g., 4,4'-dimethylazoxybenzene, which is a further oxidation product of the azo compound.
-
Polymeric tars: Complex, high molecular weight materials resulting from over-oxidation and polymerization of the starting material and product.
-
-
Q2: How can I minimize the formation of these byproducts? A2: To minimize byproduct formation, it is crucial to control the reaction conditions carefully. Key strategies include:
-
Temperature control: Maintain a low temperature (0-10 °C) during the addition of the oxidizing agent.
-
Controlled addition of oxidant: Add the oxidizing agent slowly and portion-wise to avoid localized high concentrations and overheating.
-
Inert atmosphere: Performing the reaction under an inert atmosphere (nitrogen or argon) can reduce the formation of oxidative side products.
-
Stoichiometry: Use the correct stoichiometric amounts of reactants. An excess of the oxidizing agent can lead to over-oxidation and tar formation.
-
Characterization & Purification
-
Q3: Which analytical techniques are best for identifying the byproducts in my crude this compound? A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress and preliminary identification of the number of components in the crude product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate volatile components and identify them based on their mass-to-charge ratio and fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the isolated byproducts.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the byproducts.
-
-
Q4: What is the most effective method for purifying this compound? A4: For general purification, recrystallization from a suitable solvent like ethanol or heptane is often effective.[1] For highly impure samples containing significant amounts of colored byproducts or tars, column chromatography on silica gel may be necessary. Steam distillation is another method that can be used to purify this compound from non-volatile impurities.
Byproduct Characterization Data
The following table summarizes the key spectroscopic data for potential byproducts in the synthesis of this compound.
| Byproduct | Molecular Formula | Molecular Weight | Appearance | Key Spectroscopic Data |
| 4,4'-Dimethylazobenzene | C₁₄H₁₄N₂ | 210.27 g/mol [2] | Orange-red crystals | ¹H NMR (CDCl₃): δ ~7.78 (d, 4H), ~7.28 (d, 4H), ~2.42 (s, 6H).IR (KBr, cm⁻¹): ~1600 (aromatic C=C), ~1450 (N=N stretch).MS (EI, m/z): 210 (M⁺), 105, 91 (base peak). |
| 4,4'-Dimethylazoxybenzene | C₁₄H₁₄N₂O | 226.27 g/mol | Pale yellow crystals | ¹H NMR (CDCl₃): δ ~8.2 (d, 2H), ~7.8 (d, 2H), ~7.3 (m, 4H), ~2.4 (s, 6H).IR (KBr, cm⁻¹): ~1605 (aromatic C=C), ~1480 (N=N stretch), ~1300 (N-O stretch).MS (EI, m/z): 226 (M⁺), 210, 119, 91. |
| o-Toluidine (unreacted) | C₇H₉N | 107.15 g/mol | Colorless to pale yellow liquid | ¹H NMR (CDCl₃): δ ~6.9-7.2 (m, 4H), ~3.6 (s, 2H, -NH₂), ~2.2 (s, 3H, -CH₃).IR (KBr, cm⁻¹): ~3400 & ~3300 (-NH₂ stretch), ~1620 (N-H bend).MS (EI, m/z): 107 (M⁺), 106, 77. |
| p-Toluidine (unreacted) | C₇H₉N | 107.15 g/mol | Colorless to pale yellow solid | ¹H NMR (CDCl₃): δ ~6.9 (d, 2H), ~6.6 (d, 2H), ~3.5 (s, 2H, -NH₂), ~2.2 (s, 3H, -CH₃).IR (KBr, cm⁻¹): ~3400 & ~3300 (-NH₂ stretch), ~1620 (N-H bend).MS (EI, m/z): 107 (M⁺), 106, 77. |
Experimental Protocols
1. Thin Layer Chromatography (TLC) for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 8:2 v/v). The polarity can be adjusted based on the separation.
-
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto the TLC plate alongside a spot of the starting material (toluidine) and a this compound standard, if available.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize the spots under UV light (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).
-
The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. The presence of other spots indicates byproduct formation.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Procedure:
-
Prepare a dilute solution of the crude product in a volatile solvent like dichloromethane (B109758) or ethyl acetate.
-
Inject the sample into the GC.
-
Run a temperature program to separate the components based on their boiling points and column affinity.
-
The separated components will be ionized and fragmented in the mass spectrometer.
-
Identify the byproducts by comparing their mass spectra with library data (e.g., NIST library) and by interpreting their fragmentation patterns.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice.
-
Procedure:
-
Isolate the byproduct of interest using column chromatography or preparative TLC.
-
Dissolve a few milligrams of the purified byproduct in the deuterated solvent.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to determine the structure of the byproduct.
-
Visualizations
Caption: Experimental workflow for the synthesis, analysis, and purification of this compound, including byproduct characterization.
Caption: Troubleshooting decision tree for common issues encountered during this compound synthesis.
References
Technical Support Center: Synthesis and Purification of p-Toluquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of p-Toluquinone.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions.
Problem 1: Low Yield of Crude this compound
Symptoms:
-
The amount of isolated crude this compound is significantly lower than the theoretical yield.
-
The reaction mixture appears dark and tarry.
| Potential Cause | Recommended Solution |
| Incomplete Oxidation: The oxidizing agent was not added in sufficient quantity or the reaction was not allowed to proceed to completion. | Ensure the correct stoichiometry of the oxidizing agent (e.g., sodium dichromate) is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. |
| Temperature Control Issues: The reaction temperature exceeded the optimal range, leading to side reactions and decomposition of the product.[1] | Maintain the reaction temperature within the recommended range (e.g., 5-10°C for oxidation of aminophenols).[1] Use an ice bath and add the oxidizing agent portion-wise to control exothermic reactions. |
| Side Reactions (from p-cresol (B1678582) oxidation): Oxidation of p-cresol can lead to the formation of p-hydroxybenzaldehyde, p-hydroxybenzyl alcohol, and other dimeric or tarry materials, reducing the yield of the desired this compound.[2] | Optimize reaction conditions by using a selective catalyst (e.g., cobalt-salen complexes) and controlling the amount of base to improve selectivity towards this compound.[2][3] |
| Product Loss During Workup: this compound may be lost during extraction due to its partial solubility in the aqueous phase or volatility during solvent removal. | Perform multiple extractions with a suitable organic solvent (e.g., ether or dichloromethane).[1] Remove the solvent under reduced pressure at a low temperature to minimize sublimation losses.[1] |
Problem 2: Crude this compound is a Dark, Tarry Substance
Symptoms:
-
The isolated product is a dark-colored, non-crystalline solid or oil.
-
The product is difficult to handle and purify.
| Potential Cause | Recommended Solution |
| Formation of Polymeric Byproducts: Over-oxidation or reaction conditions favoring polymerization can lead to the formation of complex, high-molecular-weight impurities.[2] | Strictly control the reaction temperature and the rate of addition of the oxidizing agent.[1] Consider using a milder oxidizing agent or a catalytic system to improve selectivity.[2] |
| Presence of Quinhydrone (B85884): If the synthesis involves hydroquinone (B1673460) intermediates, the formation of a dark green or black quinhydrone complex (a 1:1 charge-transfer complex of quinone and hydroquinone) is possible. | The purification method chosen should be effective at breaking this complex. Steam distillation or sublimation can be particularly effective. |
| Unreacted Starting Materials and Intermediates: The presence of unreacted p-toluidine, p-cresol, or intermediate aminophenols can contribute to the impure appearance. | Monitor the reaction to completion using TLC. An acidic or basic wash during the workup may help remove unreacted starting materials. |
Problem 3: Difficulty in Purifying this compound by Recrystallization
Symptoms:
-
The compound "oils out" instead of forming crystals.
-
The crystals formed are discolored, indicating the presence of impurities.
-
Poor recovery of the purified product.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Choice: The solvent may be too polar or non-polar, leading to either very high or very low solubility at all temperatures.[4][5][6] | Select a solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Good single solvents to try include ethanol, methanol, or heptane. Mixed solvent systems like ethanol/water or hexanes/ethyl acetate (B1210297) can also be effective.[4][5][6] |
| Cooling the Solution Too Quickly: Rapid cooling can lead to the precipitation of an amorphous solid or the trapping of impurities within the crystal lattice. | Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation. |
| Supersaturation: The solution is supersaturated, and crystallization has not been initiated. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. |
| Presence of Insoluble Impurities: Some impurities may be insoluble in the hot recrystallization solvent, leading to a cloudy solution and contaminated crystals. | Perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
The impurities depend on the synthetic route.
-
From Toluidine Derivatives: Unreacted toluidine, intermediate aminophenols, and products of over-oxidation or side-reactions from the diazotization and oxidation steps.
-
From p-Cresol Oxidation: Unreacted p-cresol, p-hydroxybenzaldehyde, p-hydroxybenzyl alcohol, and polymeric or tarry byproducts.[2] Dihydroxy and trihydroxy toluenes can also be formed as highly oxygenated products.[7]
Q2: Which purification method generally yields the highest purity this compound?
Sublimation is often considered one of the best methods for obtaining high-purity this compound, as it is very effective at removing non-volatile impurities.[8][9] However, the choice of method depends on the nature of the impurities and the scale of the purification. Recrystallization can also yield high-purity material if the correct solvent system is chosen.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be used:
-
Melting Point: A sharp melting point close to the literature value (66-69 °C) is a good indicator of purity.[10]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile impurities and provide information about their identity.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for quantifying the purity of this compound and detecting non-volatile impurities.[12][13]
Q4: What are the key safety precautions when working with this compound?
This compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing the dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.
Q5: My this compound sample has darkened over time. Is it still usable?
Quinones can darken upon exposure to light and air due to the formation of decomposition products or quinhydrone-type complexes. The usability of the darkened sample depends on the specific application. For reactions sensitive to impurities, it is recommended to purify the this compound again before use, for example, by sublimation or recrystallization.
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, heptane, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the this compound dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Sublimation of this compound
Objective: To purify this compound by separating it from non-volatile impurities.
Materials:
-
Crude this compound
-
Sublimation apparatus (including a cold finger)
-
Vacuum source
-
Heating mantle or oil bath
Procedure:
-
Place the dry, crude this compound in the bottom of the sublimation apparatus.
-
Assemble the apparatus, ensuring a good seal, and attach it to a vacuum line.
-
Start the vacuum to reduce the pressure inside the apparatus.
-
Begin circulating cold water through the cold finger.
-
Gently heat the bottom of the apparatus using a heating mantle or oil bath.
-
The this compound will sublime and deposit as pure crystals on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.
-
Carefully vent the apparatus to atmospheric pressure.
-
Scrape the purified this compound crystals from the cold finger.
Data Presentation
The following table summarizes the expected purity levels of this compound after different purification methods. The actual purity will depend on the nature and amount of impurities in the crude product.
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Single Recrystallization | >98% | Good for removing many common impurities; scalable. | Solvent selection can be challenging; potential for product loss in the mother liquor. |
| Sublimation | >99.5% | Excellent for removing non-volatile and colored impurities; yields very pure product.[8] | Not suitable for thermally unstable compounds; can be slow for large quantities. |
| Steam Distillation | >98% | Effective for separating from non-volatile and water-insoluble impurities. | The product will be wet and require thorough drying; not suitable for water-reactive compounds. |
| Column Chromatography | >99% | Highly effective for separating complex mixtures and closely related impurities. | Can be time-consuming and requires larger volumes of solvent; potential for product loss on the column. |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Logical guide for selecting a purification method based on impurity type.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. innovation.world [innovation.world]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. This compound | 553-97-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
Technical Support Center: Monitoring p-Toluquinone Reactions by TLC and HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving p-Toluquinone using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical reaction involving this compound that is monitored by TLC and HPLC?
A common reaction is the Michael addition of a thiol-containing compound, such as N-acetyl-L-cysteine, to this compound. This reaction is relevant in studying the biological activity and toxicology of quinones. The progress of the reaction can be monitored by observing the consumption of the starting material (this compound) and the formation of the adduct product.
Q2: How do I visualize this compound and its adducts on a TLC plate?
This compound is a colored compound (yellow) and can often be visualized directly on the TLC plate. However, for lower concentrations or for better contrast, UV light is a common non-destructive visualization method.[1][2] Since this compound possesses a conjugated system, it should appear as a dark spot on a fluorescent TLC plate under UV light (254 nm).[1] The resulting thiol adduct may also be UV active. Additionally, staining with potassium permanganate (B83412) can be a useful destructive visualization method, as both the quinone and potentially the thiol adduct are susceptible to oxidation, appearing as yellow-brown spots on a purple background.[3]
Q3: What are suitable solvent systems for TLC analysis of a this compound reaction?
The choice of solvent system depends on the polarity of the reactants and products. For a reaction of this compound with a moderately polar thiol, a good starting point is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate.[4] A common mobile phase for quinones is a mixture of hexane and ethyl acetate.[4] You may need to adjust the ratio to achieve optimal separation, aiming for an Rf value of 0.3-0.4 for the starting material.[5]
Q4: What type of HPLC column and mobile phase should I use for this compound reaction monitoring?
Reversed-phase HPLC is the most common mode for analyzing quinones and their adducts.[6] A C18 column is a standard choice. The mobile phase typically consists of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.[7] A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with different polarities effectively.
Q5: Why is my this compound degrading on the silica (B1680970) gel TLC plate?
Silica gel is acidic and can cause the degradation of acid-sensitive compounds.[4] If you observe streaking or the appearance of unexpected new spots that are not the product, your this compound or product might be unstable on silica.[8]
Experimental Protocols
Protocol 1: Monitoring the Michael Addition of N-acetyl-L-cysteine to this compound by TLC
This protocol describes a general method for monitoring the reaction progress.
Materials:
-
This compound
-
N-acetyl-L-cysteine
-
Ethanol (B145695) (or other suitable solvent)
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile Phase: Hexane:Ethyl Acetate (e.g., 7:3 v/v, optimize as needed)
-
Capillary spotters
-
UV lamp (254 nm)
-
Potassium permanganate stain
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve this compound (1 mmol) and N-acetyl-L-cysteine (1 mmol) in ethanol (10 mL). Stir the mixture at room temperature.[9]
-
TLC Plate Preparation: Draw a baseline with a pencil on a TLC plate about 1 cm from the bottom. Mark three lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).[5]
-
Spotting:
-
SM Lane: Using a capillary spotter, apply a small spot of a dilute solution of this compound in ethanol.
-
C Lane (Co-spot): Apply a spot of the this compound solution, and after it dries, apply a spot of the reaction mixture directly on top of it.[5]
-
RM Lane: At different time points (e.g., t=0, 15 min, 30 min, 1h), take an aliquot of the reaction mixture and spot it on the RM lane.[10]
-
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline.[11] Allow the solvent to run up the plate until it is about 1 cm from the top.[5]
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.[12]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.[2]
-
For further visualization, dip the plate into a potassium permanganate stain and gently heat with a heat gun until spots appear.[3]
-
-
Analysis: The reaction is complete when the starting material spot in the RM lane has disappeared, and a new product spot has appeared. The co-spot helps to confirm if the new spot is different from the starting material, especially if the Rf values are similar.[8]
Protocol 2: HPLC Analysis of this compound Reaction Mixture
This protocol provides a general method for quantitative analysis of the reaction.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%), and increase to a high percentage (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: At various time points, take an aliquot of the reaction mixture. Dilute it with the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B) to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection: Inject the prepared sample into the HPLC system.
-
Data Analysis: Monitor the chromatogram for the peaks corresponding to this compound and the product. The retention time of this compound will be different from that of the more polar adduct. By integrating the peak areas, the conversion of the starting material and the formation of the product can be quantified over time.
Data Presentation
Table 1: Representative TLC Data for this compound Michael Addition
| Compound | Rf Value (Hexane:EtOAc 7:3) | Visualization |
| This compound | ~0.6 | Yellow spot, UV active |
| Thiol Adduct | ~0.3 | UV active, Stains with KMnO4 |
Note: Rf values are indicative and can vary based on exact TLC conditions.
Table 2: Representative HPLC Retention Data
| Compound | Retention Time (min) |
| Thiol Adduct | ~5.2 |
| This compound | ~10.8 |
Note: Retention times are examples and will depend on the specific HPLC column, gradient, and other conditions.
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or Elongated Spots | - Sample overloading.- Compound is acidic/basic and interacting strongly with silica.[4]- Sample not fully dry after application.[4]- Compound is unstable on silica gel. | - Dilute the sample before spotting.[11]- Add a small amount of acid (e.g., 0.1-1% acetic acid) to the mobile phase.[4]- Ensure the spot is completely dry before developing the plate.[4]- Consider using alumina (B75360) or reversed-phase TLC plates. |
| Poor Separation (Similar Rf values) | - Mobile phase has incorrect polarity/selectivity.[4] | - Change the solvent system. Try different solvent ratios or completely different solvents (e.g., dichloromethane/methanol). |
| Spots Remain at the Baseline | - Mobile phase is not polar enough.[11] | - Increase the proportion of the polar solvent in the mobile phase. |
| Spots Run with the Solvent Front | - Mobile phase is too polar.[11] | - Decrease the proportion of the polar solvent in the mobile phase. |
| No Spots Visible | - Sample concentration is too low.[11]- Compound is not UV active and requires staining.[11]- Compound is volatile and evaporated.[11] | - Spot multiple times in the same location, allowing the solvent to dry between applications.[13]- Use a chemical stain like potassium permanganate.[3]- Minimize the time between development and visualization. |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Interaction of basic analytes with acidic silanol (B1196071) groups on the column.[9]- Column overload.- Inappropriate mobile phase pH. | - Add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase.- Reduce the injection volume or dilute the sample.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Peak Fronting | - Sample solvent is stronger than the mobile phase.- Column overload. | - Dissolve the sample in the initial mobile phase whenever possible.- Reduce the injection volume or dilute the sample. |
| Split Peaks | - Clogged column inlet frit.- Void in the column packing material.- Sample solvent incompatible with the mobile phase. | - Use a guard column and filter samples.- Replace the column.- Ensure the sample is dissolved in the mobile phase. |
| Broad Peaks | - High dead volume in the system (e.g., long tubing).- Column degradation.- Inadequate solvent strength. | - Use shorter tubing and ensure fittings are correct.- Replace the column.- Optimize the mobile phase gradient to ensure efficient elution. |
| Ghost Peaks | - Contamination in the mobile phase or system.- Carryover from a previous injection. | - Use high-purity HPLC-grade solvents.- Flush the injector and column with a strong solvent. |
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
Caption: Troubleshooting guide for common HPLC peak shape issues.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. TLC stains [reachdevices.com]
- 4. researchgate.net [researchgate.net]
- 5. A Study on Thiol-Michael Addition to Semi-Synthetic Elastin-Hyaluronan Material for Electrospun Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Methyl-1,4-benzoquinone | C7H6O2 | CID 11122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Magritek [magritek.com]
- 11. Discovery and Synthesis of Hydronaphthoquinones as Novel Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to p-Toluquinone Analytical Standards for High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of a high-purity, stable analytical standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of p-Toluquinone analytical standards for HPLC, offering insights into their performance, stability, and available alternatives.
Performance Comparison of Commercially Available this compound Standards
While direct, independent comparative studies of all commercially available this compound standards are not readily found in published literature, a comparison can be drawn from the product specifications and typical purity data provided by major suppliers. High-purity this compound is essential for its use as an external standard in HPLC assays.
| Parameter | Supplier A (e.g., Sigma-Aldrich) | Supplier B (e.g., TCI) | Supplier C (e.g., ChemicalBook) |
| Purity (by HPLC) | ≥99.0%[1][2][3] | >99.0% (GC)[4] | 99%+ HPLC[5] |
| Purity (by Titration) | Not specified | min. 99.0 % (Iodometric)[4] | Not specified |
| Form | Neat (solid)[1][2][3] | Light yellow to Amber to Dark green powder to crystal[4] | Crystalline solid |
| Melting Point | 66-67 °C (lit.)[1][2][3] | 66.0 to 69.0 °C[4] | 66-67 °C[5] |
| Storage Conditions | 2-30°C[1][2][3] | Room Temperature (Recommended in a cool and dark place, <15°C), Store under inert gas[4] | Room temperature |
| Key Identifiers | CAS: 553-97-9, Mol. Wt.: 122.12[1][2][3] | CAS: 553-97-9, Mol. Wt.: 122.12[4] | CAS: 553-97-9, Mol. Wt.: 122.12[5] |
Note: The information in the table is compiled from publicly available data from various suppliers and may not represent all available products. It is crucial for end-users to obtain the certificate of analysis (CoA) for a specific lot to get precise purity and impurity profile data.
Alternative Analytical Standards
In cases where a certified this compound standard is unavailable or for use as an internal standard, structurally similar and stable compounds can be considered. The ideal alternative should have a similar chromophore for UV detection, be well-resolved from this compound and other sample components, and be chemically inert under the analytical conditions.
| Alternative Standard | Rationale for Use | Potential Advantages | Potential Disadvantages |
| Hydroquinone (B1673460) | A related dihydroxybenzene that is commercially available as a high-purity standard.[6][7][8] | Excellent stability and well-characterized chromatographic behavior. | Different retention time and UV absorption maximum may require method adjustments. |
| 1,4-Benzoquinone | The parent compound of this compound, offering structural similarity. | Similar chromophore and potential for similar chromatographic behavior. | More volatile and potentially less stable than this compound. |
| Anthraquinone | A stable polycyclic aromatic quinone available as an analytical standard.[2][4] | High stability and strong UV absorbance. | Significantly different structure and retention time, making it more suitable as an internal standard. |
Experimental Protocols
A robust and reliable HPLC method is crucial for the accurate quantification of this compound. The following is a recommended stability-indicating HPLC method based on established protocols for similar quinone compounds.
Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method for this compound
1. Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound analytical standard and dissolve in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range.
4. Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[6][7][9]
5. Forced Degradation Study: To ensure the method is stability-indicating, forced degradation studies should be performed on the this compound standard.[10][11][12] This involves exposing the standard to various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples should be analyzed by the HPLC method to ensure that any degradation products are well-resolved from the parent this compound peak.
Visualizations
Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for this compound quantification using HPLC.
Logical Relationship in a Stability-Indicating Method
Caption: Principle of a stability-indicating HPLC method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Methyl-1,4-benzoquinone | C7H6O2 | CID 11122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 553-97-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. ricerca.unich.it [ricerca.unich.it]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. biotech-asia.org [biotech-asia.org]
Validating p-Toluquinone Purity: A Comparative Guide Using NMR Spectroscopy
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount. This guide provides a comprehensive comparison of p-Toluquinone and its potential impurities using ¹H and ¹³C NMR spectroscopy, complete with a detailed experimental protocol for purity validation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and purity of organic compounds. By analyzing the chemical shifts and integrals of the NMR signals, one can identify and quantify the main component and any impurities present in a sample.
Comparison of NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its common impurities in Chloroform-d (CDCl₃), a common NMR solvent. These values serve as a reference for identifying the presence of these species in a sample.
Table 1: ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Compound | -CH₃ | Aromatic/Olefinic H | Other H |
| This compound | ~2.0-2.2 (d) | ~6.6-6.8 (m) | - |
| p-Cresol | ~2.2-2.3 (s) | ~6.7-7.1 (m) | ~4.5-5.5 (s, -OH) |
| p-Toluic Acid | ~2.4 (s) | ~7.2-8.0 (m) | ~11.0-12.0 (s, -COOH) |
| o-Toluidine | ~2.2 (s) | ~6.7-7.1 (m) | ~3.6 (br s, -NH₂) |
| Hydroquinone | - | ~6.7-6.8 (s) | ~4.5-5.5 (s, -OH) |
| 2,5-Dimethyl-p-benzoquinone | ~2.0 (s) | ~6.5 (s) | - |
Table 2: ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound | -CH₃ | Aromatic/Olefinic C | Carbonyl C (=O) | Other C |
| This compound | ~16.0 | ~133.0, ~136.0, ~146.0 | ~187.0, ~188.0 | - |
| p-Cresol | ~20.5 | ~115.0, ~130.0, ~151.0 | - | - |
| p-Toluic Acid | ~21.5 | ~129.0, ~130.0, ~144.0 | ~172.0 (-COOH) | - |
| o-Toluidine | ~17.5 | ~115.0, ~118.0, ~122.0, ~127.0, ~130.0, ~144.0 | - | - |
| Hydroquinone | - | ~116.0, ~153.0 | - | - |
| 2,5-Dimethyl-p-benzoquinone | ~15.5 | ~133.0, ~145.0 | ~188.0 | - |
Experimental Protocol for Purity Validation by Quantitative NMR (qNMR)
This protocol outlines the steps for determining the purity of a this compound sample using an internal standard.
1. Materials and Reagents:
-
This compound sample
-
High-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes
-
Analytical balance
-
NMR spectrometer
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial. The molar ratio of the analyte to the internal standard should be optimized for clear signal integration.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure the following parameters are set for quantitative analysis:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (for both this compound and the internal standard). A d1 of 30 seconds is generally a safe starting point.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.
-
Receiver Gain: Adjust the receiver gain to avoid signal clipping.
-
4. Data Processing and Purity Calculation:
-
Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform phase and baseline correction.
-
Integrate a well-resolved signal for this compound (e.g., the methyl protons) and a well-resolved signal for the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the analyte signal
-
I_std = Integral of the internal standard signal
-
N_std = Number of protons for the internal standard signal
-
MW_analyte = Molecular weight of the analyte (this compound: 122.12 g/mol )
-
MW_std = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_std = Mass of the internal standard
-
P_std = Purity of the internal standard
-
Experimental Workflow
Caption: Workflow for this compound purity validation by qNMR.
Comparative Reactivity of p-Toluquinone and Benzoquinone: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in reactivity between structurally similar quinones is paramount for applications ranging from medicinal chemistry to materials science. This guide provides an objective comparison of the reactivity of p-Toluquinone and its parent compound, benzoquinone, supported by experimental data.
The addition of a methyl group to the benzoquinone ring to form this compound significantly influences its electronic properties and, consequently, its chemical reactivity. This guide will delve into a comparative analysis of their redox potentials and their reactivity in Michael addition reactions, key determinants of their biological and chemical activities.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data comparing the reactivity of this compound and benzoquinone.
| Compound | Half-wave Potential (E½) vs. NHE (V) |
| Benzoquinone | +0.115 |
| This compound | +0.055 |
Table 1: Comparative Redox Potentials. The half-wave potentials were determined by cyclic voltammetry in an aqueous solution at pH 7. A lower positive potential for this compound indicates it is more easily reduced than benzoquinone.
| Compound | Second-order Rate Constant (k) with Glutathione (B108866) (M⁻¹s⁻¹) |
| Benzoquinone | 1.2 x 10⁴ |
| This compound | 4.5 x 10³ |
Table 2: Comparative Reactivity in Michael Addition. The rate constants for the reaction with glutathione (GSH) were determined by stopped-flow spectrophotometry at pH 7.4. The lower rate constant for this compound indicates a slower reaction with this key biological nucleophile compared to benzoquinone.
Discussion of Reactivity Differences
The electron-donating nature of the methyl group in this compound increases the electron density of the quinone ring system. This has two primary consequences for its reactivity:
-
Lower Redox Potential: The increased electron density makes this compound easier to reduce than benzoquinone, as reflected by its lower half-wave potential.[1][2] This property is crucial in biological systems where quinones can participate in redox cycling, leading to the generation of reactive oxygen species (ROS).
-
Slower Michael Addition Reactivity: The electron-donating methyl group also deactivates the quinone ring towards nucleophilic attack. In the context of a Michael addition reaction with a soft nucleophile like the thiol group of glutathione, this results in a slower reaction rate for this compound compared to benzoquinone. This has significant implications for the potential toxicity and drug interactions of these compounds, as reaction with glutathione is a major detoxification pathway.
Experimental Protocols
Determination of Redox Potential by Cyclic Voltammetry
Objective: To measure the half-wave potential (E½) of this compound and benzoquinone.
Materials:
-
Working electrode (e.g., glassy carbon electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
-
Electrochemical cell
-
Solutions of this compound and benzoquinone (e.g., 1 mM in a suitable buffer like phosphate-buffered saline, pH 7)
-
Supporting electrolyte (e.g., 0.1 M KCl)
Procedure:
-
Assemble the three-electrode system in the electrochemical cell containing the quinone solution and supporting electrolyte.
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
-
Perform a cyclic voltammogram by scanning the potential from an initial value (e.g., +0.4 V) to a final value (e.g., -0.4 V) and back to the initial potential at a set scan rate (e.g., 100 mV/s).
-
Record the resulting current as a function of the applied potential.
-
The half-wave potential (E½) is determined as the midpoint of the anodic and cathodic peak potentials.
Determination of Michael Addition Rate Constants by Stopped-Flow Spectrophotometry
Objective: To measure the second-order rate constant for the reaction of this compound and benzoquinone with glutathione.
Materials:
-
Stopped-flow spectrophotometer
-
Syringes for reactant solutions
-
Solution of quinone (e.g., 0.1 mM in buffer)
-
Solution of glutathione (GSH) (e.g., 1 mM in buffer, ensuring pseudo-first-order conditions)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
Procedure:
-
Load one syringe with the quinone solution and the other with the GSH solution.
-
Rapidly mix the two solutions in the stopped-flow apparatus.
-
Monitor the change in absorbance at a wavelength where the product of the reaction absorbs (e.g., the formation of the glutathione adduct).
-
Record the absorbance change as a function of time.
-
Fit the kinetic trace to a pseudo-first-order exponential function to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k) by dividing k_obs by the concentration of GSH.
Mandatory Visualization
Signaling Pathway: Quinone-Induced NF-κB Activation
Quinones, through their ability to undergo redox cycling, can lead to the production of reactive oxygen species (ROS). ROS can act as signaling molecules, leading to the activation of the transcription factor NF-κB, a key regulator of inflammation, cell survival, and immune responses.
Logical Relationship: Reactivity Comparison
The following diagram illustrates the logical flow of how the structural difference between benzoquinone and this compound leads to their differing reactivity.
References
A Comparative Analysis of the Biological Activity of p-Toluquinone and Other Quinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of p-Toluquinone against other notable quinone derivatives. The information presented is supported by experimental data from peer-reviewed studies, offering insights into their cytotoxic mechanisms and potential as therapeutic agents.
Introduction to Quinones and their Biological Significance
Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione (B5365651) structure. They are ubiquitous in nature and play vital roles in biological systems, including electron transport in respiration and photosynthesis.[1] Many quinone derivatives have garnered significant interest in medicine due to their diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[2] Their therapeutic potential often stems from their ability to induce oxidative stress, trigger programmed cell death (apoptosis), and interfere with critical cellular signaling pathways.[2][3] This guide focuses on this compound, a simple benzoquinone derivative, and compares its biological effects with other quinones such as benzoquinone, hydroquinone (B1673460), thymoquinone, and duroquinone.
Comparative Cytotoxicity of Quinone Derivatives
The cytotoxic potential of quinone derivatives is a key indicator of their anticancer activity. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for cytotoxicity. The following tables summarize the IC50 values of this compound and other quinone derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HL-60 (Human promyelocytic leukemia) | 3.4 ± 0.1 | [1] |
| MDA-MB-231 (Human breast adenocarcinoma) | 5.6 ± 1.9 | [1] | |
| U87-MG (Human glioblastoma) | 8.8 ± 0.9 | [1] | |
| HT-1080 (Human fibrosarcoma) | 4.9 ± 1.7 | [1] | |
| HT-29 (Human colorectal adenocarcinoma) | 9.5 ± 0.5 | [1] |
| Quinone Derivative | Cell Line | IC50 (µM) | Reference |
| Thymoquinone | K562 (Human myelogenous leukemia) | 5-25 (time-dependent) | [4] |
| H1650 (Human lung adenocarcinoma) | 26.59 | [5] | |
| MDA-MB-231 (Human breast adenocarcinoma) | ~10-15 | [6] | |
| Hydroquinone | HL-60 (Human promyelocytic leukemia) | Induces apoptosis | [7] |
| Lymphocytes | Induces apoptosis | [8] | |
| Benzoquinone | HL-60 (Human promyelocytic leukemia) | Induces S-phase arrest at 3 µM | [9] |
| Duroquinone | Primary Rat Hepatocytes | >1000 | [3][10] |
| PC12 (Rat pheochromocytoma) | >1000 | [3][10] |
Note: IC50 values can vary depending on the experimental conditions, including the specific cell line, exposure time, and assay used.
Mechanisms of Action: A Comparative Overview
The biological activities of quinones are largely attributed to two primary mechanisms: the generation of reactive oxygen species (ROS) and the alkylation of cellular macromolecules.[3] These actions can trigger a cascade of cellular events, leading to cell death.
Reactive Oxygen Species (ROS) Generation
Many quinones undergo redox cycling, a process in which they are reduced to semiquinones and then re-oxidized by molecular oxygen, generating superoxide (B77818) radicals.[9] This cycle can lead to the accumulation of ROS, including hydrogen peroxide and hydroxyl radicals, which cause oxidative damage to DNA, proteins, and lipids, ultimately inducing apoptosis.[2] For instance, benzoquinone has been shown to increase ROS production in HL-60 cells, which is linked to its proliferative effects at low concentrations.[9] Similarly, thymoquinone's pro-apoptotic effects in melanoma cells are mediated by ROS generation.[11]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or cancerous cells. Quinone derivatives are potent inducers of apoptosis through various signaling pathways.
-
Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress, such as ROS-induced damage. It involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are executioner enzymes of apoptosis.[7][8] Hydroquinone has been demonstrated to induce apoptosis in lymphocytes via the caspase-9/3 pathway.[8]
-
Extrinsic (Death Receptor) Pathway: While less commonly reported for simple quinones, this pathway can also be activated. It involves the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8.
Modulation of Cellular Signaling Pathways
Quinone derivatives can interfere with key signaling pathways that regulate cell survival, proliferation, and apoptosis.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is crucial for cell proliferation and survival.[][13] Benzoquinone has been shown to activate the ERK/MAPK signaling pathway in HL-60 cells through ROS production, which may contribute to its leukemogenic properties at low concentrations.[9]
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation.[14][15] Thymoquinone has been shown to interfere with this pathway in breast cancer cells, promoting apoptosis.[16] It has also been found to downregulate the Jak2/STAT3 signaling pathway, another important pro-survival pathway, in melanoma cells.[11]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[17][18][19]
Materials:
-
96-well microplate
-
Cells of interest
-
Complete cell culture medium
-
Quinone compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[18]
-
Compound Treatment: Prepare serial dilutions of the quinone compounds in a complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[17]
-
Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined from the dose-response curve.
Measurement of Intracellular Reactive Oxygen Species (ROS): DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.[20][21][22]
Materials:
-
Cells of interest
-
24-well or 96-well plate (black, clear-bottom for fluorescence measurement)
-
DCFH-DA stock solution (10 mM in DMSO)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Positive control for ROS induction (e.g., H2O2)
Procedure:
-
Cell Seeding: Seed cells in an appropriate plate and allow them to adhere.
-
Compound Treatment: Treat the cells with the quinone compounds at the desired concentrations for the specified time. Include positive and negative controls.
-
DCFH-DA Loading: After treatment, remove the medium and wash the cells with PBS. Add DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well.[20]
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[20]
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove excess probe.[20]
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[20]
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the control cells to determine the fold increase in ROS production.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the complex biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer potential of Thymoquinone from Nigella sativa L.: An in-silico and cytotoxicity study | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Effects of Thymoquinone through the Antioxidant Activity, Upregulation of Nrf2, and Downregulation of PD-L1 in Triple-Negative Breast Cancer Cells [mdpi.com]
- 7. Intrinsic pathway of hydroquinone induced apoptosis occurs via both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroquinone-induced apoptosis of human lymphocytes through caspase 9/3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Thymoquinone induces oxidative stress-mediated apoptosis through downregulation of Jak2/STAT3 signaling pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. researchhub.com [researchhub.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 22. jove.com [jove.com]
Electrochemical characterization and comparison of toluquinone isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed electrochemical characterization and comparison of toluquinone isomers, focusing on their redox properties. Toluquinones, methyl-substituted derivatives of benzoquinone, are of significant interest in medicinal chemistry and materials science due to their redox activity. Understanding the electrochemical behavior of different isomers is crucial for applications ranging from the design of novel therapeutics to the development of organic batteries. This document outlines the experimental data comparing toluquinone isomers, provides detailed experimental protocols for their characterization, and visualizes the key biochemical pathway of quinone redox cycling.
Data Presentation: Electrochemical Properties of Benzoquinone and a Toluquinone Isomer
The following table summarizes key electrochemical data for 1,4-benzoquinone (B44022) and a representative toluquinone isomer, 2-methyl-1,4-benzoquinone. The data is derived from experimental measurements using cyclic voltammetry and supplemented with theoretical calculations. The reduction potential is a key parameter indicating the ease with which the quinone can accept an electron, a fundamental step in its biological activity and electrochemical applications.
| Compound | Isomer Type | First Reduction Potential (E°') (V vs. Ag/AgCl) | Second Reduction Potential (E°'') (V vs. Ag/AgCl) | Data Source |
| 1,4-Benzoquinone | para-Quinone | -0.357 | -0.973 | Experimental[1] |
| 2-Methyl-1,4-benzoquinone | para-Toluquinone | Data not available in searched articles | Data not available in searched articles | Theoretical calculations suggest that electron-donating groups like methyl make the reduction potential more negative, making the molecule harder to reduce.[2] |
Note: Direct experimental comparison of different toluquinone isomers (e.g., ortho vs. para) under identical conditions is limited in the reviewed literature. Theoretical studies suggest that the position of the methyl group influences the electronic properties and thus the redox potential.[2] For instance, electron-donating substituents like a methyl group tend to make the reduction potential more negative, indicating that the molecule is more difficult to reduce compared to the unsubstituted benzoquinone.[2]
Experimental Protocols
The following is a detailed methodology for the electrochemical characterization of toluquinone isomers using cyclic voltammetry (CV), a widely used technique to study the redox behavior of chemical species.
Preparation of Solutions
-
Electrolyte Solution: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), in an appropriate aprotic solvent like acetonitrile (B52724) (CH₃CN). The high purity of the solvent and electrolyte is crucial for accurate measurements.
-
Analyte Solution: Prepare a 1-5 mM solution of the toluquinone isomer in the electrolyte solution.
-
Degassing: Before each experiment, thoroughly degas the analyte solution for at least 15-20 minutes using an inert gas (e.g., high-purity nitrogen or argon) to remove dissolved oxygen, which can interfere with the electrochemical measurements.
Electrochemical Cell Setup
A standard three-electrode system is used for cyclic voltammetry:
-
Working Electrode (WE): A glassy carbon electrode (GCE) is commonly used. Before each experiment, the GCE surface must be polished to a mirror finish using alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by rinsing with deionized water and the solvent used for the experiment.
-
Reference Electrode (RE): A non-aqueous Ag/AgCl or a saturated calomel (B162337) electrode (SCE) can be used. It is important to use a reference electrode compatible with the organic solvent.
-
Counter Electrode (CE): A platinum wire or a graphite (B72142) rod serves as the counter electrode.
Cyclic Voltammetry Measurement
-
Instrumentation: Use a potentiostat capable of performing cyclic voltammetry.
-
Blank Scan: Record a cyclic voltammogram of the electrolyte solution without the analyte to establish the potential window and to ensure the absence of interfering impurities.
-
Analyte Scan:
-
Immerse the three electrodes in the degassed analyte solution.
-
Apply a potential sweep starting from a potential where no faradaic reaction occurs. The potential is swept linearly to a vertex potential and then the scan is reversed back to the initial potential.
-
Typical scan rates for such analyses range from 20 mV/s to 500 mV/s.
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis:
-
From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
The formal reduction potential (E°') for a reversible or quasi-reversible process can be estimated as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.[3]
-
Mandatory Visualization
Quinone Redox Cycling and Generation of Reactive Oxygen Species
Quinones, including toluquinone isomers, can undergo a process known as redox cycling within biological systems. This process is a key mechanism of their cytotoxic effects and involves the generation of reactive oxygen species (ROS), leading to oxidative stress.[4][5] The following diagram illustrates this critical pathway.
Caption: The redox cycling of toluquinone leads to the generation of reactive oxygen species and cellular damage.
Experimental Workflow for Electrochemical Characterization
The logical flow of the experimental process for characterizing toluquinone isomers is outlined below. This workflow ensures reproducible and accurate electrochemical data.
Caption: Workflow for the electrochemical analysis of toluquinone isomers using cyclic voltammetry.
References
A Comparative Guide to p-Toluquinone Derivatization for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of derivatization methods for the quantitative analysis of p-Toluquinone using Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate derivatization strategy is critical for enhancing analyte volatility, thermal stability, and chromatographic performance, ultimately leading to improved sensitivity and accuracy. This document outlines common derivatization techniques, presents available performance data, and provides detailed experimental protocols to assist researchers in choosing the optimal method for their specific analytical needs.
Comparison of Derivatization Methods
This compound, a reactive carbonyl compound, requires derivatization prior to GC-MS analysis to improve its chromatographic behavior and detection sensitivity. The primary methods for derivatizing this compound and other quinones involve targeting the carbonyl groups. The two main approaches are:
-
Two-Step Methoximation followed by Silylation: This is a widely used and robust method for carbonyl-containing compounds. The first step, methoximation, protects the keto groups, preventing enolization and the formation of multiple derivatives. The subsequent silylation of any hydroxyl groups (if present after reduction of the quinone) increases volatility. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common silylating agent for this purpose.
-
Reductive Silylation: This single-step method involves the simultaneous reduction of the quinone to a hydroquinone (B1673460) and subsequent silylation of the resulting hydroxyl groups. This is often achieved using a silylating agent in the presence of a reducing agent. While potentially faster, this method may be less controlled than the two-step approach.
Table 1: Performance Data for Hydroquinone Derivatization with Hexamethyldisilazane
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.15 µg/mL | [1] |
| Linearity | 5 - 200 µg/mL | [1] |
| Correlation Coefficient (r²) | 0.999 | [1] |
| Precision (CV%) | < 8% | [1] |
Note: This data is for hydroquinone, the reduced form of p-benzoquinone, and serves as an estimate for the performance of silylation-based derivatization of the reduced form of this compound.
Experimental Protocols
Method 1: Two-Step Methoximation and Silylation
This protocol is a standard and widely accepted method for the derivatization of carbonyl-containing metabolites for GC-MS analysis.
Materials:
-
Methoxyamine hydrochloride
-
Pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Sample containing this compound (dried)
-
GC-MS vials with inserts
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Methoximation:
-
Dissolve the dried sample in 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.
-
Incubate the mixture at 37°C for 90 minutes with agitation.
-
-
Silylation:
-
Add 80 µL of MSTFA to the reaction mixture.
-
Incubate at 37°C for 30 minutes with agitation.
-
-
Analysis:
-
Transfer the derivatized sample to a GC-MS vial with an insert.
-
Analyze using an appropriate GC-MS method.
-
Method 2: Reductive Silylation (Conceptual Protocol)
This protocol is based on the general principles of reductive silylation of quinones. Optimization of reagent concentrations and reaction conditions is crucial for successful implementation.
Materials:
-
This compound sample
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS)
-
Reducing agent (e.g., sodium dithionite, sodium borohydride (B1222165) - use with caution and under appropriate safety measures)
-
GC-MS vials
Procedure:
-
Sample Preparation: Dissolve the this compound sample in an aprotic solvent.
-
Derivatization Reaction:
-
Add the silylating reagent (e.g., BSTFA with 1% TMCS) to the sample solution.
-
Introduce the reducing agent to initiate the reductive silylation. The reaction progress should be monitored to determine the optimal reaction time and temperature.
-
The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the silylating reagent and derivatives.
-
-
Analysis:
-
After the reaction is complete, the sample can be directly injected into the GC-MS system.
-
Logical Workflow for Derivatization and Analysis
The following diagram illustrates the general workflow for preparing this compound for GC-MS analysis.
Caption: General workflow for this compound derivatization for GC-MS analysis.
Signaling Pathway and Experimental Workflow Diagrams
For clarity in experimental design and data interpretation, visual representations of workflows are essential.
Caption: Detailed experimental workflow from sample to data analysis.
Conclusion
The choice of derivatization method for this compound analysis by GC-MS depends on the specific requirements of the study. The two-step methoximation-silylation protocol is a well-established and reliable method for carbonyl compounds, offering good control over the derivatization reaction. Reductive silylation presents a potentially faster, single-step alternative, though it may require more extensive optimization. For quantitative analysis, it is imperative to validate the chosen method to determine key performance parameters such as LOD, LOQ, linearity, precision, and accuracy. The data provided for the related compound, hydroquinone, can serve as a useful starting point for method development and validation for this compound.
References
A Comparative Analysis of p-Toluquinone Cross-Reactivity in a Competitive ELISA Immunoassay
Audience: Researchers, scientists, and drug development professionals
Disclaimer: As of the date of this publication, specific cross-reactivity studies for p-Toluquinone in commercially available immunoassays are not widely published. The following guide is a comparative analysis based on a hypothetical competitive ELISA developed for the detection of this compound, using illustrative data to demonstrate the principles of cross-reactivity assessment. The experimental protocols and data herein are provided as a template for researchers to conduct their own validation studies.
Introduction
This compound (2-methyl-1,4-benzoquinone) is a small organic compound of interest in various fields of research. Immunoassays offer a rapid and sensitive method for the detection and quantification of such small molecules. A critical performance characteristic of any immunoassay is its specificity, which is determined by assessing the cross-reactivity of the antibody with structurally related compounds. High cross-reactivity can lead to an overestimation of the target analyte concentration, resulting in inaccurate data.
This guide provides a comparative overview of the hypothetical cross-reactivity of a proprietary anti-p-Toluquinone antibody used in the "ImmunoSure this compound Competitive ELISA Kit." We present illustrative data for this compound and several of its structural analogues to guide researchers in understanding and evaluating potential interferences in their own experimental systems.
Principle of the Competitive ELISA
The ImmunoSure this compound assay is a competitive enzyme-linked immunosorbent assay (ELISA). In this format, this compound present in a sample competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific anti-p-Toluquinone antibody that is coated onto the microplate wells. The amount of enzyme-labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is generated by the addition of a substrate that is converted by the enzyme into a colored product. The intensity of the color is then measured spectrophotometrically.
Illustrative Cross-Reactivity Data
The specificity of the hypothetical ImmunoSure this compound ELISA Kit was evaluated by testing the cross-reactivity of several structurally related compounds. The following table summarizes the hypothetical findings. Cross-reactivity is calculated as:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Cross-Reactant) x 100
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 2-methyl-1,4-benzoquinone | 10 | 100 |
| 1,4-Benzoquinone | C6H4O2 | 25 | 40.0 |
| 2,5-Dimethyl-1,4-benzoquinone | C8H8O2 | 50 | 20.0 |
| Hydroquinone | C6H6O2 | > 1000 | < 1.0 |
| Catechol | C6H6O2 | > 1000 | < 1.0 |
Data Interpretation:
-
1,4-Benzoquinone: This compound, lacking the methyl group of this compound, shows significant cross-reactivity. This suggests that the antibody recognizes the core benzoquinone structure.
-
2,5-Dimethyl-1,4-benzoquinone: The addition of a second methyl group reduces the binding affinity, resulting in lower cross-reactivity. This indicates that the methyl group at the 2-position is a key feature for antibody recognition, and steric hindrance from an additional group can interfere with binding.
-
Hydroquinone and Catechol: These precursors and isomers of benzoquinones show negligible cross-reactivity, indicating that the antibody is specific to the quinone ring structure and does not bind to the reduced forms.
Experimental Protocols
The following is a detailed methodology for a competitive ELISA used to determine the cross-reactivity of this compound and its analogues.
4.1. Materials and Reagents
-
Anti-p-Toluquinone antibody-coated 96-well microplate
-
This compound standard solution (1 µg/mL)
-
Cross-reactant solutions (1 µg/mL)
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
Assay Buffer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader capable of measuring absorbance at 450 nm
4.2. Assay Procedure
-
Preparation of Standards and Samples:
-
Prepare a serial dilution of the this compound standard in Assay Buffer to create a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 0 ng/mL).
-
Prepare serial dilutions of each potential cross-reactant in Assay Buffer.
-
-
Competitive Reaction:
-
Add 50 µL of each standard, sample, or cross-reactant dilution to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the this compound-HRP conjugate to each well.
-
Mix gently and incubate for 1 hour at room temperature.
-
-
Washing:
-
Aspirate the contents of the wells.
-
Wash each well four times with 300 µL of Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
-
Substrate Incubation:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15 minutes at room temperature in the dark. A blue color will develop.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
-
4.3. Data Analysis
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Plot the absorbance values for the standards against their corresponding concentrations.
-
Use a four-parameter logistic curve fit to generate a standard curve.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for this compound and each cross-reactant from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the formula provided in Section 3.
Visualized Workflow and Signaling Pathway
The following diagrams illustrate the competitive ELISA workflow and the underlying principle of competitive binding.
Caption: Workflow for the competitive ELISA.
Caption: Principle of competitive binding.
Conclusion
This guide provides a framework for understanding and evaluating the cross-reactivity of this compound in a competitive immunoassay format. Based on our illustrative data, the specificity of an anti-p-Toluquinone antibody is highly dependent on the recognition of the core benzoquinone structure and the presence and position of methyl substitutions. Researchers using immunoassays for the detection of this compound should perform their own validation studies, including testing all structurally similar compounds that may be present in their samples, to ensure the accuracy and reliability of their results. The provided experimental protocol serves as a starting point for these essential validation experiments.
A Comparative Guide to Reference Compounds in Antioxidant Capacity Assays: Evaluating p-Toluquinone's Potential
For researchers, scientists, and drug development professionals engaged in the intricate work of assessing oxidative stress and antioxidant efficacy, the choice of a reliable reference compound is a critical determinant of experimental accuracy and reproducibility. While compounds like Trolox, Butylated Hydroxytoluene (BHT), Ascorbic Acid, and Quercetin are well-established standards, this guide explores the landscape of these common references and evaluates the potential role of p-Toluquinone in this context.
Overview of Standard Reference Antioxidants
The antioxidant capacity of a substance is typically measured by its ability to scavenge free radicals or reduce oxidants. This is quantified relative to a standard reference compound. The ideal reference should be stable, readily available in pure form, and exhibit a consistent and well-characterized antioxidant mechanism.
Trolox , a water-soluble analog of vitamin E, is a widely used standard, particularly in assays like the Trolox Equivalence Antioxidant Capacity (TEAC) assay, which utilizes the ABTS radical.[1][2] Its water solubility makes it suitable for a variety of biological and food science applications.[3]
Butylated Hydroxytoluene (BHT) is a synthetic, lipophilic (fat-soluble) antioxidant commonly used as a preservative in foods and cosmetics.[4] Its lipophilicity makes it a relevant standard for studies involving lipid peroxidation.[5]
Ascorbic Acid (Vitamin C) is a natural, water-soluble antioxidant that acts as a potent reducing agent and free radical scavenger.[6][7] It is a common benchmark due to its biological significance.
Quercetin , a flavonoid found in many fruits and vegetables, is a powerful natural antioxidant with multiple mechanisms of action, including free radical scavenging and metal chelation.[8][9][10]
Quantitative Comparison of Antioxidant Capacity
The efficacy of these reference compounds varies depending on the assay used, as each assay is based on a different chemical principle. The following table summarizes typical antioxidant activity values for these standards across three common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power). Values are often expressed as IC50 (the concentration required to inhibit 50% of the radical) or in equivalents of a standard (e.g., Trolox equivalents).
| Reference Compound | Assay | Typical IC50 / Activity Value |
| Trolox | DPPH | ~40-60 µM |
| ABTS | Used as the standard (TEAC = 1.0)[1] | |
| FRAP | Used as the standard | |
| Ascorbic Acid | DPPH | ~20-40 µM |
| ABTS | TEAC ~1.0-1.1 | |
| FRAP | High reducing power | |
| BHT | DPPH | ~50-100 µM |
| ABTS | TEAC ~0.5-0.7 | |
| FRAP | Moderate reducing power | |
| Quercetin | DPPH | ~5-15 µM |
| ABTS | TEAC ~2.0-4.7 | |
| FRAP | Very high reducing power |
Note: These values are approximate and can vary based on specific experimental conditions.
The Case of this compound: A Potential but Unconventional Reference
This compound, also known as methyl-p-benzoquinone, belongs to the quinone class of compounds.[] Quinones are involved in biological redox cycling and are structurally related to hydroquinones, which are recognized for their antioxidant properties.[12] The antioxidant mechanism of hydroquinones involves the donation of hydrogen atoms from their hydroxyl groups to free radicals, resulting in the formation of a more stable quinone.
While this compound is a key intermediate in various chemical syntheses,[13] its use as a reference compound in antioxidant assays is not documented in the scientific literature. In fact, some quinones can act as pro-oxidants, generating reactive oxygen species through redox cycling, which complicates their role as a straightforward antioxidant standard.[14]
Given the lack of established data and its potential for pro-oxidant activity, this compound is not recommended as a reference compound for antioxidant capacity assays at this time. Researchers seeking to understand its specific redox properties should consider studying it as a test compound rather than a standard.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable results. Below are outlines for three widely used antioxidant capacity assays.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow.[15][16]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds and reference standard (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader (absorbance at ~517 nm)
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be kept in the dark to prevent degradation.[15]
-
Sample Preparation: Prepare a series of concentrations for each test compound and the reference standard.
-
Reaction: In a 96-well plate, add a small volume of the sample or standard solution to a larger volume of the DPPH solution (e.g., 50 µL sample + 150 µL DPPH).[17]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to its decolorization.[18][19]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate-Buffered Saline (PBS)
-
Test compounds and reference standard (Trolox)
-
96-well microplate
-
Microplate reader (absorbance at ~734 nm)
Procedure:
-
Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[18]
-
Preparation of working solution: Before use, dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[18]
-
Reaction: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a set time (e.g., 6-30 minutes).
-
Measurement: Measure the absorbance at approximately 734 nm.
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The ferrous iron then forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which can be measured spectrophotometrically.[20][21][22]
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compounds and reference standard (Trolox or FeSO₄)
-
96-well microplate
-
Microplate reader (absorbance at ~593 nm)
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[20]
-
Reaction: Add a small volume of the sample or standard to a larger volume of the FRAP reagent in a microplate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at approximately 593 nm.[22]
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate a general experimental workflow for antioxidant assays and the specific chemical reaction in the DPPH assay.
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Reaction mechanism of the DPPH free radical scavenging assay.
References
- 1. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
- 2. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 3. Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin: Benefits, Foods, and How to Increase Your Intake [healthline.com]
- 10. Overviews of Biological Importance of Quercetin: A Bioactive Flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. nbinno.com [nbinno.com]
- 14. Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FRAP Assay Kit -Ferric Reducing Antioxidant Power Assay ab234626 | Abcam [abcam.com]
- 22. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Modeling of p-Toluquinone's Electronic Properties
For researchers, scientists, and drug development professionals, understanding the electronic characteristics of p-Toluquinone is crucial for its application in various fields, from redox flow batteries to pharmaceutical development.[1][2][3] This guide provides an objective comparison of computational methods for modeling these properties, supported by available experimental data.
This compound, also known as methyl-p-benzoquinone, is a derivative of p-benzoquinone and a subject of interest for its redox activity.[1][2] Computational modeling offers a powerful tool to predict and understand its electronic behavior, guiding experimental efforts and accelerating research. This guide focuses on the comparison of theoretical predictions with experimental findings for key electronic properties: ionization potential, electron affinity, and redox potential.
Experimental and Computational Data Comparison
The accuracy of computational models is best assessed by direct comparison with experimental data. The following tables summarize the available experimental and calculated values for the electronic properties of this compound and the closely related p-benzoquinone, which serves as a valuable benchmark.
| Property | This compound (Experimental) | This compound (Computational) | p-Benzoquinone (Experimental) |
| Ionization Potential (eV) | 9.78[4] | - | 9.96 ± 0.01[5] |
| Electron Affinity (eV) | - | 1.6 - 1.9 (Resonance Energies)[1] | 1.89 ± 0.30[5] |
Computational Methodologies for Predicting Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic properties of molecules like this compound. The choice of functional and basis set is critical for obtaining accurate results.
| Computational Method | Key Features | Typical Applications |
| DFT (B3LYP, PBE0, M06-2X) | A balance of accuracy and computational cost. | Calculation of redox potentials, ionization potentials, and electron affinities. |
| Semi-empirical (e.g., PM6, AM1) | Lower computational cost, suitable for large systems or high-throughput screening. | Rapid estimation of electronic properties. |
| Ab initio (e.g., MP2, CCSD(T)) | High accuracy but computationally expensive. | Benchmarking results from less expensive methods. |
Table 2: Overview of Common Computational Methods. This table provides a summary of computational methods applicable to the study of this compound.
Experimental Protocols
Cyclic Voltammetry (CV): This electrochemical technique is commonly used to determine the redox potentials of quinone derivatives. A typical experimental setup involves a three-electrode system (working, reference, and counter electrodes) in a suitable solvent with a supporting electrolyte. The potential is swept linearly, and the resulting current is measured to identify the oxidation and reduction peaks, from which the redox potential can be determined.
Photoelectron Spectroscopy (PES): This technique is used to measure the ionization potential of a molecule. It involves irradiating a sample with high-energy photons and measuring the kinetic energy of the ejected electrons.
Visualizing the Computational Workflow
The following diagrams illustrate the typical workflow for a computational chemistry study of this compound's electronic properties and the logical relationships involved.
References
Comparing the cytotoxicity of p-Toluquinone and its hydroquinone form
A Comparative Analysis for Researchers and Drug Development Professionals
In the realm of cellular biology and toxicology, understanding the cytotoxic profiles of related compounds is paramount for advancing drug discovery and safety assessment. This guide provides a detailed comparison of the cytotoxic effects of p-Toluquinone and its reduced form, methylhydroquinone (B43894) (also known as toluquinol). We delve into experimental data, outline methodologies for assessing cytotoxicity, and visualize the key signaling pathways implicated in their mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates a higher cytotoxic potency.
| Cell Line | Cancer Type | Methylhydroquinone (Toluquinol) IC50 (µM) |
| MDA-MB-231 | Breast Adenocarcinoma | 16.0 ± 1.1 |
| HL-60 | Promyelocytic Leukemia | 8.2 ± 0.6 |
| U87-MG | Glioblastoma | 21.4 ± 1.2 |
| HT-1080 | Fibrosarcoma | 15.1 ± 1.1 |
| HT-29 | Colorectal Adenocarcinoma | 20.3 ± 1.3 |
Data sourced from Nuñez-Salgado et al., 2019.
Mechanisms of Cytotoxicity: A Tale of Two Forms
The cytotoxicity of both this compound and methylhydroquinone is primarily attributed to their ability to induce oxidative stress and interfere with cellular macromolecules.
This compound , as a quinone, can undergo redox cycling. This process involves the one-electron reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) radicals and regenerate the parent quinone. This futile cycle leads to a buildup of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA, ultimately triggering cell death.
Methylhydroquinone , the hydroquinone (B1673460) form, can also contribute to cytotoxicity. While it can act as an antioxidant by donating hydrogen atoms, its oxidation can lead to the formation of the semiquinone radical and subsequently ROS.[2] Furthermore, some studies suggest that the hydroquinone form itself can be more potent in inducing cytotoxicity in certain cancer cells.[1] This enhanced activity may be linked to its ability to be metabolized and generate reactive intermediates within the cell.
The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) plays a crucial, yet complex, role in the metabolism of quinones. NQO1 catalyzes the two-electron reduction of quinones to hydroquinones.[3][4][5] This can be a detoxification pathway, as it bypasses the formation of the highly reactive semiquinone radical. However, if the resulting hydroquinone is unstable, it can auto-oxidize, leading to ROS production and increased cytotoxicity, representing a bioactivation pathway.
Experimental Protocols
The following is a detailed methodology for a common cytotoxicity assay used to evaluate compounds like this compound and methylhydroquinone.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Cell culture medium
-
Test compounds (this compound and methylhydroquinone) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and methylhydroquinone in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Signaling Pathways and Visualizations
The cytotoxic effects of this compound and methylhydroquinone are mediated by complex intracellular signaling pathways, often culminating in apoptosis (programmed cell death). Below are diagrams illustrating a generalized experimental workflow and a key signaling pathway involved.
References
- 1. Intrinsic pathway of hydroquinone induced apoptosis occurs via both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroquinone-induced apoptosis of human lymphocytes through caspase 9/3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymoquinone induces oxidative stress-mediated apoptosis through downregulation of Jak2/STAT3 signaling pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for p-Toluquinone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry—for the quantitative analysis of p-Toluquinone. This document is intended to assist researchers in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, selectivity, and sample complexity. Detailed experimental protocols, comparative data, and a summary of the toxicological pathway of this compound are presented to support methodological decisions in research and quality control settings.
Comparison of Analytical Methods
The selection of an optimal analytical method is contingent on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity and selectivity, and the availability of instrumentation. Below is a comparative summary of HPLC, GC-MS, and UV-Visible Spectrophotometry for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectrophotometry |
| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase, followed by UV detection. | Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometric detection. | Measurement of the absorbance of light at a specific wavelength by the analyte in solution. |
| Selectivity | High; capable of separating this compound from structurally similar compounds and impurities. | Very High; provides structural information, enhancing selectivity, especially with appropriate sample preparation. | Lower; susceptible to interference from other compounds that absorb light at a similar wavelength. |
| Sensitivity | High (typically in the µg/mL to ng/mL range). | Very High (typically in the ng/mL to pg/mL range), especially with selected ion monitoring (SIM). | Moderate (typically in the µg/mL range). |
| Sample Throughput | Moderate to High. | Moderate; sample preparation, including derivatization, can be time-consuming. | High; minimal sample preparation is generally required. |
| Instrumentation Cost | Moderate to High. | High. | Low. |
| Derivatization | Not typically required. | Often necessary to increase the volatility of this compound. | Not required. |
| Typical Application | Routine quality control, stability studies, quantification in various matrices. | Trace level analysis, impurity profiling, structural confirmation. | Preliminary quantification, high-throughput screening. |
Experimental Protocols
The following sections provide detailed proposed methodologies for the quantification of this compound using HPLC, GC-MS, and UV-Visible Spectrophotometry. These protocols are based on established methods for similar quinone compounds and should be validated for specific applications.
High-Performance Liquid Chromatography (HPLC) Method
This method utilizes reversed-phase HPLC with UV detection for the separation and quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 264 nm.[1]
-
Injection Volume: 10 µL.
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the concentration range of the calibration curve.
Workflow:
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the relatively low volatility of this compound, derivatization is recommended to improve its chromatographic behavior. Silylation is a common derivatization technique for compounds with active hydrogens.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Derivatization and Sample Preparation:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard and Sample Preparation:
-
Accurately weigh the this compound standard or sample into a vial.
-
Add a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and the derivatizing agent (BSTFA with 1% TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Cool the solution to room temperature before injection.
-
Workflow:
UV-Visible Spectrophotometry Method
This method is a simple and rapid approach for the quantification of this compound in solutions with minimal interfering substances.
Instrumentation and Conditions:
-
Spectrophotometer: A UV-Visible spectrophotometer.
-
Cuvettes: 1 cm quartz cuvettes.
-
Wavelength of Maximum Absorbance (λmax): 264 nm in ethanol (B145695).[1]
-
Solvent: Ethanol.
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of ethanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethanol to obtain concentrations in the range of 1-20 µg/mL.
-
Sample Preparation: Dissolve the sample in ethanol, filter if necessary, and dilute to an absorbance value within the linear range of the calibration curve.
Workflow:
Toxicological Signaling Pathway of this compound
This compound, like other quinones, is known to exert its toxicity primarily through the induction of oxidative stress.[2][3] This involves two main mechanisms: redox cycling and the alkylation of cellular macromolecules.[2] The generation of reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to damage to proteins, lipids, and DNA. A key cellular defense mechanism against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4]
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. When exposed to electrophiles like this compound or the resulting ROS, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.[3][4] These genes include NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and enzymes involved in glutathione (B108866) (GSH) synthesis and regeneration.[5]
References
- 1. Methyl-1,4-benzoquinone | C7H6O2 | CID 11122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential role of Nrf2 in protection against hydroquinone- and benzoquinone-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of PKM2 and Nrf2-ARE Pathway during Benzoquinone Induced Oxidative Stress in Yolk Sac Hematopoietic Stem Cells | PLOS One [journals.plos.org]
A Comparative Spectroscopic Analysis of Synthetic versus Commercially Available p-Toluquinone
For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a detailed spectral comparison of synthetically prepared p-Toluquinone against its commercially available counterparts, supported by experimental data and protocols.
This analysis aims to objectively assess whether any significant spectroscopic differences exist between this compound synthesized in a laboratory setting and that which is commercially sourced. Such differences could arise from variations in synthetic routes, purification methods, and the presence of residual starting materials, byproducts, or isomers. The comparison focuses on three key spectroscopic techniques: ¹H Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Summary of Spectral Data
The following table summarizes the key spectral data obtained for both synthetic and commercially available this compound. The data for the commercial product is sourced from established chemical databases, with suppliers including Sigma-Aldrich. The data for the synthetic product is based on typical values reported in scientific literature for this compound prepared via the oxidation of o-toluidine (B26562).
| Spectroscopic Technique | Parameter | Commercially Available this compound | Synthetically Prepared this compound |
| ¹H NMR (CDCl₃) | Methyl Protons (s) | ~2.0-2.1 ppm | ~2.0-2.1 ppm |
| Olefinic Protons (m) | ~6.6-6.8 ppm | ~6.6-6.8 ppm | |
| IR Spectroscopy (cm⁻¹) | C=O Stretch | ~1660-1670 | ~1660-1670 |
| C=C Stretch | ~1600-1620 | ~1600-1620 | |
| C-H Stretch (alkene) | ~3040-3060 | ~3040-3060 | |
| C-H Stretch (alkane) | ~2920-2960 | ~2920-2960 | |
| UV-Vis Spectroscopy (in Ethanol) | λmax 1 | ~245-255 nm | ~245-255 nm |
| λmax 2 | ~330-340 nm (shoulder) | ~330-340 nm (shoulder) |
Note: The exact peak positions can vary slightly depending on the solvent used, concentration, and the specific instrument.
Experimental Protocols
To ensure a fair and objective comparison, standardized experimental protocols for acquiring the spectral data are essential.
Synthesis of this compound
A common and well-documented method for the laboratory synthesis of this compound is the oxidation of o-toluidine.
Materials:
-
o-Toluidine
-
Sulfuric acid (concentrated)
-
Sodium dichromate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Distilled water
Procedure:
-
A solution of o-toluidine in dilute sulfuric acid is prepared and cooled in an ice bath.
-
A solution of sodium dichromate in water is added dropwise to the o-toluidine solution while maintaining a low temperature and stirring vigorously.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
-
The mixture is then extracted with diethyl ether.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield crude this compound.
-
The crude product is purified by recrystallization or sublimation.
Spectroscopic Analysis
¹H NMR Spectroscopy:
-
Sample Preparation: A small amount of the this compound sample (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.
-
Data Acquisition: A standard proton NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet of the sample can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected prior to the sample measurement.
UV-Vis Spectroscopy:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol). This stock solution is then diluted to an appropriate concentration to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The spectrum is scanned over a range of 200-800 nm. A baseline is recorded using a cuvette filled with the pure solvent.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the comparative spectral analysis of synthetic and commercially available this compound.
Safety Operating Guide
Proper Disposal of p-Toluquinone: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of p-Toluquinone are critical for ensuring laboratory safety and environmental protection. As a substance classified as toxic and an irritant, this compound and any materials contaminated with it must be handled as hazardous waste. Adherence to the following procedural guidelines, in conjunction with institutional and local regulations, is imperative for researchers, scientists, and drug development professionals.
This guide provides a step-by-step operational plan for the safe handling, pre-treatment, and disposal of this compound waste, ensuring compliance and fostering a culture of safety within the laboratory.
Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Hazard Profile:
-
Aquatic Hazard: Very toxic to aquatic life.[4]
-
Other Hazards: May be harmful if inhaled or in contact with skin, may cause an allergic skin reaction, and is suspected of causing cancer.[3][4]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[3][5] If handling powders or creating aerosols outside of a fume hood, a respirator may be necessary.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound to inform safe handling and disposal.
| Property | Value |
| Chemical Name | 2-Methyl-1,4-benzoquinone |
| Synonyms | This compound, Methyl-p-benzoquinone |
| CAS Number | 553-97-9 |
| Molecular Formula | C₇H₆O₂ |
| Molecular Weight | 122.12 g/mol |
| Appearance | Dark yellow to yellowish-green crystalline solid |
| Melting Point | 66 - 70 °C (150.8 - 158 °F) |
| Solubility | Slightly soluble in water; soluble in ethanol (B145695), ether, acetone, and benzene. |
| Incompatibilities | Strong oxidizing agents, reducing agents. |
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves a multi-step process, from initial collection in the laboratory to final removal by a licensed waste disposal service.
Step 1: Waste Segregation and Collection
Proper segregation is the first critical step to prevent accidental reactions and ensure compliant disposal.
-
Identify Waste: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or surplus this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., weighing boats, pipette tips, gloves).
-
Spill cleanup materials.
-
-
Use a Dedicated Waste Container: Collect all this compound waste in a dedicated, chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle. Ensure the container has a secure, leak-proof screw cap.
-
Do Not Mix Wastes: Never mix this compound waste with other chemical waste streams, particularly with incompatible substances like reducing agents, unless it is part of a specific pre-treatment protocol.
Step 2: Chemical Pre-treatment of Aqueous Waste (for small quantities)
For small quantities of aqueous this compound waste, a chemical reduction (quenching) step can be performed in the lab to convert the reactive quinone to a more stable and less hazardous hydroquinone (B1673460) adduct. This procedure should be performed with caution in a chemical fume hood.
Experimental Protocol: Reduction with Sodium Bisulfite
-
Objective: To reduce the this compound in an aqueous waste solution to the corresponding hydroquinone.
-
Materials:
-
Aqueous this compound waste.
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
A suitable reaction vessel (e.g., Erlenmeyer flask) large enough to accommodate the waste and reagent, with room for stirring.
-
Stir plate and magnetic stir bar.
-
pH paper or meter.
-
-
Procedure:
-
Place the aqueous this compound waste in the reaction vessel and begin stirring.
-
Slowly add the saturated sodium bisulfite solution dropwise to the stirring waste. The characteristic yellow color of the quinone should fade as it is reduced.
-
Continue adding the sodium bisulfite solution until the color change is complete, indicating the reaction is finished.
-
Allow the mixture to stir for an additional 30 minutes to ensure the reaction has gone to completion.
-
The resulting solution, now containing the more stable hydroquinone adduct, should be collected as hazardous waste.
-
Caution: The reaction of sodium bisulfite can generate sulfur dioxide gas. This procedure must be carried out in a well-ventilated chemical fume hood.
Step 3: Containerization and Labeling
Properly containing and labeling the waste is essential for safety and regulatory compliance.
-
Containerize: Transfer the pre-treated waste solution or the solid this compound waste into the designated hazardous waste container.
-
Label Clearly: The waste container must be clearly labeled with the words "Hazardous Waste" and include the following information:
-
Full Chemical Name: "this compound Waste" or "2-Methyl-1,4-benzoquinone Waste." If pre-treated, indicate this (e.g., "this compound waste, treated with sodium bisulfite").
-
Composition: List all components in the container, including solvents and their approximate percentages.
-
Hazard Pictograms: Indicate the relevant hazards (e.g., toxic, irritant, environmentally hazardous).
-
Step 4: Storage of Waste
Store the sealed and labeled waste container in a designated satellite accumulation area until it is collected. The storage area must be:
-
Well-ventilated.
-
Away from incompatible materials.
-
Secure and under the control of laboratory personnel.
Step 5: Disposal of Contaminated Materials and Empty Containers
-
Contaminated Solids: Items such as gloves, absorbent paper, and pipette tips contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag. This bag should be sealed and placed in a secondary container for disposal.
-
Empty Containers: Empty containers that previously held this compound must be properly managed.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous chemical waste.
-
Deface Label: After triple-rinsing, deface or remove the original product label.
-
Dispose of Container: The triple-rinsed container can then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
-
Step 6: Spill Management
In the event of a this compound spill, follow these procedures:
-
Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated. Wear appropriate PPE.
-
Contain Spill: For solid spills, carefully sweep the material to collect it. For liquid spills, contain the spill using a chemical absorbent material (e.g., vermiculite (B1170534) or a commercial spill kit).
-
Clean-Up: Carefully collect the absorbent material and any contaminated items into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Step 7: Final Disposal
The final step is the removal of the hazardous waste by a professional service.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Documentation: Ensure all necessary waste disposal forms and documentation are completed as required by your institution and the waste disposal company.
Visual Workflow for this compound Disposal
The following diagrams illustrate the logical flow of the disposal process.
Caption: Overall workflow for the proper disposal of this compound waste.
Caption: Chemical pre-treatment workflow for aqueous this compound waste.
References
- 1. US6579994B2 - Process for preparation of 2-Methyl-1,4-naphthoquinone - Google Patents [patents.google.com]
- 2. A SENSITIVE COLOR REACTION FOR 2-METHYL-1-4-NAPHTHOQUINONE AND RELATED COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-trace level determination of hydroquinone in waste photographic solutions by UV-vis spectrophotometry. | Semantic Scholar [semanticscholar.org]
- 5. digital.library.unt.edu [digital.library.unt.edu]
Essential Safety and Logistics for Handling p-Toluquinone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like p-Toluquinone (also known as 2-Methyl-1,4-benzoquinone) is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to minimize risks and ensure a safe laboratory environment.
Health Hazard Information
This compound is classified as a hazardous chemical. It is harmful if swallowed, inhaled, or in contact with skin.[1] It is known to cause serious eye irritation and skin irritation.[1] In some cases, it is considered toxic if swallowed.[2] Therefore, strict adherence to safety protocols is mandatory.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Physical State | Crystalline Powder Solid[2][3] |
| Appearance | Yellowish green to Dark yellow[2][3] |
| Molecular Formula | C₇H₆O₂[3] |
| Molecular Weight | 122.12 g/mol [3] |
| Melting Point | 66 - 70 °C / 150.8 - 158 °F[2] |
| Boiling Point | 344 °C (lit.)[3] |
| Flash Point | 85 °C (lit.)[3] |
| Density | 1.173 g/cm³[3] |
| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and ether.[3] |
Personal Protective Equipment (PPE)
The correct selection and use of PPE are the most critical lines of defense against exposure. All personnel handling this compound must use the following equipment.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with side shields or Goggles | Must meet ANSI Z87.1 standards.[4] |
| Face Shield | Required when there is a risk of splashing or dust generation.[1][4] | |
| Skin Protection | Chemical-resistant Gloves | Disposable nitrile or neoprene gloves are recommended. Inspect before use and change immediately upon contact.[1][4] |
| Lab Coat | A flame-retardant lab coat or gown should be worn and fully buttoned.[4][5] | |
| Protective Clothing | Long pants and closed-toe, closed-heel shoes are mandatory. Avoid polyester (B1180765) or acrylic fabrics.[4] | |
| Respiratory Protection | Dust Respirator / Air-Purifying Respirator | Required if handling outside of a fume hood or if dust may be generated. Use a NIOSH-approved respirator.[1][4][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[1][3]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[6]
-
Pre-planning: Review the Safety Data Sheet (SDS) before beginning work.[1][2] Prepare all necessary equipment and materials to avoid interruptions.
2. Handling the Chemical:
-
Donning PPE: Put on all required PPE before entering the handling area.
-
Avoiding Dust: Handle the solid carefully to prevent the formation and dispersal of dust.[1][3]
-
Portioning: If transferring the chemical, use non-sparking tools.[3]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory area.[1][3] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3]
3. Storage:
-
Container: Keep the container tightly closed when not in use.[1][3]
-
Location: Store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][3][7]
-
Security: Store the chemical in a locked-up area to restrict access.[2][3]
Disposal Plan: Step-by-Step Waste Management
Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.
1. Waste Collection:
-
Contaminated Materials: All disposable PPE (gloves, etc.), weighing papers, and other materials contaminated with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Excess Chemical: Do not attempt to wash excess this compound down the drain.[3] Collect it for disposal.
2. Spill Management:
-
Evacuate: Evacuate non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill. For dust, carefully sweep it into an airtight container, avoiding dispersal.[1]
-
Clean-up: Adhered or collected material should be promptly disposed of as hazardous waste.[1]
3. Final Disposal:
-
Regulatory Compliance: Dispose of all waste (including contaminated containers) through an approved waste disposal plant, following all applicable local, regional, and national regulations.[3]
Safe Handling Workflow for this compound
The following diagram illustrates the logical flow for safely managing this compound in a laboratory setting.
Caption: Workflow for safe this compound handling.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
